Product packaging for DL-beta-Phenylalanine(Cat. No.:CAS No. 1664-54-6)

DL-beta-Phenylalanine

Cat. No.: B167947
CAS No.: 1664-54-6
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-amino-3-phenylpropanoic acid is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group. It is a tautomer of a 3-ammonio-3-phenylpropanoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B167947 DL-beta-Phenylalanine CAS No. 1664-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3646-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 614-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-AMINO-3-PHENYLPROPANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3-Amino-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-phenyl-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-3-phenylpropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to DL-beta-Phenylalanine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a structural isomer of the essential amino acid L-phenylalanine, it possesses a unique three-dimensional arrangement that imparts distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, systematically named 3-amino-3-phenylpropanoic acid, is a racemic mixture of (R)- and (S)-enantiomers. The key structural feature is the placement of the amino group on the beta-carbon of the propanoic acid chain, in contrast to the alpha-position in proteinogenic phenylalanine.[1] This structural difference has profound implications for its biological activity and metabolic stability.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-Amino-3-phenylpropanoic acid[1]
Synonyms beta-Phenyl-beta-alanine, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid[2][3]
CAS Number 614-19-7[2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
InChI Key UJOYFRCOTPUKAK-UHFFFAOYSA-N[2][3]
SMILES C1=CC=C(C=C1)C(CC(=O)O)N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white powder or crystalline solid[4]
Melting Point 222 °C (decomposes)[2][3]
pKa pKₐ₁ (carboxyl): ~3.7, pKₐ₂ (amino): ~9.4 (estimated based on similar structures)
Solubility in Water Soluble[4]
Solubility in Organic Solvents Slightly soluble in ethanol[4]; Soluble in DMSO[5]
LogP (Octanol/Water) -1.4 (computed)[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data of this compound

TechniqueKey Data Points
¹H NMR Spectral data available, showing characteristic peaks for the phenyl, alpha- and beta-protons.
¹³C NMR Spectral data available, confirming the carbon skeleton.
IR Spectroscopy Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O, and C-N bonds.
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 166.0811, consistent with the molecular formula.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Rodionow-Johnson reaction. This method involves the condensation of benzaldehyde with malonic acid and ammonia.

Experimental Protocol: Rodionow-Johnson Synthesis of this compound

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a 10% aqueous solution of sodium hydroxide to dissolve the product and basify the mixture to a pH of approximately 10-11.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzaldehyde and other non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 5-6 with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Rodionow_Johnson_Synthesis benzaldehyde Benzaldehyde intermediate Intermediate (Cinnamic Acid derivative) benzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate ammonia Ammonia (from Ammonium Acetate) ammonia->intermediate dl_beta_phe This compound intermediate->dl_beta_phe Reduction & Hydrolysis

Caption: Rodionow-Johnson synthesis of this compound.

Enantiomeric Resolution

Since this compound is a racemic mixture, separation of the enantiomers is often required for specific applications, particularly in drug development. Enzymatic kinetic resolution is a widely used method for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-beta-Phenylalanine

Materials:

  • N-Acetyl-DL-beta-phenylalanine

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Phosphate buffer (pH 7.0)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware

  • Shaking incubator

Procedure:

  • Prepare the N-acetylated derivative of this compound.

  • In a flask, dissolve N-Acetyl-DL-beta-phenylalanine in an appropriate organic solvent.

  • Add the acyl donor (e.g., vinyl acetate) to the mixture.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

  • Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. At this point, one enantiomer (typically the L-enantiomer) will be preferentially acylated.

  • Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Separate the acylated enantiomer from the unreacted enantiomer. This can be achieved by extraction.

    • Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate solution) to separate the unreacted N-acetyl-D-beta-phenylalanine (which will be in the aqueous phase as a salt).

    • The acylated N-acetyl-L-beta-phenylalanine ester will remain in the organic phase.

  • Hydrolyze the separated N-acetylated enantiomers using acidic or basic conditions to obtain the free D- and L-beta-phenylalanine.

  • Purify the individual enantiomers by recrystallization.

Enzymatic_Resolution_Workflow cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Deprotection racemic_mixture N-Acetyl-DL-beta-Phenylalanine reaction Kinetic Resolution racemic_mixture->reaction lipase Immobilized Lipase + Acyl Donor lipase->reaction mixture_out Mixture of Acylated L- and Unreacted D-enantiomer reaction->mixture_out extraction Liquid-Liquid Extraction mixture_out->extraction l_enantiomer Acylated L-enantiomer (Organic Phase) extraction->l_enantiomer d_enantiomer Unreacted D-enantiomer (Aqueous Phase) extraction->d_enantiomer hydrolysis_l Hydrolysis l_enantiomer->hydrolysis_l hydrolysis_d Hydrolysis d_enantiomer->hydrolysis_d pure_l Pure L-beta-Phenylalanine hydrolysis_l->pure_l pure_d Pure D-beta-Phenylalanine hydrolysis_d->pure_d

Caption: Workflow for enzymatic resolution of this compound.

Biological and Pharmacological Context

While L-alpha-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, the biological roles of beta-phenylalanine are less defined but of significant interest.[6][7] Beta-amino acids are known to be more resistant to enzymatic degradation than their alpha-counterparts, making them attractive scaffolds for drug design.

Phenylalanine Metabolism and Neurotransmitter Synthesis

The metabolic pathway of alpha-phenylalanine provides a crucial context for understanding the potential neurological effects of beta-phenylalanine.

Phenylalanine_Metabolism Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Caption: Phenylalanine metabolism to neurotransmitters.

Potential Interaction with GABA Receptors

Some studies suggest that beta-amino acids, including beta-alanine, can interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction could be a potential mechanism for some of the observed biological effects of beta-phenylalanine derivatives.

GABA_Receptor_Interaction beta_Phe beta-Phenylalanine (or derivative) GABA_Receptor GABA Receptor beta_Phe->GABA_Receptor Binds to receptor Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Potential interaction with GABA receptors.

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial applications. Its unique chemical structure and physicochemical properties, combined with its accessibility through established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and other specialty chemicals. Further research into the specific biological activities of its individual enantiomers will undoubtedly unlock new avenues for its application in medicine and beyond. This guide provides a foundational understanding for professionals engaged in the research and development of beta-amino acid-containing compounds.

References

Synthesis of DL-beta-Phenylalanine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes, the synthesis of DL-beta-phenylalanine, a non-proteinogenic amino acid, is of significant interest due to its applications in the development of peptidomimetics, pharmaceuticals, and other bioactive molecules. This guide provides a detailed overview of established chemical and chemoenzymatic methods for the synthesis of racemic beta-phenylalanine, offering a comparative analysis of different approaches to inform experimental design.

This technical document outlines two robust chemical synthesis routes—the Rodionov-Johnson reaction and a Strecker-like synthesis—and a chemoenzymatic approach for the preparation of this compound. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in their selection and implementation.

Comparative Overview of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as available starting materials, desired scale, and laboratory capabilities. The following table summarizes the key quantitative data for the methods detailed in this guide.

ParameterRodionov-Johnson ReactionStrecker-like SynthesisChemoenzymatic Method
Starting Materials Benzaldehyde, Malonic Acid, Ammonium AcetatePhenylacetaldehyde, Ammonium Carbonate, Sodium CyanideBenzaldehyde, Malonic Acid, Ammonium Acetate, Lipase
Key Intermediates Cinnamic acidbeta-AminonitrileThis compound ester
Overall Yield 62-65%Approx. 82% (as N-acetyl derivative)~45% for each enantiomer from the racemate
Reaction Conditions Reflux in ethanol80°C under pressureEnzymatic reaction at 50°C
Primary Advantages Readily available starting materialsHigh yield of the N-acetylated productAccess to enantiomerically enriched forms
Primary Disadvantages Moderate yieldsUse of highly toxic cyanideRequires enzymatic setup and racemic precursor

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Method 1: Rodionov-Johnson Reaction

This classical method involves the condensation of an aldehyde with malonic acid and ammonia, typically from ammonium acetate, to form the beta-amino acid.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (21.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and ammonium acetate (30.8 g, 0.4 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with stirring for 6 hours.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 20.5-21.5 g (62-65%).

Method 2: Strecker-like Synthesis of N-acetyl-DL-beta-phenylalanine

This method, adapted from a patented industrial process, provides the N-acetylated derivative of this compound in high yield. The N-acetyl group can be subsequently removed by acid or enzymatic hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine phenylacetaldehyde (6.0 g), acetamide (3.0 g), and dicobalt octacarbonyl (0.34 g) in ethyl acetate (15 g).

  • Pressurization: Pressurize the autoclave with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to 2000 psi.

  • Reaction: Heat the mixture to 80°C and maintain for 4 hours with stirring.

  • Depressurization and Workup: After cooling to room temperature, carefully vent the autoclave. The resulting product solution can be analyzed and purified by standard chromatographic techniques. The reported yield of N-acetyl-DL-beta-phenylalanine is approximately 82%.

Method 3: Chemoenzymatic Synthesis via Kinetic Resolution

This approach first involves the chemical synthesis of a racemic ester of this compound, followed by enzymatic kinetic resolution to separate the enantiomers. This is particularly useful for obtaining enantiomerically enriched beta-amino acids.[1]

Part A: Synthesis of Racemic this compound Propyl Ester

  • Synthesize this compound using the Rodionov-Johnson reaction as described in Method 1.

  • Esterify the resulting this compound with propanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to yield the racemic propyl ester.

Part B: Enzymatic Kinetic Resolution

  • Enzyme Preparation: Prepare a solution of the racemic this compound propyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Enzymatic Reaction: Add a lipase, such as Amano PS lipase from Burkholderia cepacia, to the solution. This lipase selectively hydrolyzes the ester of one enantiomer.[1]

  • Incubation: Incubate the reaction mixture at 50°C with gentle agitation. Monitor the reaction progress by techniques such as HPLC.

  • Separation: Once the reaction has reached approximately 50% conversion, stop the reaction. Separate the hydrolyzed amino acid (one enantiomer) from the unreacted ester (the other enantiomer) by extraction.

  • Hydrolysis of Remaining Ester: The unreacted ester can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of beta-phenylalanine. This method can yield each enantiomer with high enantiomeric excess (>99%) and a yield of approximately 45% for each.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and chemical transformations involved in the synthesis of this compound.

Synthesis_Workflow cluster_workflow General Synthesis Workflow node_start Starting Materials node_process Process node_start->node_process Reaction node_intermediate Intermediate node_process->node_intermediate Formation node_product Final Product node_process->node_product Isolation node_intermediate->node_process Purification/ Further Reaction

General workflow for the synthesis of this compound.

Reaction scheme for the Rodionov-Johnson synthesis.

Reaction scheme for the Strecker-like synthesis.

Logical flow of the chemoenzymatic synthesis approach.

References

DL-beta-Phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-beta-Phenylalanine, a non-proteinogenic amino acid. The document details its chemical properties, synthesis methodologies, and significant biological activities, with a focus on its impact on metabolic signaling pathways.

Core Chemical and Physical Properties

This compound, a racemic mixture of D- and L-beta-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 614-19-7[1]
Molecular Weight 165.19 g/mol [1]
Molecular Formula C₉H₁₁NO₂[2]
Synonyms 3-Amino-3-phenylpropanoic acid, beta-Phenyl-beta-alanine[2]
Appearance White to off-white powder
Melting Point 222 °C (decomposes)[1]
Solubility Soluble in water

Synthesis of this compound: Experimental Protocol

The synthesis of beta-amino acids, including this compound, can be achieved through various methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia. Below is a generalized experimental protocol for the synthesis of N-acetyl-beta-phenylalanine, a derivative that can be readily hydrolyzed to this compound.

Reaction: Phenylacetaldehyde + Acetamide + Synthesis Gas (CO/H₂) → N-acetyl-beta-phenylalanine

Materials:

  • Phenylacetaldehyde

  • Acetamide

  • Synthesis Gas (CO/H₂ mixture, e.g., 3:1 ratio)

  • Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈)

  • Co-catalyst (optional but recommended): Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃)

  • Inert Solvent (e.g., Ethyl acetate, Methyl acetate, p-dioxane)

  • High-pressure reactor

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with phenylacetaldehyde, acetamide, the inert solvent, dicobalt octacarbonyl, and the rhodium co-catalyst (if used).

  • Pressurization: Seal the reactor and purge with the synthesis gas mixture. Pressurize the reactor to the desired operating pressure (e.g., 800 to 2300 psi).

  • Heating and Reaction: Heat the reactor to the reaction temperature (e.g., 80°C to 120°C) with constant stirring. Maintain these conditions for a set duration (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas.

  • Product Isolation and Analysis: The resulting product solution can be analyzed by techniques such as ¹H-NMR to determine the yield of N-acetyl-beta-phenylalanine.

  • Hydrolysis (to obtain this compound): The N-acetyl-beta-phenylalanine can be subsequently hydrolyzed under acidic or basic conditions to yield this compound.

This protocol is a general guideline, and specific parameters such as catalyst loading, solvent volume, pressure, and temperature may need to be optimized for maximum yield and purity.[3]

Biological Activity and Signaling Pathways

Phenylalanine isomers play diverse roles in biological systems. L-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine.[4] DL-phenylalanine has been investigated for its potential analgesic and antidepressant activities.[4]

A significant area of research is the impact of phenylalanine on metabolic regulation. Elevated levels of phenylalanine have been shown to impair insulin signaling, a key pathway in glucose homeostasis.

Phenylalanine's Impact on Insulin Signaling

Recent studies have elucidated a mechanism by which phenylalanine can lead to insulin resistance. The enzyme phenylalanyl-tRNA synthetase (FARS) can covalently attach phenylalanine to specific lysine residues (K1057/1079) on the beta subunit of the insulin receptor (IRβ).[5] This "phenylalanylation" inactivates the receptor, preventing the downstream signaling cascade that is necessary for glucose uptake by cells.[5] This impairment of insulin signaling can contribute to the development of hyperglycemia and symptoms associated with type 2 diabetes.[5]

Phenylalanine-mediated inhibition of insulin signaling.
Interaction with the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a potent activator of the Calcium-Sensing Receptor (CaSR), which is expressed in the gastrointestinal tract.[6] Activation of CaSR by L-phenylalanine can stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in satiety and glucose homeostasis.[6] This suggests a role for phenylalanine in the regulation of food intake and energy balance.

Conclusion

This compound and its individual stereoisomers are compounds of significant interest in chemical synthesis and biomedical research. While its synthesis is well-established, ongoing research continues to unveil its complex roles in metabolic signaling and regulation. A deeper understanding of how phenylalanine interacts with cellular pathways, such as insulin signaling and gut hormone release, may open new avenues for therapeutic interventions in metabolic disorders.

References

The Biological Activity of DL-beta-Phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-beta-phenylalanine, a non-proteinogenic β-amino acid, has garnered increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Unlike its α-amino acid counterpart, the structural motif of β-amino acids imparts unique conformational properties and enhanced stability against enzymatic degradation to peptides and small molecules.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential signaling pathways. While direct research on this compound is somewhat limited, this guide synthesizes available data on its derivatives and analogs to provide a thorough understanding of its potential pharmacological profile for researchers, scientists, and drug development professionals.

Anticancer and Antiproliferative Activity

Derivatives of β-phenylalanine have demonstrated significant potential as anticancer agents. These compounds often serve as scaffolds for the development of inhibitors targeting key enzymes and pathways involved in cancer progression.[2][3]

Inhibition of eEF2K and EGFR

Studies have shown that β-phenylalanine derivatives can act as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF2K) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in tumor growth and resistance to chemotherapy.[3]

Table 1: Inhibitory Activity of β-Phenylalanine Derivatives against eEF2K and EGFR [3]

CompoundTargetIC50
Compound 10eEF2K18.7 μM
Murine Breast Cancer XenografteEF2K12 to 20 μM
Compound 11EGFR22 nM
Cytotoxic Activity in Cancer Cell Lines

β-phenylalanine derivatives have exhibited cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and small cell lung cancer.[2]

Table 2: Antiproliferative Activity of β-Phenylalanine Derivatives [2]

Cell LineCompound ConcentrationEffect
A549 (Human Lung Adenocarcinoma)100 µMStructure-dependent reduction in cell viability
H69 (Drug-Sensitive Small Cell Lung Cancer)100 µMPromising anticancer activity
H69AR (Multidrug-Resistant Small Cell Lung Cancer)100 µMPromising anticancer activity
Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of β-phenylalanine derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Plate cancer cells (e.g., A549, H69, H69AR) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the β-phenylalanine derivatives for a specified duration (e.g., 24 hours). Include appropriate controls such as doxorubicin and cisplatin.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with β-Phenylalanine Derivatives A->B 24h C Add MTT Reagent B->C D Incubate C->D 2-4h E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Workflow for assessing antiproliferative activity using the MTT assay.

Enzyme Inhibition: Phenylalanine Hydroxylase

While direct studies on this compound are scarce, research on its analog, β-2-thienyl-dl-alanine, provides valuable insights into its potential as an enzyme inhibitor, specifically targeting phenylalanine hydroxylase (PAH).[4] PAH is a key enzyme in the metabolism of phenylalanine.[5]

In Vitro Inhibition of Phenylalanine Hydroxylase

β-2-Thienyl-dl-alanine has been shown to be a competitive inhibitor of rat phenylalanine hydroxylase from both liver and kidney homogenates.[4]

Table 3: Kinetic Parameters for the Inhibition of Phenylalanine Hydroxylase by β-2-Thienyl-dl-alanine [4]

TissueConditionApparent Km (mM)VmaxKi (mM)
LiverNo Inhibitor0.61No significant change-
Liver24 mM β-2-thienyl-dl-alanine2.70No significant change-
KidneyNo Inhibitor0.50No significant change-
Kidney24 mM β-2-thienyl-dl-alanine1.60No significant change-
Intestinal Absorption---81
Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay

The following protocol is adapted from studies on PAH inhibition.[4][6]

  • Enzyme Preparation: Prepare crude homogenates of liver and kidney tissue from rats.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, a buffer (e.g., 200 mM HEPES, pH 7.0), and varying concentrations of the substrate (L-phenylalanine).[6]

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., β-2-thienyl-dl-alanine) to the reaction mixtures.

  • Initiation of Reaction: Initiate the reaction by adding the cofactor tetrahydrobiopterin (BH4).[6]

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time.

  • Quenching: Stop the reaction by adding an acid, such as perchloric acid.

  • Product Quantification: Determine the amount of tyrosine produced using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).

PAH_Inhibition_Workflow cluster_workflow In Vitro PAH Inhibition Assay A Prepare Enzyme Homogenate B Prepare Reaction Mixture (Buffer, L-Phe) A->B C Add Inhibitor (β-2-thienyl-dl-alanine) B->C D Initiate with Cofactor (BH4) C->D E Incubate D->E F Quench Reaction E->F G Quantify Tyrosine (HPLC) F->G H Determine Kinetic Parameters (Km, Vmax, Ki) G->H

Workflow for the in vitro assessment of Phenylalanine Hydroxylase inhibition.
In Vivo Inhibition of Phenylalanine Hydroxylase

In vivo studies have been conducted to assess the effect of β-2-thienyl-dl-alanine on PAH activity.[4]

  • Protocol:

    • Administer a single dose (e.g., 2 mmol/kg) or repeated injections of β-2-thienyl-dl-alanine to rats over a period of several days.[4]

    • After the treatment period, sacrifice the animals and prepare liver and kidney homogenates.

    • Assay the phenylalanine hydroxylase activity in the homogenates as described in the in vitro protocol.

  • Results: A single dose of β-2-thienyl-dl-alanine did not significantly inhibit PAH in either organ. However, repeated injections over four days resulted in a decline of enzymatic activity to about 40% of the control levels.[4]

Potential Neurological and CNS Effects

The structural similarity of β-amino acids to neurotransmitters suggests their potential to interact with neurological pathways. While direct evidence for this compound is limited, related compounds and general principles of β-amino acid pharmacology provide some insights.

Interaction with GABA and Glycine Receptors

β-Alanine, a structurally related β-amino acid, has been shown to act as an agonist at both GABAA and glycine receptors, which are major inhibitory neurotransmitter receptors in the central nervous system.[7] This suggests that this compound could potentially modulate inhibitory neurotransmission.

GABA_Glycine_Interaction cluster_pathway Potential Modulation of Inhibitory Neurotransmission A This compound B GABA-A Receptor A->B Potential Agonism C Glycine Receptor A->C Potential Agonism D Neuronal Inhibition B->D C->D

Hypothesized interaction of this compound with inhibitory neurotransmitter receptors.
Effects on Monoamine Neurotransmitters

It is important to distinguish this compound from DL-phenylalanine (a mixture of D- and L-alpha-phenylalanine). DL-phenylalanine has been investigated for its potential antidepressant effects, which are thought to be mediated by its role as a precursor to the neurotransmitters norepinephrine and dopamine.[8] Studies on D-phenylalanine (the alpha-amino acid) showed it did not significantly affect brain monoamine concentrations in rats.[9] The direct effect of this compound on monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has not been extensively studied.[10][11]

Role in Peptide and Drug Design

The incorporation of β-amino acids, including β-phenylalanine, into peptides offers several advantages in drug design.[1]

  • Increased Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them more resistant to degradation by proteases.

  • Conformational Constraint: The additional carbon in the backbone of β-amino acids provides more conformational flexibility, which can be exploited to design peptides with specific secondary structures.[1]

  • Scaffold for Drug Development: β-Phenylalanine serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[3][12]

Drug_Design_Advantages cluster_advantages Advantages of β-Phenylalanine in Drug Design A This compound B Increased Proteolytic Stability A->B C Conformational Constraint A->C D Versatile Synthetic Scaffold A->D E Enhanced Therapeutic Potential of Peptides and Small Molecules B->E C->E D->E

Key advantages of incorporating this compound into drug design strategies.

Conclusion

This compound and its derivatives represent a promising class of compounds with a range of biological activities, most notably in the areas of anticancer therapy and enzyme inhibition. While much of the current understanding is derived from studies on its derivatives and analogs, the data strongly suggest that the β-phenylalanine scaffold is a valuable starting point for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully realize its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule.

References

A Technical Guide to the Natural Occurrence of β-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino acids, structural isomers of the canonical α-amino acids, represent a fascinating and functionally diverse class of natural compounds. Unlike their proteinogenic counterparts, β-amino acids feature the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration imparts significant conformational differences and, crucially, resistance to proteolytic degradation, making them valuable scaffolds in medicinal chemistry.[1] Among these, β-phenylalanine and its derivatives are incorporated into a variety of secondary metabolites by organisms ranging from bacteria and fungi to plants and marine sponges.[2][3] These natural products often exhibit potent and specific biological activities.[4]

This technical guide provides a comprehensive overview of the natural occurrence of β-phenylalanine derivatives. It details their sources, biosynthesis, and the experimental methodologies used for their isolation and characterization, with a focus on quantitative data and established protocols.

Major Classes and Examples of Naturally Occurring β-Phenylalanine Derivatives

β-Phenylalanine moieties are found integrated into complex molecular architectures, including terpenoids, peptides, and alkaloids. A summary of prominent examples is provided in Table 1.

Table 1: Naturally Occurring β-Phenylalanine Derivatives and Their Sources

Compound/Class Derivative Type Specific Moiety Natural Source
Paclitaxel (Taxol) Diterpenoid N-Benzoyl-(2R,3S)-3-phenylisoserine Pacific Yew (Taxus brevifolia, Taxus chinensis)[5][6]
Microcystins Cyclic Heptapeptide Adda (a C20 β-amino acid derived from phenylalanine)[7] Cyanobacteria (e.g., Microcystis aeruginosa)[8][9]
Jasplakinolide (Jaspamide) Cyclodepsipeptide β-Tyrosine Marine Sponge (Jaspis splendens)[10][11]
Pyloricidins Peptide 3-amino-3-phenylpropionic acid Bacteria (Bacillus sp.)[1]

| Moiramide B | Peptide | 3-amino-3-phenylpropionic acid | Cyanobacteria (Geitlerinema sp.)[1] |

Paclitaxel (Taxol): A Terpenoid Hybrid

Paclitaxel, commercially known as Taxol, is a highly successful anticancer drug first isolated from the bark of the Pacific yew (Taxus brevifolia).[5] Its complex structure features a diterpene core, baccatin III, esterified at the C-13 position with a β-phenylalanine-derived side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[12] This side chain is crucial for its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and cytotoxicity.[13]

Microcystins: Cyanobacterial Heptapeptides

Microcystins are a family of potent hepatotoxins produced by various genera of freshwater cyanobacteria.[9] They are cyclic heptapeptides with a general structure that includes two variable L-amino acids and five non-proteinogenic amino acids.[8] A key component common to most microcystins is Adda ((2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), a unique C20 β-amino acid.[7][14] The biosynthesis of Adda begins with phenylacetate, linking it directly to the phenylalanine metabolic pathway.[7] The Adda moiety is essential for the toxins' inhibitory activity against protein phosphatases.[8]

Jasplakinolide (Jaspamide): A Marine Cyclodepsipeptide

Jasplakinolide, also known as jaspamide, is a cyclic depsipeptide isolated from the marine sponge Jaspis splendens.[11] It is a powerful biological probe due to its ability to stabilize and induce the polymerization of filamentous actin (F-actin).[11][15] The structure of jasplakinolide incorporates a β-tyrosine residue, a hydroxylated derivative of β-phenylalanine.[10][16] Numerous analogues, featuring modifications to the β-tyrosine and other parts of the molecule, have also been isolated from the same source.[11]

Biosynthesis of β-Phenylalanine Derivatives

The biosynthesis of β-phenylalanine from L-phenylalanine is a critical entry point for the creation of these natural products. The most well-characterized pathway involves the action of an aminomutase enzyme.

The Phenylalanine Aminomutase (PAM) Pathway in Taxol Biosynthesis

The formation of the C-13 side chain of Taxol is one of the most extensively studied examples of β-phenylalanine biosynthesis. The pathway begins with the conversion of L-α-phenylalanine to (3R)-β-phenylalanine. This reaction is the first committed step and is catalyzed by the enzyme phenylalanine aminomutase (PAM).[6][13] Subsequent enzymatic steps activate the β-phenylalanine as a coenzyme A thioester, attach it to the baccatin III core, and perform final hydroxylations and N-benzoylation to complete the synthesis.[17][18]

Taxol_Side_Chain_Biosynthesis cluster_0 Biosynthesis of the Paclitaxel Side Chain L_Phe L-α-Phenylalanine beta_Phe (3R)-β-Phenylalanine L_Phe->beta_Phe Phenylalanine Aminomutase (PAM) beta_Phe_CoA β-Phenylalanoyl-CoA beta_Phe->beta_Phe_CoA β-Phenylalanine- CoA Ligase (PCL) N_debenzoyl N-Debenzoyl-2'-deoxytaxol (on Baccatin III core) beta_Phe_CoA->N_debenzoyl Baccatin III Acyltransferase (BAPT) hydroxylated N-Debenzoyltaxol N_debenzoyl->hydroxylated Taxane 2'α-Hydroxylase Paclitaxel Paclitaxel hydroxylated->Paclitaxel N-Benzoyltransferase (DBTNBT)

Figure 1: Biosynthetic pathway of the paclitaxel (Taxol) side chain.[6][17][18]

Quantitative Data

Quantitative analysis of β-phenylalanine derivatives in their natural sources is essential for understanding production feasibility and biosynthetic efficiency.

Paclitaxel Production and Enzyme Kinetics

The yield of paclitaxel from natural sources is typically low, which has driven research into alternative production methods like cell culture and metabolic engineering.[5] Kinetic parameters for key biosynthetic enzymes, such as PAM, have been determined to identify and address potential bottlenecks in the pathway.[6]

Table 2: Quantitative Data for Paclitaxel and its Biosynthesis

Parameter Value Source Organism/Enzyme
Paclitaxel Yield (Bark) ~100 mg/kg Taxus brevifolia[13]
Paclitaxel Content (Cultivated) 1.67x higher than wild Taxus cuspidata[17]
PAM Km (for L-Phe) 1.1 mM Taxus chinensis[6]

| PAM Vmax | 110.1 µmol/min/mg protein | Taxus chinensis[6] |

Cytotoxicity of Microcystin Variants

The biological activity of microcystins can vary significantly depending on the amino acid composition. Quantitative cytotoxicity assays, such as determining the 50% inhibitory concentration (IC50), are used to compare the potency of different congeners.

Table 3: Cytotoxicity of Microcystin Variants in Primary Rat Hepatocytes

Microcystin Variant Key Structural Difference IC50 (µg/mL)
[d-Asp³, Z-Dhb⁷] MC-LR Demethylation at two positions 0.053[19]
MC-LR Standard Leucine and Arginine >1.0[19]
[d-Asp³] MC-LR Demethylation at d-MeAsp 0.20[19]

| [Dha⁷] MC-LR | Demethylation at Mdha | 0.24[19] |

Experimental Protocols

The study of naturally occurring β-phenylalanine derivatives relies on a suite of established and advanced experimental techniques for their extraction, isolation, purification, and structural elucidation.

General Workflow for Isolation and Purification

The process of isolating a pure natural product from a biological source is a multi-step procedure that begins with extraction and is followed by successive chromatographic purification stages.[20][21] The complexity of the biological matrix necessitates a systematic approach to remove impurities and separate closely related analogues.[22]

Isolation_Workflow Source Biological Source Material (e.g., Plant Bark, Sponge, Cells) Extraction Extraction (e.g., Solvent Maceration, SFE) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Primary Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Bioactive Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Characterization Structure Elucidation & Analysis (MS, NMR, etc.) Pure_Compound->Characterization

Figure 2: Generalized experimental workflow for natural product isolation.[20][21]

Protocol Outline: Solvent Extraction

  • Preparation: The source material (e.g., dried plant matter, lyophilized cells) is ground to a fine powder to increase surface area.[21]

  • Extraction: The powdered material is soaked (macerated) or percolated with a suitable organic solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The choice of solvent is critical and depends on the polarity of the target compound.[21]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.[22]

Protocol Outline: Chromatographic Purification

  • Column Chromatography: The crude extract is often subjected to initial separation on a silica gel or reversed-phase (e.g., C18) column. Elution with a solvent gradient separates the mixture into less complex fractions.[20]

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity or containing compounds of interest are further purified using analytical or semi-preparative HPLC. This technique offers high resolution for separating structurally similar compounds.[20][]

Analytical Techniques for Identification and Quantification

Once a compound is purified, its structure must be unequivocally determined. Modern analytical chemistry provides powerful tools for this purpose. The hyphenation of separation and spectroscopic techniques is particularly effective.[24]

Protocol Outline: LC-MS/MS Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for both identifying and quantifying known compounds and characterizing new ones in complex mixtures.[9][25]

  • Chromatographic Separation: The sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is commonly used, with a mobile phase gradient (e.g., water and acetonitrile, often with formic acid) to separate analytes based on their hydrophobicity.[][25] For separating β- and α-amino acid isomers, specialized methods like hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography may be required.[26]

  • Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is most common for these types of molecules.[25]

  • Mass Analysis (MS1): The first mass analyzer selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent molecule.

  • Fragmentation (MS2): The selected parent ions are fragmented in a collision cell.

  • Mass Analysis (MS2): The resulting fragment ions are analyzed by the second mass analyzer, producing a characteristic fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for identification and quantification.[9]

Protocol Outline: NMR for Structure Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the de novo structure of a novel natural product.[20][27]

  • Sample Preparation: A few milligrams of the highly purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

  • 2D NMR: A suite of 2D experiments (e.g., COSY, HSQC, HMBC) is performed to establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (2-3 bonds) between protons and carbons, which is critical for assembling the molecular skeleton.[27]

Analytical_Logic Sample Purified Isolate or Complex Mixture LC Liquid Chromatography (HPLC/UPLC) Sample->LC NMR NMR Spectroscopy (1D & 2D) Sample->NMR Requires pure sample MS Mass Spectrometry (MS) LC->MS Hyphenation MSMS Tandem MS (MS/MS) MS->MSMS Quant Quantification MSMS->Quant ID Identification MSMS->ID Structure De Novo Structure Elucidation NMR->Structure

References

Unraveling the Cellular Mechanisms of DL-beta-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine (DLPA) is a racemic mixture of the amino acid beta-phenylalanine, comprising D-beta-phenylalanine and L-beta-phenylalanine. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in the management of pain and depression. The dual nature of DLPA, with each isomer exhibiting distinct biochemical activities, presents a unique mechanism of action at the cellular level. This technical guide provides an in-depth exploration of the molecular pathways and cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanisms of Action

The biological effects of this compound are a composite of the individual actions of its D- and L-isomers.

  • D-beta-Phenylalanine: The Analgesic Component The primary mechanism of action of D-beta-phenylalanine is the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins and endorphins. By slowing the breakdown of these natural pain-relievers, D-beta-phenylalanine prolongs their analgesic and mood-elevating effects. The two key enzymes targeted by D-beta-phenylalanine are:

    • Enkephalinase (Neprilysin, NEP): A zinc-dependent metalloprotease that cleaves and inactivates enkephalins in the synaptic cleft.

    • Carboxypeptidase A (CPA): A digestive enzyme that can also degrade enkephalins and other peptides.

  • L-beta-Phenylalanine: The Neurotransmitter Precursor L-beta-phenylalanine serves as a precursor for the synthesis of key catecholamine neurotransmitters, which play a crucial role in mood regulation, focus, and the body's stress response. This metabolic pathway is central to the potential antidepressant effects of DLPA. The key steps in this pathway are:

    • Conversion to L-Tyrosine: L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.

    • Synthesis of L-DOPA: L-tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase, the rate-limiting step in catecholamine synthesis.

    • Formation of Dopamine: L-DOPA is decarboxylated to dopamine by DOPA decarboxylase.

    • Production of Norepinephrine: Dopamine is subsequently converted to norepinephrine by dopamine beta-hydroxylase.

Cellular Uptake and Transport

The bioavailability and cellular entry of both D- and L-beta-phenylalanine are critical for their pharmacological activity. These amino acids are primarily transported into cells via the Large Neutral Amino Acid Transporter 1 (LAT1) . LAT1 is a sodium-independent transporter with a high affinity for large, neutral amino acids like phenylalanine.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interactions of beta-phenylalanine and its derivatives with their molecular targets.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Notes
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A1.54 µM[1][2]-Competitive inhibitor. D-isomer is ~3-fold more potent than the L-isomer.[1][2]
Racemic N-(Hydroxyaminocarbonyl)-phenylalanineCarboxypeptidase A2.09 µM[1][2]-
Compound/ConditionTransporterKmVmaxCell Type
L-PhenylalanineLAT110 ± 2 µM[3]-Bovine brain microvessel endothelial cells
L-PhenylalanineApical transporter2.7 mM[4]-Caco-2 cells
L-PhenylalanineBasolateral transporter0.18 mM[4]-Caco-2 cells
TreatmentAnimal ModelDosageEffect on Dopamine Release
L-PhenylalanineRat (striatum)200 mg/kg (i.p.)59% increase in basal release[5]
L-PhenylalanineRat (striatum)500 mg/kg (i.p.)No significant change[5]
L-PhenylalanineRat (striatum)1000 mg/kg (i.p.)26% reduction in release[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

D_beta_Phenylalanine_Mechanism DBP D-beta-Phenylalanine Enkephalinase Enkephalinase (Neprilysin) DBP->Enkephalinase Inhibits CPA Carboxypeptidase A DBP->CPA Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades CPA->Enkephalins Degrades Analgesia Analgesia (Pain Relief) Enkephalins->Analgesia Promotes

Mechanism of D-beta-Phenylalanine

L_beta_Phenylalanine_Mechanism LBP L-beta-Phenylalanine L_Tyr L-Tyrosine LBP->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (Rate-limiting) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine beta-Hydroxylase Mood Mood Regulation Dopamine->Mood Norepinephrine->Mood

L-beta-Phenylalanine Metabolic Pathway

Experimental Protocols

Enkephalinase (Neprilysin) Inhibition Assay

Objective: To determine the inhibitory potential of D-beta-phenylalanine on enkephalinase activity.

Materials:

  • Recombinant human Neprilysin

  • Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • D-beta-Phenylalanine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of D-beta-phenylalanine in the assay buffer.

  • In the wells of the microplate, add the assay buffer, varying concentrations of D-beta-phenylalanine (or a known inhibitor as a positive control), and the fluorogenic substrate.

  • Initiate the reaction by adding a fixed concentration of Neprilysin to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of D-beta-phenylalanine relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carboxypeptidase A Inhibition Assay

Objective: To quantify the inhibitory effect of D-beta-phenylalanine on Carboxypeptidase A activity.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Substrate (e.g., Hippuryl-L-phenylalanine)

  • D-beta-Phenylalanine

  • Assay buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of D-beta-phenylalanine in the assay buffer.

  • In the wells of the microplate, add the assay buffer and varying concentrations of D-beta-phenylalanine.

  • Add the CPA enzyme to each well and incubate for a short period (e.g., 10 minutes) at 25°C.

  • Initiate the reaction by adding the substrate, Hippuryl-L-phenylalanine.

  • Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid, in a kinetic mode for 5-10 minutes.

  • Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Measurement of Dopamine and Norepinephrine Levels in Brain Tissue

Objective: To measure the effect of L-beta-phenylalanine administration on dopamine and norepinephrine concentrations in specific brain regions.

Materials:

  • L-beta-Phenylalanine

  • Experimental animals (e.g., rats)

  • Microdialysis equipment (for in vivo studies) or brain tissue homogenization buffer

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

  • In Vivo Microdialysis:

    • Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) of the anesthetized animal.

    • Perfuse the probe with artificial cerebrospinal fluid.

    • Administer L-beta-phenylalanine (e.g., via intraperitoneal injection) at various doses.[5]

    • Collect dialysate samples at regular intervals.

  • Ex Vivo Tissue Analysis:

    • Administer L-beta-phenylalanine to the animals.

    • At a designated time point, euthanize the animal and rapidly dissect the brain region of interest.

    • Homogenize the tissue in an appropriate buffer containing an antioxidant.

    • Centrifuge the homogenate to remove cellular debris.

  • HPLC-ECD Analysis:

    • Add the internal standard to the dialysate or tissue supernatant.

    • Inject a sample onto the HPLC column.

    • Separate the catecholamines using the specified mobile phase and column.

    • Detect dopamine and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

    • Quantify the concentrations based on the peak areas relative to the internal standard and a standard curve.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC-ECD Analysis Sample Brain Tissue Homogenate or Microdialysate Centrifuge Centrifugation Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Sample Supernatant->Injection Column HPLC Column (Separation) Injection->Column Detector Electrochemical Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Workflow for Neurotransmitter Analysis
Cellular Uptake Assay in Caco-2 Cells

Objective: To characterize the transport of beta-phenylalanine across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Radiolabeled [14C]- or [3H]-beta-phenylalanine

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Scintillation counter

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical uptake, add the transport buffer containing radiolabeled beta-phenylalanine to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.

  • At each time point, collect samples from the basolateral chamber to measure transepithelial transport.

  • At the end of the experiment, wash the cells with ice-cold buffer to stop the transport process.

  • Lyse the cells and measure the intracellular radioactivity to determine cellular accumulation.

  • Quantify the radioactivity in all samples using a scintillation counter.

  • Calculate transport parameters such as the apparent permeability coefficient (Papp) and, if performing concentration-dependent studies, Km and Vmax.

Conclusion

The mechanism of action of this compound is a compelling example of how a racemic mixture can exert multifaceted therapeutic effects. The D-isomer's ability to preserve endogenous opioids offers a promising avenue for pain management, while the L-isomer's role as a neurotransmitter precursor provides a biochemical basis for its potential antidepressant properties. The transport of both isomers into cells via the LAT1 transporter is a key step enabling their intracellular activity. Further research, particularly in obtaining more precise kinetic data for the D-isomer and elucidating the downstream signaling consequences of altered neurotransmitter levels from the L-isomer, will be crucial for the continued development and optimization of this compound-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to understand and investigate the intricate cellular mechanisms of this promising compound.

References

Spectroscopic Profile of DL-beta-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-beta-Phenylalanine (DL-3-amino-3-phenylpropanoic acid), a non-proteinogenic β-amino acid. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound, with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol , is a racemic mixture of the R and S enantiomers of 3-amino-3-phenylpropanoic acid[1][2][3]. As a structural isomer of the common alpha-amino acid phenylalanine, it exhibits distinct chemical and biological properties, making it a molecule of interest in various fields, including medicinal chemistry and peptide research. Accurate spectroscopic data is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.3mAromatic protons (C₆H₅)
~4.4tMethine proton (CH-NH₂)
~2.7dMethylene protons (CH₂)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~175Carboxylic acid carbon (COOH)
~140Aromatic quaternary carbon (C-ipso)
~129Aromatic methine carbons (CH)
~128Aromatic methine carbons (CH)
~127Aromatic methine carbons (CH)
~53Methine carbon (CH-NH₂)
~43Methylene carbon (CH₂)

Note: As this compound is a racemic mixture, the ¹³C NMR spectrum is identical to that of the individual enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~3060, ~3030MediumAromatic C-H stretch
~2960-2930MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1490Medium-StrongC=C stretch (aromatic ring)
~1580MediumN-H bend (amine)
~1450MediumC-H bend (aliphatic)
~1230MediumC-O stretch (carboxylic acid)
~740, ~700StrongC-H out-of-plane bend (monosubstituted benzene)

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of DL-alpha-Phenylalanine (for comparison)

m/zProposed Fragment
165[M]⁺ (Molecular ion)
120[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
74[CH(NH₂)COOH]⁺

Source: Data derived from NIST WebBook for DL-Phenylalanine[4]. The fragmentation of this compound is expected to show some differences due to the different substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, water).

    • For techniques like Electrospray Ionization (ESI), the sample is introduced as a dilute solution. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

    • Calibrate the mass analyzer using a known standard.

    • Set the instrument parameters, including ionization energy (for EI), ion source temperature, and mass range to be scanned.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity Identification Compound Identification IR_Data->Identification MS_Data->Structure MS_Data->Identification Structure->Identification Purity->Identification

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. For specific applications, further experimental optimization and data analysis may be required.

References

A Comprehensive Technical Guide to the Thermochemical Properties of DL-β-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine, a non-proteinogenic amino acid, is a compound of significant interest in pharmaceutical and biochemical research. As a derivative of the essential amino acid L-phenylalanine, its therapeutic potential and role in peptide synthesis necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth overview of the core thermochemical properties of DL-β-phenylalanine, presenting key quantitative data, detailed experimental methodologies, and visual workflows to support advanced research and development.

Understanding the thermochemical behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for drug development. Properties such as enthalpy of formation, combustion, sublimation, and heat capacity are vital for assessing the stability, solubility, and energy content of a compound. This data informs process development, formulation design, and safety assessments.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of Phenylalanine. Data for the common L- and DL-α-isomers are included for comparative context where specific data for DL-β-Phenylalanine is limited. All values are for the solid crystalline state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpic Properties of Phenylalanine
PropertyValue (kJ/mol)IsomerMethodReference
Standard Enthalpy of Combustion (ΔcH°) -4646.3 ± 0.8L-PhenylalanineCcb[Tsuzuki, Harper, et al., 1958][1]
-4667.4L-PhenylalanineCcb[Lemoult, 1904][1]
-4653.00 ± 2.50DL-Phenylalanine-[NIST][2]
Standard Enthalpy of Formation (ΔfH°) -403.4 ± 0.9DL-PhenylalanineCcb[Tsuzuki, Harper, et al., 1958][3]
Enthalpy of Sublimation (ΔsubH) 154 ± 0.8L-PhenylalanineV[Svec and Clyde, 1965][1]
154 ± 8L-PhenylalanineME[Svec and Clyde, 1965, 2][1]

Ccb: Combustion Calorimetry, V: Vapor Pressure Measurement, ME: Mass Effusion

Table 2: Heat Capacity and Entropy of Phenylalanine
PropertyValueIsomerMethodReference
Constant Pressure Heat Capacity (Cp) 203.1 J/mol·KL-Phenylalanine-[Spink and Wads, 1975][1]
203.01 J/mol·KL-Phenylalanine-[Cole, Hutchens, et al., 1963][1]
Standard Molar Entropy (S°) 213.64 J/mol·KL-Phenylalanine-[Cole, Hutchens, et al., 1963][1]
Table 3: Physical Properties of DL-β-Phenylalanine
PropertyValueReference
Melting Point 222 °C (decomposes)[Sigma-Aldrich][4][5]
Molecular Formula C9H11NO2[PubChem][6]
Molecular Weight 165.19 g/mol [PubChem][6]

Experimental Protocols & Methodologies

The determination of thermochemical properties requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Combustion and Formation)

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The technique involves the complete combustion of a sample in a high-pressure oxygen environment within a constant-volume container known as a bomb calorimeter.[7]

Detailed Methodology:

  • Sample Preparation: A precisely weighed pellet (typically ~1 gram) of the solid amino acid is prepared using a pellet press.[8] This ensures complete and uniform combustion.

  • Bomb Assembly: The pellet is placed in a crucible (often made of platinum or quartz) within the bomb head.[7] A known length of ignition wire (e.g., iron or platinum) is attached to two electrodes, positioned to be in contact with the sample pellet.[8]

  • Pressurization: The bomb is sealed and flushed with pure oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a high pressure, typically around 30 atm, to ensure complete combustion.[9]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter bucket). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[7]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and begins to cool.[10]

  • Calculation: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid).[11] Corrections are made for the heat of combustion of the ignition wire and for the formation of acids (e.g., nitric acid from trace nitrogen). The standard enthalpy of combustion is then calculated from this data.

G cluster_prep Sample & Bomb Preparation cluster_run Combustion & Measurement cluster_calc Data Analysis p1 Weigh Sample p2 Press into Pellet p1->p2 p3 Position Pellet in Crucible p2->p3 p4 Attach Ignition Wire p3->p4 p5 Seal Bomb p4->p5 p6 Pressurize with O2 (30 atm) p5->p6 r1 Submerge Bomb in Water Jacket p6->r1 r2 Record Initial Temperature r1->r2 r3 Ignite Sample r2->r3 r4 Monitor & Record Temperature Rise r3->r4 r5 Record Max Temperature r4->r5 c1 Calculate Temp. Change (ΔT) r5->c1 c2 Apply Corrections (wire, acid formation) c1->c2 c3 Calculate ΔcH° using Calorimeter Heat Capacity c2->c3 c4 Calculate ΔfH° using Hess's Law c3->c4 caption Workflow for Bomb Calorimetry.

Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is widely used to determine properties like heat capacity, melting point, and to study phase transitions.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed amount of the amino acid powder (typically a few milligrams) is sealed in an aluminum pan. An identical empty pan is used as a reference to account for the heat capacity of the pan itself.[13]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell, which contains two furnaces. The instrument is programmed with a specific temperature range and a constant heating (or cooling) rate (e.g., 2 K/min).[13]

  • Thermal Scan: The instrument heats both the sample and reference pans simultaneously, maintaining them at nearly the same temperature. The power supplied to the two furnaces is continuously adjusted to ensure there is no temperature difference between them.[12]

  • Data Acquisition: The primary data recorded is the differential heat flow—the difference in power supplied to the sample and reference furnaces—as a function of temperature. This differential heat flow is directly proportional to the sample's heat capacity.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature.

    • Heat Capacity (Cp): The heat capacity is determined from the magnitude of the heat flow signal in a region with no thermal transitions.

    • Melting/Decomposition: An endothermic peak on the thermogram indicates melting or decomposition. For many amino acids, these processes occur simultaneously.[14] The temperature at the peak of this curve is taken as the melting/decomposition temperature.

    • Phase Transitions: Sharp peaks or shifts in the baseline can indicate solid-state phase transitions.[13]

G prep Prepare Sample & Reference Pans (weighed sample, empty reference) load Place Pans in DSC Cell prep->load program Set Temperature Program (start T, end T, scan rate) load->program scan Initiate Thermal Scan (Constant Heating/Cooling) program->scan measure Measure Differential Heat Flow between Sample and Reference scan->measure plot Generate DSC Thermogram (Heat Flow vs. Temperature) measure->plot analyze Analyze Thermogram for: - Heat Capacity (Cp) - Melting Point (Tm) - Phase Transitions plot->analyze caption Experimental Workflow for DSC.

Experimental Workflow for DSC.
Knudsen Effusion Method (for Enthalpy of Sublimation)

The Knudsen effusion method is a technique used to determine the vapor pressure of a solid with very low volatility.[15] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubH) can be calculated using the Clausius-Clapeyron equation.

Detailed Methodology:

  • Cell Preparation: A small amount of the amino acid sample is placed inside a Knudsen cell, which is a small container with a precisely known, very small orifice (pinhole).[16] The cell is typically made of an inert material.

  • Vacuum System: The Knudsen cell is placed within a high-vacuum chamber. The chamber is evacuated to a very low pressure, ensuring that molecules escaping the orifice do not collide with other gas molecules and return to the cell.[17]

  • Heating and Mass Loss Measurement: The cell is heated to a specific, constant temperature. At this temperature, the sample sublimes, creating a vapor inside the cell. Molecules of this vapor effuse through the orifice into the vacuum.[18] The rate of mass loss from the cell is continuously monitored over time using a highly sensitive microbalance.[16]

  • Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the steady-state rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * √(2πRT/M) / A where A is the area of the orifice, M is the molar mass of the sample, R is the ideal gas constant, and T is the absolute temperature.[18]

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron relation.[15]

G cluster_setup System Setup cluster_exp Measurement at Temperature T1 cluster_repeat Repeat for T2, T3, ... cluster_analysis Data Analysis s1 Place Sample in Knudsen Cell s2 Position Cell in High-Vacuum Chamber s1->s2 s3 Evacuate Chamber s2->s3 e1 Heat Cell to Stable Temp (T1) s3->e1 e2 Monitor Mass Loss (dm/dt) as Sample Effuses e1->e2 e3 Calculate Vapor Pressure (P1) using Knudsen Equation e2->e3 r1 Obtain P vs. T Data Set e3->r1 a1 Plot ln(P) vs. 1/T r1->a1 a2 Determine Slope of the Line a1->a2 a3 Calculate ΔsubH from Slope (Clausius-Clapeyron Eq.) a2->a3 caption Knudsen Effusion Method Workflow.

Knudsen Effusion Method Workflow.

Conclusion

This guide has compiled the essential thermochemical data for DL-β-Phenylalanine and related isomers, providing a valuable resource for scientists and researchers. The detailed experimental protocols and workflow diagrams offer clear insights into the methodologies used to obtain these critical parameters. A thorough understanding and application of this thermochemical data are fundamental to advancing the development of new pharmaceuticals and biochemical materials, ensuring their safety, stability, and efficacy.

References

The Strategic Role of DL-Beta-Phenylalanine as a Biosynthetic Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine, a non-proteinogenic β-amino acid, has emerged as a critical building block in the biosynthesis of a diverse array of natural products and as a valuable chiral synthon in the pharmaceutical industry. Its incorporation into molecular scaffolds often imparts unique structural features and enhanced biological activities, including increased potency and resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the biosynthetic pathways utilizing DL-β-phenylalanine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Biosynthetic Pathways Involving β-Phenylalanine

The biosynthesis of β-phenylalanine and its subsequent incorporation into secondary metabolites primarily involves the action of specific enzymes that catalyze the conversion from its α-amino acid counterpart, L-phenylalanine, or the amination of cinnamic acid derivatives.

Phenylalanine Aminomutase (PAM) Pathway

A key enzyme in the biosynthesis of β-phenylalanine is Phenylalanine Aminomutase (PAM). This enzyme catalyzes the reversible intramolecular transfer of the amino group from the α-carbon to the β-carbon of L-phenylalanine, yielding (S)-β-phenylalanine. This transformation proceeds via an (E)-cinnamic acid intermediate that can be released from the enzyme's active site.[1] The ability of PAM to catalyze the reverse reaction, the amination of cinnamic acid derivatives, provides a powerful tool for the synthesis of various non-natural aromatic α- and β-amino acids.[1]

ω-Transaminase (ω-TA) Mediated Biosynthesis

ω-Transaminases are versatile enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor. In the context of β-phenylalanine, ω-TAs are utilized for the kinetic resolution of racemic β-phenylalanine derivatives and for the enantioselective synthesis of β-amino acids.[2] For instance, they can be used to specifically isolate (R)-enantiomers from a racemic mixture of β-phenylalanine in the presence of an amine acceptor like pyruvate.[2]

Incorporation into Natural Products

Free β-amino acids, including β-phenylalanine, are typically activated by an adenylation (A) domain of a Non-Ribosomal Peptide Synthetase (NRPS) and subsequently transferred to a peptidyl carrier protein (PCP) domain.[3] This mechanism allows for the incorporation of β-phenylalanine into complex peptide and peptide-polyketide hybrid natural products, such as bestatin, resormycin, and edeine.[3] Additionally, β-amino acids can serve as starter units for macrolactam polyketide biosynthesis.[4]

Quantitative Data on DL-β-Phenylalanine Biosynthesis

The following tables summarize key quantitative data from various biocatalytic approaches for the synthesis of β-phenylalanine and its derivatives.

Enzyme/SystemSubstrateProductYield/ConversionEnantiomeric Excess (ee)PurityReference
Phenylalanine Aminomutase (PAM)α-Phenylalanine Derivative(S)-β-Phenylalanine Derivative72% isolated yield>99%>96%[5]
Lipase-mediated ResolutionRacemic β-Phenylalanine Propyl Ester(S)-β-Phenylalanine20% global yield (industrial process)>99.5%-[2][5]
Lipase (Amano PS)Racemic β-Phenylalanine Amino Ester(R)-β-Phenylalanine45% yield>99%-[2]
Phenylalanine Ammonia Lyase (PbPAL) - Immobilizedm-MeO-cinnamic acid3-methoxy-phenylalanine88% ± 4% conversion (continuous flow)--[6]
Phenylalanine Ammonia Lyase (PbPAL) - Immobilizedp-NO₂-cinnamic acid4-nitro-phenylalanine89% ± 5% conversion (continuous flow)--[6]
Corynebacterium glutamicum (whole-cell)L-Phenylalaninetrans-Cinnamic acid75% molar yield (13.7 mM from 18.2 mM)--[7][8]
Engineered E. coli (whole-cell)GlucoseL-Phenylalanine0.236 g/g (23.62%) yield on glucose--[9]

Table 1: Yields and Enantioselectivity in β-Phenylalanine Synthesis. This table presents a comparative summary of the efficiency of different enzymatic and whole-cell systems in producing β-phenylalanine and its derivatives.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Phenylalanine Aminopeptidase (Pea)Phe-β-naphthylamide0.075--[10]
Phenylalanine Hydroxylase (truncated)Tetrahydrobiopterin (BH₄)0.065 (Kd)--[11]
Phenylalanine Hydroxylase (truncated)Phenylalanine0.130 (Kd)--[11]

Table 2: Kinetic Parameters of Enzymes Involved in Phenylalanine Metabolism. This table provides key kinetic constants for enzymes that act on phenylalanine or its derivatives, offering insights into their substrate affinity and catalytic efficiency.

Experimental Protocols

This section details the methodologies for key experiments in the study of DL-β-phenylalanine biosynthesis.

Phenylalanine Aminomutase (PAM) Activity Assay

Objective: To determine the activity of Phenylalanine Aminomutase in converting a-phenylalanine to β-phenylalanine.

Materials:

  • Purified PAM enzyme

  • (S)-α-phenylalanine solution (10 mM)

  • Ammonia buffer (e.g., 5 M ammonium carbamate, pH 10)

  • Quenching solution (e.g., 2 M HCl)

  • Neutralization solution (e.g., 2 M NaOH)

  • HPLC system with a chiral column

Protocol:

  • Prepare a reaction mixture containing the ammonia buffer and the α-phenylalanine substrate solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of the purified PAM enzyme.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Neutralize the samples with the neutralization solution.

  • Analyze the samples by HPLC using a chiral column to separate and quantify the α- and β-phenylalanine enantiomers.

  • Calculate the enzyme activity based on the rate of product formation.

Whole-Cell Bioconversion of trans-Cinnamic Acid to L-Phenylalanine

Objective: To utilize whole microbial cells expressing Phenylalanine Ammonia Lyase (PAL) for the synthesis of L-phenylalanine from trans-cinnamic acid.

Materials:

  • Microbial strain expressing PAL (e.g., Rhodotorula rubra)

  • Growth medium (e.g., YM broth)

  • Reaction buffer (e.g., 100 mM carbonate buffer, pH 10)

  • trans-Cinnamic acid solution (e.g., 10 mM)

  • Ammonia source (e.g., 5 M ammonium carbamate)

  • Bioreactor or shake flasks

  • HPLC system for analysis

Protocol:

  • Cultivate the PAL-expressing microbial strain in the appropriate growth medium until a desired cell density is reached.

  • Harvest the cells by centrifugation and wash them with the reaction buffer.

  • Resuspend the cells in the reaction buffer containing the trans-cinnamic acid substrate and the ammonia source.

  • Incubate the reaction mixture in a bioreactor or shake flasks under optimized conditions of temperature and pH (e.g., 50°C, pH 8.5).[8][12]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the depletion of the substrate and the formation of the product by HPLC.

  • Upon completion of the reaction, separate the cells from the supernatant which contains the product.

  • Purify the L-phenylalanine from the supernatant using appropriate chromatographic techniques.

Purification of β-Phenylalanine Aminotransferase

Objective: To purify a β-phenylalanine aminotransferase from a microbial source.

Materials:

  • Cell-free extract from a microorganism expressing the aminotransferase (e.g., Variovorax paradoxus)[13]

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl)

  • Elution buffer for IMAC (e.g., Binding buffer with a gradient of 0-0.5 M imidazole)

  • Elution buffer for IEXC (e.g., 20 mM Tris-HCl, pH 8.0 with a gradient of 0-1 M NaCl)

  • Immobilized Metal Affinity Chromatography (IMAC) column (e.g., HisTrap HP)

  • Ion-Exchange Chromatography (IEXC) column (e.g., Q-Sepharose HP)

  • Protein concentration determination assay (e.g., Bradford or BCA)

  • SDS-PAGE analysis equipment

Protocol:

  • Prepare a cell-free extract from the microbial culture.

  • Load the cell-free extract onto a pre-equilibrated IMAC column.

  • Wash the column with the binding buffer to remove unbound proteins.

  • Elute the bound protein using a linear gradient of imidazole in the elution buffer.[13]

  • Collect the fractions and assay for β-phenylalanine aminotransferase activity.

  • Pool the active fractions and dialyze against the IEXC binding buffer.

  • Load the dialyzed sample onto a pre-equilibrated IEXC column.

  • Elute the protein using a linear gradient of NaCl in the elution buffer.[13]

  • Collect the fractions, assay for activity, and pool the fractions containing the purified enzyme.

  • Determine the protein concentration and assess the purity of the enzyme by SDS-PAGE.

Visualizations

The following diagrams illustrate key biosynthetic pathways and experimental workflows related to DL-β-phenylalanine.

Biosynthesis_of_Beta_Phenylalanine L_Phe L-Phenylalanine Cinnamic (E)-Cinnamic Acid L_Phe->Cinnamic Phenylalanine Ammonia Lyase (PAL) S_beta_Phe (S)-β-Phenylalanine L_Phe->S_beta_Phe Phenylalanine Aminomutase (PAM) (intramolecular) Cinnamic->S_beta_Phe Phenylalanine Aminomutase (PAM) Racemic_beta_Phe rac-β-Phenylalanine R_beta_Phe (R)-β-Phenylalanine Racemic_beta_Phe->R_beta_Phe ω-Transaminase (Kinetic Resolution) Keto_acid β-Keto Acid Keto_acid->Racemic_beta_Phe Amine_donor Amine Donor

Caption: Key enzymatic routes to β-phenylalanine.

NRPS_Incorporation beta_Phe β-Phenylalanine A_domain A-Domain Adenylation beta_Phe->A_domain ATP ATP ATP->A_domain PCP_domain PCP-Domain Peptidyl Carrier Protein A_domain->PCP_domain AMP + PPi (Activation & Transfer) C_domain C-Domain Condensation PCP_domain->C_domain Natural_product β-Amino Acid containing Natural Product C_domain->Natural_product Peptide Bond Formation Growing_peptide Growing Peptide Chain Growing_peptide->C_domain

Caption: NRPS-mediated incorporation of β-phenylalanine.

Whole_Cell_Bioconversion_Workflow Start Start Culture 1. Cultivate PAL-expressing Microorganism Start->Culture Harvest 2. Harvest & Wash Cells Culture->Harvest Reaction 3. Resuspend Cells in Reaction Mixture with Substrate Harvest->Reaction Incubate 4. Incubate under Optimal Conditions (pH, Temp) Reaction->Incubate Monitor 5. Monitor Reaction Progress (e.g., HPLC) Incubate->Monitor Separate 6. Separate Cells from Supernatant Monitor->Separate Purify 7. Purify Product from Supernatant Separate->Purify End End Product Purify->End

Caption: Workflow for whole-cell bioconversion.

Conclusion

DL-β-Phenylalanine stands as a precursor of significant interest for both fundamental research and industrial applications. The enzymatic and whole-cell biocatalytic methods for its production offer green and highly selective alternatives to traditional chemical synthesis. The continued exploration of novel enzymes and the metabolic engineering of microbial hosts will undoubtedly lead to more efficient and economically viable processes for the synthesis of β-phenylalanine and its derivatives, further expanding their application in the development of new pharmaceuticals and bioactive compounds. This guide provides a foundational understanding for researchers and professionals seeking to leverage the biosynthetic potential of this valuable non-proteinogenic amino acid.

References

A Technical Guide to the Enzymatic Synthesis of β-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic methodologies for the synthesis of β-phenylalanine and its derivatives, critical chiral building blocks in pharmaceutical development.[1][2][3] This document provides a comprehensive overview of the key enzymes employed, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable biocatalytic approach for their specific needs.

Introduction to β-Phenylalanine Derivatives

β-phenylalanine derivatives are non-proteinogenic amino acids that serve as valuable scaffolds in medicinal chemistry.[1][2][3] Their incorporation into peptides can enhance metabolic stability and confer unique conformational constraints, making them attractive components in the design of novel therapeutics.[1][3] The chiral nature of these compounds necessitates stereoselective synthetic methods, for which enzymatic catalysis offers a green and highly efficient alternative to traditional chemical routes.[1][3]

Key Enzymatic Strategies for β-Phenylalanine Derivative Synthesis

Several classes of enzymes have been successfully employed for the synthesis of β-phenylalanine derivatives. The primary approaches include:

  • Isomerization of α-Phenylalanine: Phenylalanine aminomutases (PAMs) catalyze the direct conversion of α-phenylalanine to β-phenylalanine.[4][5]

  • Ammonia Addition to Cinnamic Acids: Phenylalanine ammonia lyases (PALs) and, in some cases, PAMs can catalyze the addition of ammonia to the double bond of cinnamic acid derivatives.[4][5]

  • Asymmetric Amination of β-Keto Esters: ω-Transaminases (ω-TAs) are utilized for the asymmetric synthesis or kinetic resolution of β-phenylalanine derivatives from their corresponding β-keto esters or racemic β-amino acids.[3][6]

  • Kinetic Resolution of Racemic Esters: Lipases and other hydrolases are widely used for the kinetic resolution of racemic esters of β-phenylalanine derivatives.[3]

The selection of the optimal enzymatic strategy depends on factors such as the desired enantiomer, the availability of the starting material, and the desired scale of the reaction.

Comparative Data on Enzymatic Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of β-phenylalanine and its derivatives, providing a basis for comparison of the different methodologies.

Table 1: Phenylalanine Aminomutase (PAM) and Phenylalanine Ammonia Lyase (PAL)

Enzyme SourceSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Taxus chinensis PAM(E)-Cinnamic acid(S)-β-Phenylalanine->99[4]
Taxus chinensis PAMα-Phenylalanineβ-Phenylalanine--[4]
Engineered Rhodotorula graminis PALL-Br-phenylalanine-94>99[7]
Engineered Petroselinum crispum PALCinnamic acidL-Phenylalanine~90-[2]
EncPMethoxy- or methyl-substituted cinnamic acids(S)-β-PAD10 (after 1h), 28 (after 48h)>96 (after 1h), 76 (after 48h)[3]

Table 2: ω-Transaminases (ω-TA)

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Engineered ω-TA (3FCR_4M)Ethyl benzoylacetate(S)-β-Phenylalanine ethyl ester32>99[6]
Engineered ω-TA (ATA117 11Rd)Ethyl benzoylacetate(R)-β-Phenylalanine ethyl ester13>99[6]
Burkholderia graminis C4D1M ω-TArac-β-Phenylalanine(R)-β-Phenylalanine~50>99[8]

Table 3: Lipases and Hydrolases

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Amano PS lipase (Burkholderia cepacia)Racemic amino ester of β-phenylalanine(R)-β-Phenylalanine45>99[3][9]
Hydantoinase (Vigna angularis)Aryl-substituted dihydrouracilsN-carbamoyl-β-phenylalanine derivatives7-79High (E >100)[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of β-phenylalanine derivatives.

Synthesis of (S)-β-Phenylalanine using Phenylalanine Aminomutase (PAM)

This protocol is based on the amination of cinnamic acid catalyzed by PAM.

a) Enzyme Expression and Purification:

  • The gene encoding for Taxus chinensis PAM is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • If the protein is His-tagged, purify the recombinant PAM using Ni-NTA affinity chromatography. Elute the protein with an imidazole gradient.

  • Assess the purity of the enzyme by SDS-PAGE.

b) Enzymatic Reaction:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), a high concentration of an ammonia source (e.g., 2 M NH4Cl/NH4OH), and the cinnamic acid substrate (e.g., 10 mM).

  • Initiate the reaction by adding the purified PAM to a final concentration of 0.1-1 mg/mL.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

c) Product Isolation and Analysis:

  • Terminate the reaction by adding an acid (e.g., HCl) to denature the enzyme.

  • Remove the precipitated protein by centrifugation.

  • The supernatant containing the β-phenylalanine product can be purified using techniques such as ion-exchange chromatography or flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Kinetic Resolution of rac-β-Phenylalanine Ethyl Ester using Lipase

This protocol describes the enantioselective hydrolysis of a racemic ester of β-phenylalanine.

a) Enzymatic Reaction:

  • Prepare a biphasic reaction system consisting of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., diisopropyl ether).

  • Dissolve the racemic β-phenylalanine ethyl ester in the organic phase.

  • Add the lipase (e.g., Amano Lipase PS from Burkholderia cepacia) to the reaction mixture. The enzyme can be used in its free form or immobilized on a solid support.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This indicates that one of the enantiomers has been predominantly hydrolyzed.

b) Product Separation and Purification:

  • Separate the aqueous and organic phases.

  • The aqueous phase will contain the hydrolyzed (S)-β-phenylalanine. Acidify the aqueous phase and extract the product with an organic solvent.

  • The organic phase will contain the unreacted (R)-β-phenylalanine ethyl ester.

  • The (R)-ester can be hydrolyzed chemically (e.g., using NaOH) to obtain (R)-β-phenylalanine.

  • Purify both enantiomers by recrystallization or column chromatography.

  • Determine the enantiomeric excess of both the product and the remaining substrate using chiral HPLC.

Chiral HPLC Analysis of β-Phenylalanine Derivatives

a) Column and Mobile Phase Selection:

  • Column: A chiral stationary phase (CSP) is required. Common choices include cyclodextrin-based, teicoplanin-based, or ristocetin-based columns.[4][6] For β-phenylalanine methyl esters, a CHIRALPAK ID column can be effective.[10]

  • Mobile Phase: The mobile phase composition depends on the column and the specific derivative being analyzed.

    • For teicoplanin-based columns in reversed-phase mode, a mixture of acetonitrile and water (e.g., 75:25 v/v) is often used.[4][6]

    • For UPC2 analysis of β-phenylalanine methyl esters, a mobile phase of CO2 and methanol with a small amount of ammonium hydroxide can be employed.[10]

b) General Procedure:

  • Prepare standard solutions of the racemic β-phenylalanine derivative and, if available, the pure enantiomers.

  • Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizing Enzymatic Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key enzymatic synthesis strategies for β-phenylalanine derivatives.

Phenylalanine Aminomutase (PAM) Catalyzed Isomerization

PAM_Isomerization alpha_phe α-Phenylalanine pam Phenylalanine Aminomutase (PAM) alpha_phe->pam Isomerization beta_phe (S)-β-Phenylalanine pam->beta_phe

PAM-catalyzed isomerization of α-phenylalanine to (S)-β-phenylalanine.
Phenylalanine Ammonia Lyase (PAL) Catalyzed Ammonia Addition

PAL_Addition cinnamic_acid Cinnamic Acid Derivative pal Phenylalanine Ammonia Lyase (PAL) cinnamic_acid->pal ammonia Ammonia (NH3) ammonia->pal beta_phe β-Phenylalanine Derivative pal->beta_phe Addition

PAL-catalyzed addition of ammonia to a cinnamic acid derivative.
ω-Transaminase (ω-TA) Asymmetric Synthesis

wTA_Asymmetric_Synthesis beta_keto_ester β-Keto Ester wTA ω-Transaminase beta_keto_ester->wTA amine_donor Amine Donor amine_donor->wTA beta_phe_ester (S)- or (R)-β-Phenylalanine Ester wTA->beta_phe_ester Transamination keto_byproduct Keto Byproduct wTA->keto_byproduct Lipase_Kinetic_Resolution racemic_ester rac-(R,S)-β-Phenylalanine Ester lipase Lipase racemic_ester->lipase Enantioselective Hydrolysis s_acid (S)-β-Phenylalanine lipase->s_acid r_ester (R)-β-Phenylalanine Ester (unreacted) lipase->r_ester

References

A Technical Guide to the Racemic Mixture of β-Phenylalanine: Synthesis, Properties, and Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids are structural isomers of the more common α-amino acids, featuring the amino group attached to the β-carbon (C3) instead of the α-carbon (C2) relative to the carboxyl group. This structural difference imparts unique conformational properties and significantly increased metabolic stability against enzymatic degradation compared to their α-analogs. β-Phenylalanine, a prominent member of this class, is a valuable chiral building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive compounds.[1]

Chemical synthesis of β-phenylalanine typically yields a racemic mixture, an equimolar combination of its two non-superimposable mirror-image enantiomers: (R)-β-phenylalanine and (S)-β-phenylalanine. In biological systems, enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and metabolic activities.[2] Therefore, the separation, or chiral resolution, of racemic β-phenylalanine is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, physicochemical properties, and key methodologies for the resolution of racemic β-phenylalanine.

Synthesis of Racemic β-Phenylalanine

The most common and historically significant method for synthesizing racemic β-phenylalanine is a variation of the Rodionov reaction, which involves a Knoevenagel-type condensation. This one-pot reaction typically uses benzaldehyde, malonic acid, and an ammonia source like ammonium acetate.

Experimental Protocol: Rodionov Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in a suitable solvent, such as ethanol or isopropanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) to remove unreacted benzaldehyde and other impurities. Recrystallization from a water/ethanol mixture can be performed to yield purified racemic β-phenylalanine.

Synthesis_Workflow Start Starting Materials (Benzaldehyde, Malonic Acid, Ammonium Acetate) Reaction Rodionov Reaction (Condensation) Start->Reaction Reflux Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification End Racemic (DL)- β-Phenylalanine Purification->End

Figure 1: General workflow for the synthesis of racemic β-phenylalanine.

Physicochemical Properties

The enantiomers of β-phenylalanine share identical physical properties in an achiral environment, which is characteristic of any enantiomeric pair. The properties of the racemic mixture, however, can differ, particularly its melting point and solubility, due to different crystal packing.

PropertyRacemic (DL)-β-Phenylalanine(R)- or (S)-β-Phenylalanine
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [3]165.19 g/mol [4]
Melting Point 222 °C (decomposes)Data for pure enantiomers varies
pKa Values pKa₁ (–COOH): ~3.5 pKa₂ (–NH₃⁺): ~9.2pKa₁ (–COOH): ~3.5 pKa₂ (–NH₃⁺): ~9.2
Solubility Soluble in water, poorly soluble in non-polar organic solvents like hexane or chloroform.[5][6]Similar to racemic form; solubility in water is pH-dependent.[5]
UV Absorbance (λmax) ~198 nm, ~258 nm in aqueous solution[7][8]~198 nm, ~258 nm in aqueous solution[7][8]

Note: pKa values for β-phenylalanine are less commonly cited than for its α-isomer; the values provided are based on typical ranges for similar structures.

Chiral Resolution of Racemic β-Phenylalanine

The separation of the racemic mixture into its constituent enantiomers is a crucial process. Several advanced techniques are employed, with enzymatic kinetic resolution and chiral chromatography being the most prevalent.

Enzymatic Kinetic Resolution

Kinetic resolution exploits the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other.[9] This results in a mixture of a product derived from one enantiomer and the unreacted, enantiomerically enriched starting material of the opposite configuration. Lipases are among the most common enzymes used for this purpose.[1]

This protocol is based on the selective hydrolysis of a racemic β-phenylalanine ester.

  • Substrate Preparation: Synthesize the methyl or ethyl ester of racemic β-phenylalanine.

  • Reaction Setup: Suspend the racemic β-phenylalanine ester (e.g., rac-12) in a phosphate buffer solution (pH ~7.0). An organic co-solvent like methyl tert-butyl ether (MTBE) may be added to improve solubility.[10]

  • Enzymatic Reaction: Add Amano Lipase PS from Burkholderia cepacia to the mixture.[10] Stir the reaction at a controlled temperature (e.g., 30-50°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation and Isolation:

    • Stop the reaction and separate the enzyme (e.g., by filtration).

    • Extract the unreacted (S)-ester with an organic solvent.

    • Acidify the aqueous layer to protonate the (R)-β-phenylalanine acid, which can then be extracted or isolated.

    • Hydrolyze the recovered (S)-ester under basic conditions to yield (S)-β-phenylalanine.

Enzymatic_Resolution Start Racemic (R/S) β-Phenylalanine Ester Enzyme Enzyme Addition (e.g., Lipase) Start->Enzyme Mixture Reaction Mixture: (R)-Acid + (S)-Ester Enzyme->Mixture Selective Hydrolysis Separation Separation (e.g., Extraction) Mixture->Separation Product_R (R)-β-Phenylalanine (from Acid) Separation->Product_R Product_S (S)-β-Phenylalanine (from Ester Hydrolysis) Separation->Product_S

Figure 2: Workflow for enzymatic kinetic resolution of a β-phenylalanine ester.
EnzymeSubstrateProductsYieldEnantiomeric Excess (ee)
Amano Lipase PS (Burkholderia cepacia)Racemic β-phenylalanine ester(R)-β-Phenylalanine + (S)-Ester45% (for R-acid)>99% (for R-acid)[1]
ω-Transaminase (Variovorax paradoxus)Racemic β-phenylalanine(R)-β-Phenylalanine + Phenylmalonic semialdehyde>45% (for R-form)>95% (for R-form)[11][12]
Phenylalanine Aminomutase (PAM) α-Phenylalanine(S)-β-Phenylalanine72%>99%[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are highly effective for this separation.[13]

  • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or ion-pairing agent (e.g., 2 mM sodium 1-octanesulfonate). A common composition is methanol/aqueous buffer (75:25, v/v).[14]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often at room temperature (e.g., 23°C).[13]

  • Detection: UV detector set to a wavelength where β-phenylalanine absorbs, typically 258 nm or 210 nm.[7]

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute as separate peaks, allowing for quantification of enantiomeric purity.

Chiral_HPLC Sample Racemic Sample (R/S Mixture) Injector HPLC Injector Sample->Injector Column Chiral Stationary Phase (CSP) (e.g., Teicoplanin) Injector->Column Mobile Phase Flow Detector UV Detector (λ = 258 nm) Column->Detector Differential Elution Output Chromatogram (Separated Peaks) Detector->Output Enantiomer_R Peak 1 (R-Enantiomer) Output->Enantiomer_R Enantiomer_S Peak 2 (S-Enantiomer) Output->Enantiomer_S Phenylalanine_Metabolism L_Phe L-α-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH Enzyme) L_Phe->PAH Binds to Active Site L_Tyr L-Tyrosine (Product) PAH->L_Tyr Catalyzes Hydroxylation Pathway Neurotransmitter & Melanin Synthesis Pathways L_Tyr->Pathway D_Phe D-α-Phenylalanine (Not a Substrate) D_Phe->PAH No Fit Beta_Phe β-Phenylalanine (Not a Substrate) Beta_Phe->PAH No Fit

References

An In-depth Technical Guide to the Chirality and Stereoisomers of Beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-phenylalanine (β-phenylalanine), a non-proteinogenic β-amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its stereochemistry plays a pivotal role in determining the biological activity and pharmacological properties of these compounds. This technical guide provides a comprehensive overview of the chirality and stereoisomers of β-phenylalanine, focusing on their synthesis, separation, and characterization. Detailed experimental protocols for key methodologies and a summary of the physicochemical properties of the enantiomers are presented to aid researchers in the efficient utilization of these important chiral synthons.

Introduction to the Chirality of Beta-Phenylalanine

Beta-phenylalanine, or 3-amino-3-phenylpropanoic acid, possesses a single chiral center at the β-carbon atom (C3), giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1][2] The spatial arrangement of the amino and phenyl groups around this stereocenter is crucial for molecular recognition and interaction with biological targets, such as enzymes and receptors. Consequently, the ability to selectively synthesize and isolate enantiomerically pure forms of β-phenylalanine is of paramount importance in drug discovery and development.[3][4]

The distinct biological effects of each enantiomer are well-documented. For instance, the stereochemistry of β-phenylalanine is a key determinant of the activity of various peptide-based drugs and other therapeutic agents.[5][6] Therefore, a thorough understanding of the stereochemical aspects of β-phenylalanine is essential for the rational design and synthesis of new and effective pharmaceuticals.

Physicochemical Properties of Beta-Phenylalanine Stereoisomers

The enantiomers of β-phenylalanine share identical physical properties in an achiral environment, such as melting point and solubility. However, they exhibit opposite optical activity, a property that is fundamental to their characterization. The following table summarizes key quantitative data for the stereoisomers of β-phenylalanine.

Property(R)-β-Phenylalanine(S)-β-PhenylalanineRacemic (DL)-β-Phenylalanine
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [7]165.19 g/mol [3]165.19 g/mol [8]
Melting Point 222 °C (decomposes)[8]222 °C (decomposes)222 °C (decomposes)[8]
Specific Optical Rotation Not consistently reported-34° (c=2, H₂O)[9]
Solubility in Water Soluble[1]Soluble[1][9]Slightly soluble
Appearance White crystalline powderWhite crystalline powder[9]White powder[8]

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature. The value for (S)-β-phenylalanine is a commonly cited example.

Methodologies for Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure β-phenylalanine can be achieved through two primary strategies: stereoselective synthesis, where one enantiomer is preferentially formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Enzymatic Kinetic Resolution of Racemic Beta-Phenylalanine

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of racemic esters of β-phenylalanine.[10][11][12][13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-β-Phenylalanine

This protocol is a generalized procedure based on common practices in the field.[11][13]

Materials:

  • Racemic N-acetyl-β-phenylalanine

  • Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia)[4]

  • Organic solvent (e.g., toluene, diisopropyl ether)

  • Alcohol (e.g., n-butanol)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature controller, etc.)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic N-acetyl-β-phenylalanine in the chosen organic solvent.

  • Addition of Reagents: Add the alcohol (e.g., n-butanol) to the reaction mixture. The alcohol will act as the acyl acceptor.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme will depend on the specific activity and the scale of the reaction.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted substrate and the product ester using chiral HPLC.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains the unreacted (S)-N-acetyl-β-phenylalanine and the (R)-N-acetyl-β-phenylalanine butyl ester. These can be separated by standard chromatographic techniques or by extraction.

  • Hydrolysis: The separated ester can be hydrolyzed back to the (R)-N-acetyl-β-phenylalanine, and both N-acetylated enantiomers can be deprotected to yield the free amino acids.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic N-Acetyl-β-Phenylalanine reaction Esterification Reaction racemate->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction alcohol Alcohol (e.g., n-Butanol) alcohol->reaction mixture Mixture of: (S)-N-Acetyl-β-Phenylalanine (R)-Ester reaction->mixture separation Separation (e.g., Chromatography) mixture->separation s_enantiomer (S)-N-Acetyl-β-Phenylalanine separation->s_enantiomer r_ester (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_enantiomer (R)-N-Acetyl-β-Phenylalanine hydrolysis->r_enantiomer

Caption: Workflow for enzymatic kinetic resolution of racemic N-acetyl-β-phenylalanine.

Stereoselective Synthesis using Phenylalanine Aminomutase (PAM)

Phenylalanine aminomutase (PAM) is an enzyme that can catalyze the conversion of α-phenylalanine to β-phenylalanine.[14][15][16] More importantly for synthetic purposes, it can also catalyze the addition of ammonia to cinnamic acid derivatives to produce β-amino acids with high enantioselectivity.[16]

Experimental Protocol: PAM-Catalyzed Synthesis of (S)-β-Phenylalanine

This protocol is a generalized procedure based on published research.[14][16]

Materials:

  • trans-Cinnamic acid

  • Ammonia source (e.g., ammonium carbonate, ammonium chloride)

  • Phenylalanine Aminomutase (PAM) enzyme (recombinantly expressed and purified)

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

  • Cofactors (if required by the specific PAM variant)

  • Standard laboratory glassware and equipment

  • Analytical equipment for monitoring and characterization (HPLC, NMR)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve trans-cinnamic acid and the ammonia source in the buffer solution.

  • Enzyme Addition: Add the purified PAM enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitoring: Monitor the formation of (S)-β-phenylalanine over time using HPLC.

  • Reaction Quenching: Once the reaction has reached completion or the desired conversion, quench the reaction by adding an acid (e.g., HCl) to denature the enzyme.

  • Purification: The product, (S)-β-phenylalanine, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

  • Characterization: Confirm the identity and enantiomeric purity of the product using NMR spectroscopy and chiral HPLC.

G cluster_1 Stereoselective Synthesis using PAM cinnamic_acid trans-Cinnamic Acid reaction Enantioselective Ammonia Addition cinnamic_acid->reaction ammonia Ammonia (NH₃) ammonia->reaction pam_enzyme Phenylalanine Aminomutase (PAM) pam_enzyme->reaction s_beta_phe (S)-β-Phenylalanine reaction->s_beta_phe

Caption: Stereoselective synthesis of (S)-β-phenylalanine using Phenylalanine Aminomutase.

Analytical Techniques for Chiral Separation

The separation and analysis of β-phenylalanine enantiomers are crucial for quality control and for determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.[17][18][19][20]

Experimental Protocol: Chiral HPLC Separation of Beta-Phenylalanine Enantiomers

This is a representative protocol; specific conditions will vary depending on the column and instrumentation.[17][19]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., teicoplanin-based, cyclodextrin-based, or crown ether-based)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, buffer salts, acidic/basic modifiers)

  • Sample of racemic or enantiomerically enriched β-phenylalanine

  • Syringe filters

Procedure:

  • Sample Preparation: Dissolve a small amount of the β-phenylalanine sample in the mobile phase or a compatible solvent. Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC System Preparation: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. The mobile phase composition is critical for achieving good separation and should be optimized (e.g., a mixture of acetonitrile and aqueous buffer).

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Chromatographic Run: Run the chromatogram according to the optimized method (flow rate, temperature, etc.).

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

G cluster_2 Chiral HPLC Separation Workflow sample Racemic β-Phenylalanine Sample injection Injection into HPLC sample->injection column Chiral Stationary Phase (CSP) Column injection->column separation Differential Interaction with CSP column->separation detection UV Detector separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: Workflow for the chiral separation of β-phenylalanine enantiomers by HPLC.

Conclusion

The stereoisomers of β-phenylalanine are indispensable chiral building blocks in modern drug development. A comprehensive understanding of their synthesis, resolution, and analysis is critical for the advancement of medicinal chemistry and related fields. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with these valuable chiral molecules. The continued development of more efficient and sustainable methods for the production of enantiomerically pure β-phenylalanine will undoubtedly facilitate the discovery of novel therapeutics with improved efficacy and safety profiles.

References

The Dawn of a New Class: A Technical Guide to the Historical Discovery and Significance of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and profound scientific significance of β-amino acids has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey from the initial identification of these unique structural motifs to their current pivotal role in medicinal chemistry and materials science.

A Staggered Discovery: Unraveling the History of β-Amino Acids

While the discovery of the common α-amino acids largely occurred between 1806 and 1935, the timeline for their β-analogs is more protracted and less centralized. The first naturally occurring β-amino acid, β-alanine , was discovered in the early 20th century as a component of carnosine, a dipeptide found in muscle tissue.[1] It wasn't until 1951 that another significant discovery was made with the identification of β-aminoisobutyric acid (BAIBA) in human urine.[2] BAIBA has since been recognized as a myokine, a molecule produced by muscles during exercise, with roles in fat metabolism.[3]

The synthesis of non-natural β-amino acids has been a parallel and equally important endeavor. A landmark in this area was the Arndt-Eistert homologation , a method that extends an α-amino acid by one carbon to create a β-amino acid. This reaction, named after German chemists Fritz Arndt and Bernd Eistert, has been a cornerstone in the synthesis of β-amino acids for decades. Another historically significant method is the Staudinger synthesis of β-lactams, first reported in 1907, which provides a cyclic precursor to β-amino acids.[4] The development of asymmetric synthesis methodologies has been crucial for accessing enantiomerically pure β-amino acids, which are essential for pharmaceutical applications. These methods include catalytic hydrogenation, Mannich reactions, and conjugate additions.[5][6][7]

The Significance of a Single Carbon Shift: Impact on Structure and Function

The seemingly minor shift of the amino group from the α- to the β-carbon has profound implications for the structure and function of molecules incorporating these building blocks. This structural alteration imparts unique properties that are highly valuable in drug design and materials science.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[8] Proteases, which are highly specific for α-peptides, are generally unable to cleave the peptide bonds of β-amino acid-containing backbones. This enhanced stability leads to longer in vivo half-lives, a critical attribute for peptide-based therapeutics.

Novel Secondary Structures

β-peptides, which are oligomers of β-amino acids, fold into unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[6] The ability to form predictable and stable conformations allows for the design of "foldamers" with specific shapes to mimic or disrupt biological interactions.

Applications in Drug Development

The unique properties of β-amino acids have made them invaluable in the development of new therapeutic agents. They are used to create peptidomimetics with improved pharmacokinetic profiles and are found in a variety of natural products with potent biological activities.[9] β-amino acids are key components in drugs targeting a range of conditions, from infectious diseases to metabolic disorders.[3][7]

Key Experimental Methodologies

A number of seminal experimental techniques have been pivotal in the advancement of β-amino acid chemistry. Detailed protocols for some of these key methods are outlined below.

Arndt-Eistert Homologation of N-Protected α-Amino Acids

This classical method provides a straightforward route to β-amino acids from their readily available α-counterparts.

Experimental Protocol:

  • Acid Chloride Formation: The N-protected α-amino acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) in an inert solvent like diethyl ether at low temperature (typically 0 °C) to form an α-diazoketone.

  • Wolff Rearrangement: The α-diazoketone is then subjected to a Wolff rearrangement, which can be induced thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. This rearrangement expels nitrogen gas and generates a highly reactive ketene intermediate.

  • Hydrolysis: The ketene is immediately trapped by a nucleophile present in the reaction mixture. In the presence of water, the ketene is hydrolyzed to form the homologous carboxylic acid, which is the desired β-amino acid.

Solid-Phase Mannich Reaction for β-Amino Ketone Synthesis

The Mannich reaction is a powerful tool for C-C bond formation and can be adapted for the solid-phase synthesis of β-amino ketones, which are versatile precursors to β-amino acids.

Experimental Protocol: [5]

  • Resin Preparation: TentaGel S NH₂ resin is used as the solid support and is equilibrated in dimethylformamide (DMF).

  • Linker Attachment and Aldehyde Functionalization: A disulfide-containing linker is attached to the resin, followed by acylation with 4-formylbenzoic acid to introduce the aldehyde functionality.

  • Mannich Reaction:

    • The resin is treated with a solution of an aniline (4 equivalents) in dimethyl sulfoxide (DMSO).

    • A separate solution containing a ketone (10 equivalents) and a proline catalyst (1 equivalent) is prepared and sonicated.

    • The ketone/catalyst solution is added to the resin suspension.

    • The reaction is shaken for 18 hours at room temperature.

  • Washing: The resin is washed thoroughly with DMSO to remove excess reagents.

  • Cleavage: The β-amino ketone product is cleaved from the solid support under reductive conditions using a reagent such as tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and conformational properties of β-amino acids and their derivatives.

Table 1: Comparative Yields of Selected β-Amino Acid Synthesis Methods

Synthesis Methodβ-Amino Acid DerivativeCatalyst/ReagentYield (%)Enantiomeric Excess (%)Reference
Asymmetric Hydrogenationβ²-amino acid derivativeRh-carbohydrate-phosphite99-[6]
Asymmetric Hydrogenation(Z)-enamine derivativeRh-bisphosphepine90-[6]
Friedel-Crafts Alkylationβ²-amino acid precursorZn(II)-bisoxazolineup to 96-[7]
Mannich ReactionAromatic β³-amino acid derivativeThioureaup to 98-[7]
Arndt-Eistert HomologationDipeptide antibiotic TAN-1057 A,BSilver benzoate58-

Table 2: Conformational Parameters of a β-Proline Oligopeptide from NMR Data

ConformationPopulation (%)Relative Energy of Formation (kcal·mol⁻¹)
Tetramer
ZZZ420
ZZE230.36
ZEZ160.56
EZZ41.30
Pentamer
ZZEZ550
ZEZZ210.57

Data adapted from Kudryavtsev et al. (2015b) as cited in the provided search results.

Visualizing the Molecular Logic

The following diagrams, generated using the DOT language, illustrate key concepts related to β-amino acids.

Arndt_Eistert_Homologation alpha_acid α-Amino Acid acid_chloride Acid Chloride alpha_acid->acid_chloride SOCl₂ diazoketone α-Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene diazoketone->ketene Ag₂O, Δ (Wolff Rearrangement) beta_acid β-Amino Acid ketene->beta_acid H₂O

Arndt-Eistert homologation workflow.

Beta_Peptide_Secondary_Structures cluster_alpha α-Peptide Structures cluster_beta β-Peptide Structures alpha_helix α-Helix alpha_sheet α-Sheet (less common) beta_helix β-Helix (e.g., 14-helix) beta_sheet β-Sheet beta_turn β-Turn beta_amino_acid β-Amino Acid Monomers beta_amino_acid->beta_helix beta_amino_acid->beta_sheet beta_amino_acid->beta_turn

β-Peptides form unique secondary structures.

Neurotransmitter_Signaling beta_alanine β-Alanine gaba_receptor GABA Receptor beta_alanine->gaba_receptor Binds to glycine_receptor Glycine Receptor beta_alanine->glycine_receptor Binds to gaba GABA gaba->gaba_receptor Binds to presynaptic Presynaptic Neuron presynaptic->beta_alanine Release presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_receptor->postsynaptic Inhibitory Signal glycine_receptor->postsynaptic Inhibitory Signal

β-Alanine's role in neurotransmission.

This guide provides a foundational understanding of the historical context and current importance of β-amino acids. The unique structural and functional characteristics of these molecules continue to inspire innovative research in both academic and industrial settings, promising further advancements in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for DL-beta-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of DL-beta-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the key considerations, detailed experimental protocols, and expected outcomes for researchers working on the development of novel peptide-based therapeutics and research tools. The inclusion of β-amino acids like β-phenylalanine can significantly impact peptide conformation, stability, and biological activity, offering opportunities to create peptides with enhanced therapeutic properties.[1][2] Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation compared to their natural α-peptide counterparts.[1]

Introduction to this compound in SPPS

The use of this compound, a racemic mixture of (R)- and (S)-β-phenylalanine, in SPPS introduces a unique structural element into the peptide backbone. This modification can induce specific secondary structures and alter the peptide's interaction with biological targets. However, the synthesis of peptides containing β-amino acids presents specific challenges, including potentially slower coupling kinetics due to steric hindrance and the generation of diastereomeric peptide products. Careful selection of coupling reagents and reaction conditions is crucial for achieving high coupling efficiency and simplifying the subsequent purification of the target diastereomers.

Key Considerations for SPPS with this compound

  • Protecting Group Strategy: The most common and recommended strategy for the incorporation of this compound is the use of an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is base-labile, allowing for mild deprotection conditions that are compatible with most peptide sequences and solid supports.

  • Coupling Reagent Selection: The choice of coupling reagent is critical to overcome the potential steric hindrance associated with β-amino acids and to minimize racemization.[3] Highly efficient aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are generally preferred for their rapid activation and high coupling yields.[3][4] Carbodiimide-based methods, such as DIC/HOBt, are also effective but may require longer reaction times.[3]

  • Generation of Diastereomers: The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical mass but different stereochemistry at the β-phenylalanine residue, potentially leading to different three-dimensional structures and biological activities.

  • Purification: The separation of the resulting diastereomeric peptides is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The small differences in the physicochemical properties of the diastereomers often allow for their resolution on C8 or C18 columns with standard mobile phases.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-DL-beta-Phenylalanine Incorporation
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly reactive and efficient, leading to shorter coupling times.[3][4]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowA widely used and effective coupling reagent.[3][4]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowSimilar in reactivity to HATU and often a more cost-effective alternative.[3][4]
PyBOP Phosphonium Salt30-120 minutes>98>95LowOffers a good balance of reactivity and stability with a low propensity for racemization.[3]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to ModerateA cost-effective option, though may require longer reaction times to ensure complete coupling.[3]

Note: The representative yields and purities are based on typical performance for Fmoc-amino acid couplings in SPPS and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Workflow for SPPS with this compound

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-DL-beta-Phe-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling If incomplete (Double Couple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat If complete Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Protocol 1: Coupling of Fmoc-DL-beta-Phenylalanine

This protocol describes the manual coupling of Fmoc-DL-beta-phenylalanine to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-DL-beta-phenylalanine (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 2.9 equivalents)

  • N,N'-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-DL-beta-phenylalanine and the coupling reagent (e.g., HATU) in DMF. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated Fmoc-DL-beta-phenylalanine solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For hindered couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Coupling Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (e.g., yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling step (double coupling) is recommended.

Protocol 2: Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification of Diastereomeric Peptides by RP-HPLC

This protocol describes the separation of the two diastereomeric peptides synthesized using this compound.

Materials:

  • Crude peptide mixture

  • HPLC grade water with 0.1% TFA (Solvent A)

  • HPLC grade acetonitrile with 0.1% TFA (Solvent B)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved peptide sample.

    • Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Fraction Collection: Collect the fractions corresponding to the separated diastereomeric peaks.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the peptides.

    • Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides as white powders.

Troubleshooting

The following diagram outlines a troubleshooting workflow for common issues encountered during the incorporation of this compound in SPPS.

Troubleshooting_Workflow Start Problem Identification Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Start->Incomplete_Coupling Low_Yield Low Cleavage Yield Start->Low_Yield Poor_Separation Poor Diastereomer Separation (HPLC) Start->Poor_Separation Action1 Double Couple Increase Coupling Time Use Stronger Activator (HATU) Incomplete_Coupling->Action1 Action2 Ensure Complete Drying of Resin Increase Cleavage Time Check Cleavage Cocktail Composition Low_Yield->Action2 Action3 Optimize HPLC Gradient Try Different Column (e.g., C8) Adjust Mobile Phase pH Poor_Separation->Action3

Caption: Troubleshooting workflow for SPPS with this compound.

By following these application notes and protocols, researchers can effectively incorporate this compound into their peptide synthesis workflows, enabling the exploration of novel peptide structures with potentially enhanced therapeutic properties. Careful optimization of coupling conditions and purification methods is key to successfully obtaining the desired diastereomeric peptides in high purity.

References

Applications of DL-beta-Phenylalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-phenylalanine, a non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural properties, featuring an additional carbon atom in the backbone compared to its α-amino acid counterpart, offer distinct advantages in the design of novel therapeutics. The incorporation of this compound into peptide-based drugs or as a scaffold for small molecule synthesis can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and unique conformational preferences, ultimately resulting in optimized biological activity.

This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role in the development of peptidomimetics with antimicrobial, anticancer, and enzyme inhibitory activities. Furthermore, comprehensive experimental protocols for the synthesis of β-peptides and the enzymatic resolution of this compound are provided to guide researchers in their practical applications.

Application Notes

Peptidomimetics with Enhanced Proteolytic Stability

One of the primary challenges in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of β-amino acids, such as this compound, into a peptide sequence can confer significant resistance to enzymatic cleavage.[1] This is because proteases are highly specific for the peptide bonds formed between α-amino acids. The altered backbone geometry of β-peptides disrupts the recognition sites for these enzymes, leading to a longer in vivo half-life and improved bioavailability of the drug candidate.

Modulation of Biological Activity

The incorporation of this compound can significantly influence the biological activity of a peptide. The altered conformational flexibility of the peptide backbone can lead to a more favorable orientation of side chains for receptor binding or enzyme inhibition. This can result in increased potency and selectivity of the therapeutic agent. While specific quantitative data for this compound containing peptidomimetics is limited in publicly available literature, studies on derivatives and related compounds demonstrate the potential for significant bioactivity.

Table 1: Illustrative Biological Activity of a DL-beta-Amino Acid Derivative

CompoundTarget EnzymeActivity TypeKᵢ Value
β-2-Thienyl-dl-alaninePhenylalanine HydroxylaseCompetitive Inhibition81 mM[2][3]

Note: This data is for β-2-thienyl-dl-alanine, a derivative of DL-alanine, and serves as an example of the enzyme inhibitory potential of DL-beta-amino acid derivatives.

Scaffolds for Small Molecule Drug Discovery

Beyond its use in peptides, this compound and its derivatives serve as versatile chiral scaffolds for the synthesis of small molecule drugs.[4] The presence of both an amino and a carboxyl group, along with a phenyl ring, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. These scaffolds have been utilized in the development of anticancer and antiviral agents.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a β-Peptide using this compound

This protocol describes the manual solid-phase synthesis of a short β-peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-DL-beta-phenylalanine

  • Other Fmoc-protected α- or β-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-DL-beta-phenylalanine (3 equivalents relative to resin loading) and HOBt/OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-DL-beta-Phe, DIC, HOBt) wash2 Wash (DMF, DCM) coupling->wash2 wash1->coupling repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for β-Peptides.

Protocol 2: Enzymatic Kinetic Resolution of this compound

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound using a lipase, which selectively acylates one enantiomer, allowing for their separation.

Materials:

  • This compound

  • Esterifying agent (e.g., thionyl chloride in methanol to form the methyl ester)

  • Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Esterification of this compound:

    • Suspend this compound in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the free ester with ethyl acetate.

    • Dry the organic layer over magnesium sulfate and concentrate to obtain this compound methyl ester.

  • Enzymatic Acylation:

    • Dissolve this compound methyl ester in an organic solvent (e.g., toluene).

    • Add an acyl donor (e.g., ethyl acetate).

    • Add the lipase (e.g., immobilized CALB).

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

  • Separation of Enantiomers:

    • Filter off the immobilized enzyme.

    • Concentrate the reaction mixture.

    • Separate the N-acylated β-amino acid ester from the unreacted β-amino acid ester by silica gel column chromatography.

  • Hydrolysis to Free Amino Acids (Optional):

    • The separated N-acylated ester can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically pure β-amino acid.

    • The unreacted ester can also be hydrolyzed to obtain the other enantiomerically pure β-amino acid.

Enzymatic_Resolution start Start: this compound esterification Esterification (e.g., MeOH/SOCl2) start->esterification racemic_ester This compound Methyl Ester esterification->racemic_ester enzymatic_reaction Enzymatic Acylation (Lipase, Acyl Donor) racemic_ester->enzymatic_reaction mixture Mixture of: - N-Acyl-(L)-beta-Phe-OMe - (D)-beta-Phe-OMe enzymatic_reaction->mixture separation Separation (Column Chromatography) mixture->separation acylated_enantiomer N-Acyl-(L)-beta-Phe-OMe separation->acylated_enantiomer unreacted_enantiomer (D)-beta-Phe-OMe separation->unreacted_enantiomer hydrolysis1 Hydrolysis acylated_enantiomer->hydrolysis1 hydrolysis2 Hydrolysis unreacted_enantiomer->hydrolysis2 l_beta_phe L-beta-Phenylalanine hydrolysis1->l_beta_phe d_beta_phe D-beta-Phenylalanine hydrolysis2->d_beta_phe

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Conclusion

This compound is a versatile and valuable tool in the medicinal chemist's arsenal. Its incorporation into drug candidates can overcome key limitations of traditional peptide and small molecule therapeutics. The provided application notes and protocols offer a foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. Further research into the quantitative structure-activity relationships of this compound-containing compounds will undoubtedly unlock new avenues for the design of next-generation therapeutics.

References

Application Notes and Protocols for Creating Peptide Mimics Using DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases.[1][2] The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a powerful strategy to overcome this limitation.[3][4] DL-β-Phenylalanine, a β-amino acid analogue of phenylalanine, offers a unique tool to create peptide mimics, or peptidomimetics, with enhanced stability and novel conformational properties.[4][5] This document provides detailed application notes, experimental protocols, and supporting data for the use of DL-β-phenylalanine in the design and synthesis of robust peptide mimics for various therapeutic applications.

The key advantage of incorporating β-amino acids lies in altering the peptide backbone, making it unrecognizable to many proteases, thereby significantly increasing its resistance to enzymatic degradation.[1][6] This extended half-life in biological systems is a critical attribute for developing effective peptide-based therapeutics.[7] Furthermore, the additional carbon in the backbone of β-amino acids introduces a greater degree of conformational flexibility and the ability to form unique secondary structures, such as helices and turns, which can be exploited to mimic the bioactive conformations of native peptides and even discover novel receptor interactions.[3][8]

Applications of DL-beta-Phenylalanine Peptide Mimics

The versatility of DL-β-phenylalanine has led to its successful incorporation in a wide range of bioactive peptide mimics, including:

  • Antimicrobial Peptides (AMPs): The inclusion of β-phenylalanine can enhance the proteolytic stability and modulate the hydrophobicity of AMPs, leading to improved antimicrobial activity against various bacterial strains.[9][10]

  • Receptor Agonists and Antagonists: Peptide mimics containing β-phenylalanine have been developed as potent and selective ligands for G-protein coupled receptors (GPCRs), such as somatostatin receptors, demonstrating the potential to fine-tune receptor binding and signaling.[11][12]

  • Enzyme Inhibitors: By mimicking the substrate binding conformation, β-phenylalanine-containing peptides can act as potent and stable inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4).[13]

  • Inhibitors of Protein-Protein Interactions: These peptide mimics can disrupt critical protein-protein interactions implicated in disease, such as the interaction between p53 and its negative regulator MDM2, a key target in cancer therapy.

Data Presentation

The following tables summarize quantitative data from studies on peptide mimics incorporating phenylalanine derivatives, highlighting their enhanced biological activity and stability.

Table 1: Biological Activity of Peptide Mimics

Peptide/Peptide MimicTargetAssayActivity MetricValueReference(s)
Aurein 1.2 Derivative (with D-Phe)P. aeruginosaMinimum Inhibitory Concentration (MIC)MICLow µM range[10]
NKC-DOPA DerivativesE. coliMinimum Inhibitory Concentration (MIC)MIC1-16 µM[9]
Benzyl-substituted (S)-Phe DerivativeDPP-4DPP-4 InhibitionIC503.79 nM[13]
Somatostatin Analog (with D-Phe)Somatostatin ReceptorsReceptor BindingKiSub-nanomolar to nanomolar range[11][12]
DPMI-α (D-peptide inhibitor)MDM2Binding AffinityKd219 nM[14]
DPMI-β (D-peptide inhibitor)MDM2Binding AffinityKd35 nM[14]

Table 2: Proteolytic Stability of Peptide Mimics

PeptideMatrixStability MetricValueReference(s)
α/β-peptide Puma BH3 mimicSerumProteolytic ResistanceIncreased stability vs. α-peptide[15]
ZVEGF-α/βProteinase KHalf-lifeIncreased half-life vs. α-peptide[15]
Somatostatin Analog (with Msa and D-Trp)SerumHalf-life7 to 20-fold greater than SRIF[12]
Native Somatostatin (SRIF)SerumHalf-life~3 minutes[16]
Octreotide (Somatostatin Analog)SerumHalf-life90-120 minutes[16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a DL-β-phenylalanine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected α-amino acids

  • Fmoc-DL-β-phenylalanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[17]

  • 1-Hydroxybenzotriazole (HOBt)[3]

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[18]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for α-amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HATU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, continue coupling for another hour or perform a double coupling.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Incorporation of Fmoc-DL-beta-Phenylalanine:

    • Due to the potential for slower coupling kinetics of β-amino acids, extended coupling times or stronger coupling reagents may be necessary.[8]

    • Follow the same procedure as in step 3, but increase the coupling time to 4-6 hours or overnight.

    • A double coupling is recommended. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-DL-β-phenylalanine.

    • Thoroughly wash the resin with DMF and DCM after the coupling is complete (negative Kaiser test).

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 (or 4 for subsequent β-amino acids) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

    • Confirm the identity and purity of the purified peptide by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide mimic containing DL-β-phenylalanine in the presence of serum or a specific protease.[20]

Materials:

  • Purified native peptide and β-phenylalanine-containing peptide mimic

  • Human or animal serum (e.g., fetal bovine serum) or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the native peptide and the peptide mimic in an appropriate solvent (e.g., water or PBS).

    • In separate microcentrifuge tubes, add a defined amount of peptide stock solution to pre-warmed (37°C) serum or protease solution to achieve the desired final peptide concentration (e.g., 100 µM).

    • Prepare a control sample for each peptide by adding the peptide stock to PBS instead of serum/protease solution.

  • Incubation:

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[5]

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile) to precipitate proteins and denature proteases.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by RP-HPLC.[19]

    • Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of each peptide by fitting the data to a one-phase exponential decay model.[21]

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Evaluation A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (α- and β-Phe) B->C D Repeat Cycles C->D C->D E Cleavage & Deprotection D->E F Crude Peptide Precipitation E->F G RP-HPLC Purification F->G H Mass Spectrometry Confirmation G->H I Biological Activity Assay G->I J Proteolytic Stability Assay G->J

Caption: Workflow for the synthesis and evaluation of peptide mimics.

Signaling Pathway of a Somatostatin Analog

Somatostatin analogs containing β-amino acids can act as agonists at somatostatin receptors (SSTRs), which are G-protein coupled receptors.[11][12] Upon binding, they initiate a signaling cascade that inhibits the release of various hormones, such as growth hormone.[16][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Gi->AC inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates GH_vesicle Growth Hormone Vesicle PKA->GH_vesicle phosphorylates Exocytosis Exocytosis GH_vesicle->Exocytosis inhibits fusion SSA Somatostatin Analog (β-Phe Mimic) SSA->SSTR binds

Caption: Inhibitory signaling pathway of a somatostatin analog agonist.

References

Application Notes and Protocols: DL-β-Phenylalanine as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of a diverse array of novel compounds with significant therapeutic potential. Its unique structural properties, particularly the presence of a phenyl group attached to the β-carbon, offer a scaffold for creating peptidomimetics, unnatural amino acids, and other bioactive molecules. The incorporation of β-amino acids into peptide backbones can confer resistance to enzymatic degradation, introduce conformational constraints, and ultimately lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for utilizing DL-β-phenylalanine in the synthesis of such compounds.

Applications of DL-β-Phenylalanine

DL-β-Phenylalanine and its derivatives are valuable precursors for a range of applications in medicinal chemistry and drug discovery:

  • Peptidomimetics: β-Phenylalanine residues can be incorporated into peptide sequences to create peptidomimetics with altered secondary structures and increased stability. These modified peptides are instrumental in developing enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

  • Unnatural Amino Acids: The basic β-phenylalanine structure can be chemically modified to generate a library of unnatural amino acids with diverse side chains and functionalities. These novel building blocks expand the chemical space for drug design.

  • Bioactive Small Molecules: β-Phenylalanine derivatives have been utilized as scaffolds for the synthesis of various bioactive small molecules, including anticancer and antiviral agents.[1] For instance, they have been investigated as inhibitors of enzymes like HIV protease and as modulators of protein-protein interactions.[3]

  • Chiral Synthesis: The racemic mixture of DL-β-phenylalanine can be resolved into its enantiomerically pure forms (D- and L-β-phenylalanine), which are essential for stereospecific synthesis and the development of chiral drugs.

Data Presentation: Synthesis of β-Phenylalanine Derivatives

The following tables summarize quantitative data from various methods for the synthesis of β-phenylalanine and its derivatives, providing a comparative overview of their efficiencies.

Table 1: Chemical Synthesis of β-Phenylalanine Derivatives

MethodStarting MaterialProductYield (%)Enantiomeric Excess (ee %)Reference
Knoevenagel/Rodionow-Johnson ReactionBenzaldehyde, Malonic acid, Ammonium acetateDL-β-PhenylalanineModerateN/A (racemic)[1]
Asymmetric Mannich-type reaction-β-lactams--[1]
Azido-Ugi reactionEthyl oxopropananoate, Benzylamine, etc.Tetrazole β-PAD derivative--[1]

Table 2: Enzymatic Synthesis and Resolution of β-Phenylalanine Derivatives

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Phenylalanine Aminomutase (PAM)α-Phenylalanine derivative(S)-β-Phenylalanine derivative72>99[1]
Hydantoinase (from Vigna angularis)DihydrouracilsAryl-substituted β-amino acids7-79>100 (E value)[1]
Amano PS Lipase (Burkholderia cepacia)Racemic β-phenylalanine amino ester(R)-β-Phenylalanine45>99[1]
β-Amino Acid Dehydrogenase (β-AADH)β-Ketoacid(R)-β-Phenylalanine--[1]
Candida antarctica Lipase B (CAL-B)DL-3,5-Difluorophenylalanine esterL-N-Acyl-3,5-difluorophenylalanine~50High[3]
Penicillin G Acylase (PGA)N-Phenylacetyl-DL-3,5-difluorophenylalanineD-3,5-Difluorophenylalanine~50High[3]

Experimental Protocols

Protocol 1: Synthesis of DL-β-Phenylalanine via Knoevenagel/Rodionow-Johnson Reaction

This protocol describes a classical method for the synthesis of racemic β-phenylalanine.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with concentrated HCl to pH 1-2.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate to remove unreacted benzaldehyde and by-products.

  • Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of β-phenylalanine (around pH 6-7) using a solution of NaOH. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain DL-β-phenylalanine.[1]

Protocol 2: Enzymatic Kinetic Resolution of DL-β-Phenylalanine Ester using Lipase

This protocol outlines the separation of enantiomers of a β-phenylalanine derivative using a lipase.

Materials:

  • Racemic β-phenylalanine ethyl ester

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Activated molecular sieves

  • Stirred reactor vessel

  • Filtration apparatus

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a stirred reactor vessel, add the racemic β-phenylalanine ethyl ester (1 equivalent) and the acyl donor in an appropriate organic solvent.

  • Drying: Add activated molecular sieves to ensure anhydrous conditions.

  • Enzyme Addition: Equilibrate the mixture to the desired temperature (typically 30-50 °C) and add the immobilized CAL-B.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of both the acylated product and the unreacted ester.

  • Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves.

  • Separation: The reaction mixture now contains the N-acylated L-β-phenylalanine ester and the unreacted D-β-phenylalanine ester. These can be separated by standard chromatographic techniques (e.g., column chromatography).

  • Hydrolysis: The separated enantiomers can be hydrolyzed to the corresponding free amino acids if required.[3]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide using HBTU Coupling

This protocol describes the manual solid-phase synthesis of a short peptide containing a β-phenylalanine residue using Fmoc chemistry and HBTU as the coupling agent on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-phenylalanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (α- or β-phenylalanine) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4][6]

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[4]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Synthesis and Screening of Bioactive β-Phenylalanine Derivatives

experimental_workflow cluster_synthesis Synthesis of β-PAD Library cluster_screening Bioactivity Screening start DL-β-Phenylalanine racemic_derivatization Racemic Derivatization start->racemic_derivatization enzymatic_resolution Enzymatic Resolution racemic_derivatization->enzymatic_resolution chiral_pool Chiral β-PAD Building Blocks enzymatic_resolution->chiral_pool combinatorial_synthesis Combinatorial Synthesis chiral_pool->combinatorial_synthesis compound_library β-PAD Compound Library combinatorial_synthesis->compound_library in_vitro_assays In Vitro Assays (Enzyme Inhibition, Receptor Binding) compound_library->in_vitro_assays cell_based_assays Cell-Based Assays (Toxicity, Pathway Modulation) in_vitro_assays->cell_based_assays hit_identification Hit Identification cell_based_assays->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization in_vivo_studies In Vivo Studies lead_optimization->in_vivo_studies

Caption: A generalized workflow for the synthesis and screening of bioactive β-phenylalanine derivatives (β-PADs).

Hypothetical Signaling Pathway Inhibition by a β-Peptide Peptidomimetic

signaling_pathway cluster_pathway Target Signaling Pathway receptor Receptor enzyme1 Enzyme 1 (e.g., Kinase) receptor->enzyme1 enzyme2 Enzyme 2 (e.g., Protease) enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor β-Peptide Inhibitor inhibitor->enzyme2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a β-peptide peptidomimetic targeting a key enzyme.

References

Application Notes and Protocols for the Incorporation of DL-beta-Phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery and development. DL-beta-phenylalanine, a non-natural amino acid with the phenyl group attached to the beta-carbon, offers unique structural and functional properties when integrated into peptides. Its inclusion can significantly enhance proteolytic stability, modulate receptor affinity, and influence the secondary structure of peptides.[1] This document provides detailed protocols for the incorporation of this compound into peptides using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), along with relevant data and diagrams to guide researchers in this field.

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like beta-phenylalanine. HATU is often preferred over HBTU for such challenging couplings due to the formation of a more reactive OAt-ester intermediate.[2][3]

FeatureHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Reference
Active Ester Intermediate OBt-esterOAt-ester[2][3]
Reactivity Less reactiveMore reactive due to the electron-withdrawing nature of the 7-azabenzotriazole moiety[2][3]
Coupling Efficiency Good to High (>85%)High to Very High (>95%) for hindered amino acids[3]
Reaction Speed SlowerFaster[2][4]
Risk of Epimerization Higher propensityLower risk[2][4]
Typical Purity of Crude Peptide GoodExcellent[2]
Comparison of Peptide Synthesis Methodologies

Both SPPS and LPPS can be employed for the synthesis of peptides containing this compound, with each method offering distinct advantages and disadvantages.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Reference
Best Suited For Long peptides, high-throughput synthesisShort peptides, synthesis of peptide fragments[5][6][7]
Purification Simplified; excess reagents washed away from the resin-bound peptideRequires purification after each step[5][6]
Automation Highly automatableMore manual or semi-automated[5][7]
Typical Purity ≥95%90–98%[5]
Yield High for short to medium peptidesCan be higher for very short peptides[5]
Solvent Consumption High due to extensive washing stepsGenerally lower, but requires solvents for purification[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporating Fmoc-DL-beta-Phenylalanine

This protocol is based on the widely used Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-DL-beta-phenylalanine)

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Incorporation of Fmoc-DL-beta-Phenylalanine):

    • In a separate vial, dissolve Fmoc-DL-beta-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For the sterically hindered beta-amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[9]

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[10]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) for Incorporating Fmoc-DL-beta-Phenylalanine

This protocol outlines a general procedure for solution-phase synthesis.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-DL-beta-phenylalanine)

  • C-terminal protected amino acid ester (e.g., -OMe or -OBn)

  • Coupling reagent: HATU/HOAt or EDC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection reagent: 20% piperidine in DMF for Fmoc; or H₂/Pd-C for Cbz/Bn protecting groups

  • Solvents for reaction and purification (e.g., DMF, DCM, Ethyl Acetate, Hexane)

Procedure:

  • First Coupling Reaction:

    • Dissolve the N-terminal protected amino acid (e.g., Fmoc-Ala-OH) and the C-terminal protected amino acid (e.g., H-Gly-OMe) in a suitable solvent like DMF.

    • Add the coupling reagent (e.g., EDC/HOBt) and base (e.g., NMM) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by extraction and purify the dipeptide by crystallization or chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-dipeptide in DMF.

    • Add 20% piperidine and stir until deprotection is complete.

    • Remove the solvent and purify the deprotected dipeptide.

  • Incorporation of Fmoc-DL-beta-Phenylalanine:

    • Dissolve the deprotected dipeptide and Fmoc-DL-beta-phenylalanine in DMF.

    • Add the coupling reagent (HATU/HOAt is recommended for better efficiency) and base (DIPEA).

    • Stir until the reaction is complete.

    • Purify the resulting tripeptide.

  • Peptide Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection:

    • Remove the N-terminal Fmoc group.

    • If applicable, remove the C-terminal ester and any side-chain protecting groups using appropriate cleavage conditions (e.g., TFA for tBu groups, hydrogenation for Bn groups).

  • Purification: Purify the final peptide using RP-HPLC.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Liquid-Phase Peptide Synthesis (LPPS) s_resin Resin Swelling s_deprotect Fmoc Deprotection s_resin->s_deprotect s_couple Amino Acid Coupling (DL-beta-Phe) s_deprotect->s_couple s_wash Washing s_couple->s_wash s_elongate Repeat Cycles s_wash->s_elongate s_cleave Cleavage & Deprotection s_elongate->s_cleave s_precipitate Precipitation s_cleave->s_precipitate hplc RP-HPLC Purification s_precipitate->hplc Crude Peptide l_couple1 First Coupling l_purify1 Purification l_couple1->l_purify1 l_deprotect Fmoc Deprotection l_purify1->l_deprotect l_purify2 Purification l_deprotect->l_purify2 l_couple2 DL-beta-Phe Coupling l_purify2->l_couple2 l_purify3 Purification l_couple2->l_purify3 l_elongate Repeat Cycles l_purify3->l_elongate l_final_deprotect Final Deprotection l_elongate->l_final_deprotect l_final_deprotect->hplc Crude Peptide analysis Analysis (MS, HPLC) hplc->analysis Purified Peptide antimicrobial_pathway cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets membrane Lipid Bilayer pore Pore Formation membrane->pore Membrane Disruption (e.g., Carpet/Toroidal Model) cell_death Bacterial Cell Death pore->cell_death Ion Leakage dna DNA Synthesis Inhibition dna->cell_death rna RNA Synthesis Inhibition rna->cell_death protein Protein Synthesis Inhibition protein->cell_death peptide β-Phe Containing Antimicrobial Peptide peptide->membrane Electrostatic Interaction peptide->dna Intracellular Entry peptide->rna peptide->protein anticancer_pathway cluster_membrane_interaction Cancer Cell Membrane Interaction cluster_apoptosis Induction of Apoptosis cluster_signaling Signaling Pathway Modulation membrane_disruption Membrane Disruption / Pore Formation cell_death Cancer Cell Death membrane_disruption->cell_death mitochondria Mitochondrial Membrane Disruption caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis apoptosis->cell_death receptor Cell Surface Receptor (e.g., GPCR) inhibit_growth Inhibition of Proliferation Pathways (e.g., Akt/mTOR) receptor->inhibit_growth inhibit_growth->cell_death peptide β-Phe Containing Anticancer Peptide peptide->membrane_disruption peptide->mitochondria peptide->receptor

References

Application Notes and Protocols for DL-beta-Phenylalanine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine, a non-proteinogenic amino acid, serves as a valuable substrate for a variety of enzymes, making it a versatile tool in biochemical and pharmaceutical research. Its unique structure, with the amino group on the beta-carbon, allows for the investigation of enzyme specificity, the development of novel biocatalytic processes, and the screening for potential enzyme inhibitors. These application notes provide detailed protocols for utilizing this compound in enzyme assays, summarize key quantitative data, and illustrate relevant biochemical pathways and experimental workflows.

Enzymes Utilizing this compound as a Substrate

Several classes of enzymes can process this compound and its derivatives. The primary enzymes of interest include:

  • β-Amino Acid Aminotransferases (β-AATs): These enzymes catalyze the transfer of an amino group from a β-amino acid to a keto acid, a key reaction in the metabolism of β-amino acids.

  • ω-Transaminases (ω-TAs): With a broad substrate scope, ω-transaminases can utilize β-phenylalanine for the synthesis of chiral amines and in kinetic resolution processes.[1]

  • Lipases: These hydrolases are widely used for the kinetic resolution of racemic esters of β-phenylalanine through enantioselective hydrolysis.[1]

  • β-Amino Acid Dehydrogenases (β-AADHs): These enzymes are involved in the reductive amination of β-keto acids to produce β-amino acids, including β-phenylalanine.[1]

  • Phenylalanine Aminomutases (PAMs): These enzymes can interconvert α- and β-phenylalanine.[1]

Quantitative Data Summary

The following table summarizes available kinetic parameters for enzymes acting on β-phenylalanine. It is important to note that much of the existing research has focused on a single enantiomer rather than the racemic DL-mixture.

Enzyme ClassSpecific EnzymeSubstrateKm (mM)kcat (s-1)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Source
β-Amino Acid AminotransferaseAminotransferase from Variovorax paradoxus(S)-β-Phenylalanine1.5 (apparent)11.8 (apparent)337.655[2]
ω-Transaminaseω-TA from Alcaligenes denitrificansRacemic β-phenylalanineN/AN/AN/AN/AN/A[1]
LipaseLipase from Burkholderia cepacia (Amano PS)Racemic β-phenylalanine esterN/AN/AN/AN/A50[1]
β-Amino Acid DehydrogenaseMutagenized β-AADH from E. coli3-Oxo-3-phenylpropanoic acidN/AN/AN/AN/AN/A[1]

Note: N/A indicates that specific data for this compound under these exact conditions was not available in the cited literature. The data for the aminotransferase from Variovorax paradoxus was determined with (S)-β-phenylalanine.

Experimental Protocols

Protocol 1: β-Amino Acid Aminotransferase Activity Assay

This protocol is adapted from the characterization of the β-phenylalanine aminotransferase from Variovorax paradoxus.[2]

Principle: The transamination of β-phenylalanine to 3-oxo-3-phenylpropionate is coupled with the conversion of an amino acceptor (e.g., α-ketoglutarate to glutamate). The rate of product formation can be monitored by HPLC or a coupled spectrophotometric assay.

Materials:

  • This compound

  • α-Ketoglutarate or Pyruvate

  • Pyridoxal 5'-phosphate (PLP)

  • Enzyme solution (purified or cell-free extract)

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.6)

  • Quenching solution (e.g., 2 M HCl)

  • Neutralization solution (e.g., 2 M NaOH)

  • HPLC system with a suitable column for amino acid analysis

Procedure:

  • Prepare a reaction cocktail containing 10 mM this compound, 5 mM α-ketoglutarate, and 50 µM PLP in the reaction buffer.

  • Pre-incubate the reaction cocktail at the desired temperature (e.g., 30°C or the enzyme's optimal temperature).

  • Initiate the reaction by adding the enzyme solution.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of 2 M HCl.

  • Neutralize the quenched sample with a corresponding volume of 2 M NaOH.

  • Analyze the formation of glutamate (or alanine if pyruvate is the acceptor) or the consumption of β-phenylalanine by HPLC.

Calculation of Activity:

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound Esters

This protocol provides a general method for the enantioselective hydrolysis of a racemic ester of β-phenylalanine.

Principle: A lipase selectively hydrolyzes one enantiomer of the racemic β-phenylalanine ester, leaving the other enantiomer unreacted. The separation of the resulting carboxylic acid and the unreacted ester allows for the isolation of both enantiomers.

Materials:

  • Racemic β-phenylalanine ester (e.g., methyl or ethyl ester)

  • Immobilized or free lipase (e.g., from Candida antarctica or Burkholderia cepacia)

  • Organic solvent (e.g., toluene, hexane)

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Base for pH control (e.g., NaOH solution)

  • Chiral HPLC or GC system for enantiomeric excess determination

Procedure:

  • Dissolve the racemic β-phenylalanine ester in the chosen organic solvent.

  • Add the lipase preparation to the solution.

  • Add a small amount of buffer to create a biphasic system or to provide the necessary water for hydrolysis.

  • Maintain the reaction at a constant temperature (e.g., 40-50°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the substrate and product using chiral chromatography.

  • Stop the reaction at approximately 50% conversion to obtain both enantiomers in high enantiomeric excess.

  • Separate the product (β-phenylalanine) from the unreacted ester by extraction or chromatography.

Protocol 3: ω-Transaminase Assay (Spectrophotometric)

This is a general continuous spectrophotometric assay that can be adapted for ω-transaminases using an aromatic substrate.

Principle: The conversion of a suitable amino donor (like β-phenylalanine) to its corresponding ketone can be monitored if the product has a distinct UV absorbance from the substrate. For β-phenylalanine, the product is 3-oxo-3-phenylpropionate. Alternatively, a coupled assay can be used where the formation of the amino acid product from the keto acid acceptor is linked to the oxidation of NADH.

Materials:

  • This compound

  • Pyruvate (or other keto-acid acceptor)

  • PLP

  • ω-Transaminase

  • Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, PLP, and the keto-acid acceptor.

  • Add the ω-transaminase and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the change in absorbance at a wavelength where the product (3-oxo-3-phenylpropionate) absorbs, or in a coupled assay, monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Visualizations

Signaling and Metabolic Pathways

While a dedicated metabolic pathway for β-phenylalanine is not as well-defined as for its α-isomer, a putative degradation pathway can be constructed based on the enzymatic activities described.

Beta_Phenylalanine_Metabolism cluster_transamination Transamination Reaction This compound This compound 3-Oxo-3-phenylpropionate 3-Oxo-3-phenylpropionate This compound->3-Oxo-3-phenylpropionate β-AAT / ω-TA Further_Metabolism Further_Metabolism 3-Oxo-3-phenylpropionate->Further_Metabolism Decarboxylation/Oxidation alpha-Keto_Acid alpha-Keto_Acid alpha-Amino_Acid alpha-Amino_Acid alpha-Keto_Acid->alpha-Amino_Acid β-AAT / ω-TA

Caption: Putative metabolic conversion of beta-phenylalanine.

Experimental Workflows

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Substrate, Buffer, Enzyme) Reaction_Setup Set up Reaction Mixture Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Data_Acquisition Monitor Reaction Progress (Spectrophotometry/HPLC) Incubation->Data_Acquisition Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Data_Acquisition->Data_Analysis

Caption: General workflow for an enzyme assay.

Kinetic_Resolution_Workflow Racemic_Substrate This compound Ester Enzymatic_Reaction Lipase-catalyzed Hydrolysis Racemic_Substrate->Enzymatic_Reaction Products Mixture: (R)-Ester + (S)-Acid Enzymatic_Reaction->Products Separation Chromatographic Separation Products->Separation Enantiopure_Products Enantiopure (R)-Ester and (S)-Acid Separation->Enantiopure_Products

Caption: Workflow for kinetic resolution of this compound ester.

References

Application Notes and Protocols for DL-beta-Phenylalanine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine is a non-proteinogenic amino acid, a structural isomer of the essential amino acid L-phenylalanine. Its unique structure, with the amino group at the beta position relative to the carboxyl group, confers distinct biochemical properties that are of increasing interest in neurological disorder research. While research on this compound is not as extensive as that for its alpha-isomer, existing studies on beta-amino acids and phenylalanine derivatives suggest its potential as a modulator of neuronal function and a candidate for therapeutic development.

These application notes provide an overview of the current understanding of this compound's role in neurological contexts, along with detailed protocols for its investigation in preclinical research settings. The information is intended to guide researchers in exploring the therapeutic potential of this compound.

Mechanism of Action and Biological Relevance

The precise mechanisms of action for this compound are still under investigation. However, based on studies of related compounds like L-phenylalanine, beta-alanine, and other beta-amino acid derivatives, several potential pathways and targets in the central nervous system (CNS) can be postulated.

L-phenylalanine is a crucial precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[1][2] Disruptions in phenylalanine metabolism, as seen in Phenylketonuria (PKU), lead to elevated brain levels of phenylalanine, which can be neurotoxic and cause severe neurological impairment.[3][4][5] High concentrations of L-phenylalanine can affect neurotransmitter balance, inhibit the activity of enzymes like tyrosine hydroxylase, and interfere with the transport of other essential amino acids across the blood-brain barrier.[3][6]

Furthermore, L-phenylalanine and its derivatives have been shown to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[7][8] It has been demonstrated that L-phenylalanine can act as a competitive antagonist at the glycine-binding site of the NMDA receptor.[7] Beta-alanine, a structurally similar compound, is known to act as an agonist at both GABA-A and glycine receptors.[7][9] Given these precedents, this compound may also modulate excitatory and inhibitory neurotransmission.

Derivatives of phenylalanine have also shown neuroprotective properties in models of cerebral ischemia.[10][11] The investigation into this compound is therefore warranted to explore its potential neuroprotective, neuromodulatory, or even neurotoxic effects in various neurological disorder models.

Data Presentation

Table 1: In Vitro Efficacy of Phenylalanine and its Derivatives on Neuronal Receptors
CompoundReceptor/TargetAssayEffectIC50 / EC50 / KBReference
L-PhenylalanineNMDA ReceptorPatch-clamp on rat hippocampal neuronsAntagonist at glycine-binding siteIC50 = 1.71 ± 0.24 mM[7][12]
L-PhenylalanineNMDA ReceptorSchild regressionApparent equilibrium dissociation constantKB = 573 µM[13]
L-PhenylalanineGlutamatergic SynapsesInhibition of neurotransmitter releaseInhibitoryIC50 = 980 µM[13]
3,5-diiodo-L-tyrosine (DIT)AMPA/Kainate ReceptorDepression of mEPSC frequencyInhibitoryIC50 = 104.6 ± 14.1 µM[10][11]
3,5-dibromo-L-tyrosine (DBrT)AMPA/Kainate ReceptorDepression of mEPSC frequencyInhibitoryIC50 = 127.5 ± 13.3 µM[10][11]
3,5-Dibromo-L-phenylalanineNMDA ReceptorPatch-clamp on rat cerebrocortical neuronsPartial agonist at glutamate-binding siteEC50 = 331.6 ± 78.6 µM[14]
3,5-Dibromo-L-phenylalanineAMPA/Kainate ReceptorInhibition of mEPSC frequencyInhibitoryIC50 = 29.4 ± 4.3 µM[14]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines

This protocol is adapted from studies on phenylalanine and its derivatives to assess the potential neuroprotective effects of this compound against excitotoxicity.

1. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons) in appropriate media and conditions until they reach 70-80% confluency.
  • For differentiation of SH-SY5Y cells, treat with retinoic acid (10 µM) for 5-7 days. For PC12 cells, treat with Nerve Growth Factor (NGF, 50-100 ng/mL) for 7-10 days.

2. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Pre-treat the differentiated neuronal cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) for 24 hours. Include a vehicle control group.

3. Induction of Neurotoxicity:

  • After the pre-treatment period, expose the cells to a neurotoxic agent. For modeling excitotoxicity, glutamate (e.g., 100-500 µM for 24 hours) or NMDA (e.g., 50-200 µM for 30 minutes, followed by washout and incubation in fresh media for 24 hours) can be used.
  • Include a control group with no neurotoxin and a group with the neurotoxin but no this compound pre-treatment.

4. Assessment of Cell Viability:

  • Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
  • MTT Assay: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
  • LDH Assay: Collect the cell culture supernatant and measure LDH activity using a commercially available kit.

5. Data Analysis:

  • Calculate cell viability as a percentage of the control group (no neurotoxin).
  • Plot the concentration of this compound against cell viability to determine its neuroprotective efficacy.

Protocol 2: In Vivo Administration and Behavioral Assessment in a Rodent Model of Neurological Disorder

This protocol provides a general framework for administering this compound to a rodent model and assessing its effects on behavior. The specific model and behavioral tests will depend on the neurological disorder being studied (e.g., stroke, epilepsy, neurodegeneration).

1. Animal Model:

  • Select an appropriate rodent model for the neurological disorder of interest. For example, the Middle Cerebral Artery Occlusion (MCAO) model for stroke or the pentylenetetrazole (PTZ)-induced seizure model for epilepsy.[13]
  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline).
  • Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage. The dosage will need to be determined through dose-response studies, but a starting point could be in the range of 10-100 mg/kg body weight, based on studies with related compounds.[13]
  • Include a vehicle control group.

3. Behavioral Testing:

  • Perform a battery of behavioral tests relevant to the chosen animal model.
  • For Stroke Models: Neurological deficit scoring (e.g., Bederson score), cylinder test for forelimb asymmetry, and Morris water maze for learning and memory.[13]
  • For Seizure Models: Latency to first seizure, seizure severity score (e.g., Racine scale), and duration of seizures.[13]
  • For Neurodegenerative Models: Rotarod test for motor coordination, open field test for locomotor activity and anxiety, and cognitive tests like the novel object recognition test.

4. Tissue Collection and Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.
  • Perform histological analysis (e.g., Nissl staining, TUNEL assay for apoptosis) to assess neuronal damage.
  • Measure neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions using HPLC.
  • Analyze protein expression of relevant markers by Western blotting or immunohistochemistry.

Protocol 3: Measurement of this compound in Brain Tissue

This protocol outlines a method for quantifying the concentration of this compound in brain tissue, which is crucial for pharmacokinetic and pharmacodynamic studies.

1. Sample Preparation:

  • Rapidly dissect the brain region of interest on ice.
  • Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
  • Centrifuge the homogenate and collect the supernatant.

2. Derivatization (if necessary for detection):

  • Depending on the analytical method, derivatization of the amino acid may be required to enhance its detection. This can be done using reagents like o-phthalaldehyde (OPA) for fluorescence detection or other derivatizing agents for mass spectrometry.

3. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC system with a C18 column. The mobile phase composition will depend on the derivatization method used. Detection can be by fluorescence, UV-Vis, or mass spectrometry (LC-MS).
  • Proton Magnetic Resonance Spectroscopy (1H-MRS): This non-invasive technique can be used to measure phenylalanine concentrations in the brain in vivo.[3][4][15][16]

4. Quantification:

  • Prepare a standard curve using known concentrations of this compound.
  • Calculate the concentration of this compound in the brain tissue samples by comparing their peak areas or signal intensities to the standard curve.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL-beta-Phe This compound NMDA_R NMDA Receptor DL-beta-Phe->NMDA_R Modulation (Antagonism?) GABA_A_R GABA-A Receptor DL-beta-Phe->GABA_A_R Modulation (Agonism?) GlyR Glycine Receptor DL-beta-Phe->GlyR Modulation (Agonism?) LNAAT Large Neutral Amino Acid Transporter DL-beta-Phe->LNAAT Competition for Transport Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Opens GlyR->Cl_ion Opens Neurotransmitter_Synth Neurotransmitter Synthesis (Dopamine, Norepinephrine) LNAAT->Neurotransmitter_Synth Precursor Transport Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Neuronal_Response Neuronal Response (Excitability, Survival) Cl_ion->Neuronal_Response Hyperpolarization Neurotransmitter_Synth->Neuronal_Response Gene_Expression Altered Gene Expression Signaling_Cascades->Gene_Expression Gene_Expression->Neuronal_Response

Caption: Hypothetical signaling pathways of this compound in a neuron.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A 1. Culture Neuronal Cells (e.g., SH-SY5Y) B 2. Differentiate Cells (e.g., with Retinoic Acid) A->B C 3. Pre-treat with this compound (Varying Concentrations, 24h) B->C D 4. Induce Neurotoxicity (e.g., Glutamate, 24h) C->D E 5. Assess Cell Viability (MTT or LDH Assay) D->E F 6. Data Analysis (Calculate % Viability) E->F

Caption: Workflow for an in vitro neuroprotection assay.

References

Application Notes and Protocols: DL-beta-Phenylalanine as a Tool for Studying Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of unnatural amino acids (UAAs) into proteins is a powerful technique for probing and engineering protein structure and function. Among these, β-amino acids, with their extended backbone (an additional carbon atom compared to the canonical α-amino acids), offer unique advantages. DL-β-Phenylalanine, a racemic mixture of the D and L stereoisomers of β-phenylalanine, serves as a valuable tool for researchers, scientists, and drug development professionals. Its incorporation can induce unique secondary structures, enhance proteolytic stability, and provide specific probes for biophysical characterization. The phenyl side chain offers a hydrophobic and aromatic moiety that can participate in critical protein core interactions or serve as an intrinsic fluorescent or NMR probe.[][2] These application notes provide an overview of the utility of DL-β-phenylalanine and detailed protocols for its use in key experiments.

Key Advantages of Incorporating β-Amino Acids

The primary distinction of β-amino acids is the altered peptide backbone, which introduces a C-C bond between the carbonyl and amino groups. This modification has significant implications for protein structure and stability.

cluster_0 α-Amino Acid Backbone cluster_1 β-Amino Acid Backbone cluster_2 Structural & Functional Consequences a_N N a_Ca a_N->a_Ca a_C C' a_Ca->a_C a_R R a_Ca->a_R b_N N b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_R R b_Cb->b_R b_C C' b_Ca->b_C A Altered Backbone Torsion Angles b_C->A B Novel Secondary Structures (e.g., Helices, Sheets) A->B E Unique Spectroscopic Probe Environment A->E C Increased Proteolytic Stability B->C D Modified Pharmacokinetics C->D

Figure 1. Comparison of α- and β-amino acid backbones and resulting properties.

Application Notes

Probing Protein Structure and Dynamics with NMR Spectroscopy

Site-specific incorporation of an isotopic or fluorine-labeled β-phenylalanine derivative allows for targeted NMR analysis, which is particularly useful for large proteins where spectral overlap is a major issue.[3][4][5] The unique chemical shifts of the β-amino acid backbone and side chain protons provide a clear window into the local environment.

  • Spectral Simplification: Introducing a single, labeled β-phenylalanine into an otherwise unlabeled protein simplifies complex spectra, allowing for unambiguous assignment and analysis of that specific site.[4]

  • Ligand Binding Studies: Chemical shift perturbations of the β-phenylalanine reporter signals upon ligand addition can precisely map binding sites and characterize binding-induced conformational changes.[3][5]

  • Dynamics and Conformational Exchange: NMR relaxation experiments focused on the labeled site can provide detailed information on local backbone and side-chain dynamics on a range of timescales.

Modulating Protein Crystallization and Stability

The altered backbone conformation imparted by β-phenylalanine can influence protein folding and crystal packing, sometimes facilitating the crystallization of otherwise recalcitrant proteins.[6][7]

  • Crystal Packing: The unique shape of a β-amino acid can create new intermolecular contacts, potentially leading to novel and well-ordered crystal forms.

  • Stabilization: The phenyl group can stabilize the hydrophobic core of a protein through π-π stacking and hydrophobic interactions.[] Conversely, its placement on the surface can be used to study aggregation phenomena, where it may act as an inhibitor or promoter depending on the context.[2][8]

Intrinsic Fluorescence Probe for Conformational Changes

While phenylalanine has a lower quantum yield compared to tryptophan and tyrosine, its intrinsic fluorescence is highly sensitive to the local environment and can be a valuable non-invasive probe.[9][10] Incorporating β-phenylalanine provides a unique probe at a specific site, avoiding the need for bulky extrinsic fluorophores.

  • Monitoring Folding and Unfolding: Changes in the fluorescence emission maximum and intensity of the incorporated β-phenylalanine can be used to monitor protein denaturation and folding pathways.[11]

  • Detecting Ligand Binding: Binding events near the β-phenylalanine residue can alter its solvent exposure or proximity to quenching groups, resulting in a measurable change in fluorescence.[9]

Quantitative Data

The efficiency of incorporating β-amino acids can vary depending on the specific isomer and the translation system used. This data is crucial for planning expression yields and interpreting results.

Parameter β-Amino Acid Isomer Value Protein/System Reference
Suppression Efficiency (R)-β²-methyl-alanine~2-4%Dihydrofolate Reductase (DHFR)[12]
(S)-β²-methyl-alanine~2-4%Dihydrofolate Reductase (DHFR)[12]
(R)-β³-methyl-alanine~5-10%Dihydrofolate Reductase (DHFR)[12]
(S)-β³-methyl-alanine~10-20%Dihydrofolate Reductase (DHFR)[12]
Specific Activity (S)-β-phenylalanine17.5 U mg⁻¹ (at 30°C)β-phenylalanine aminotransferase[13]
(S)-β-phenylalanine33 U mg⁻¹ (at 55°C)β-phenylalanine aminotransferase[13]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of DL-β-Phenylalanine via Amber Codon Suppression

This protocol describes the genetic incorporation of DL-β-phenylalanine into a protein of interest in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).[14][15]

cluster_0 Molecular Biology cluster_1 Protein Expression cluster_2 Purification & Analysis P1 1. Plasmid Prep: - Target Gene (with TAG codon) - Orthogonal Synthetase/tRNA P2 2. Co-transform E. coli BL21(DE3) with both plasmids P1->P2 P3 3. Grow starter culture in LB + antibiotics P2->P3 P4 4. Inoculate 1L LB media Grow to OD600 ~0.7-0.8 P3->P4 P5 5. Add DL-β-Phe (1-2 mM) Induce with IPTG & Arabinose P4->P5 P6 6. Grow overnight at 30°C Harvest cells by centrifugation P5->P6 P7 7. Purify protein using standard methods (e.g., Ni-NTA) P6->P7 P8 8. Verify incorporation and mass via ESI-MS P7->P8

Figure 2. Workflow for site-specific incorporation of DL-β-phenylalanine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid for the orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair specific for β-amino acids (e.g., pEVOL).[14]

  • DL-β-Phenylalanine.

  • LB media, appropriate antibiotics, IPTG, and L-arabinose.

  • Standard protein purification equipment.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL plasmid encoding the orthogonal tRNA/aaRS pair. Plate on LB-agar plates with appropriate antibiotics for selection.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression: The next day, inoculate 1 L of LB medium (with antibiotics) with the starter culture. Grow at 37°C with shaking to an OD600 of 0.7-0.8.

  • Induction: Add DL-β-phenylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%) to induce the synthetase.

  • Harvest: Reduce the temperature to 30°C and continue to grow the culture overnight. Harvest the cells by centrifugation.

  • Purification: Purify the protein using standard methods (e.g., affinity chromatography, ion exchange, size exclusion).

  • Verification: Confirm the successful incorporation of DL-β-phenylalanine by electrospray ionization mass spectrometry (ESI-MS). The mass of the purified protein should correspond to the theoretical mass including the β-amino acid. Note that due to the use of a DL-racemic mixture, the resulting protein may be a mix of diastereomers if the synthetase is not fully stereoselective.

Protocol 2: Analysis of Protein-Ligand Interactions using 2D ¹H-¹⁵N HSQC NMR

This protocol assumes the successful incorporation of ¹⁵N-labeled DL-β-phenylalanine into the protein of interest.

Materials:

  • Purified protein containing ¹⁵N-labeled β-phenylalanine (~0.1-0.5 mM).

  • NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0, with 10% D₂O).

  • Ligand of interest.

  • NMR spectrometer equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Exchange the purified protein into the NMR buffer using a desalting column or repeated concentration/dilution steps with an ultrafiltration device. Adjust the final concentration to 0.1-0.5 mM.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. The signal from the incorporated β-phenylalanine should be in a relatively uncrowded region of the spectrum due to its unique backbone structure.

  • Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand to the protein sample to achieve desired molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 protein:ligand).

  • Acquire Titration Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis: Overlay the spectra and monitor the chemical shift changes of the β-phenylalanine amide proton/nitrogen cross-peak. Significant chemical shift perturbation indicates that the ligand is binding at or near the site of incorporation, altering the local chemical environment.[3]

Protocol 3: Monitoring Protein Stability with Intrinsic Phenylalanine Fluorescence

This protocol uses the intrinsic fluorescence of the incorporated β-phenylalanine to monitor protein unfolding.

Materials:

  • Purified protein containing β-phenylalanine.

  • Spectrofluorometer.

  • Quartz cuvette.

  • Denaturation buffer (e.g., PBS, pH 7.4) and the same buffer containing a high concentration of chemical denaturant (e.g., 8 M Urea or 6 M Guanidinium Chloride).

Methodology:

  • Determine Optimal Wavelengths: Place a sample of the purified protein in the cuvette. Set the excitation wavelength to ~260 nm. Scan the emission from 270 nm to 350 nm to find the emission maximum (λₘₐₓ), which is typically around 282 nm for phenylalanine.[16]

  • Prepare Samples: Prepare a series of samples with a constant protein concentration and increasing concentrations of the chemical denaturant. Allow the samples to equilibrate for several hours or overnight.

  • Measure Fluorescence: For each sample, measure the fluorescence intensity at the determined λₘₐₓ (excitation at 260 nm).

  • Data Analysis: Plot the fluorescence intensity (or the wavelength of maximum emission) as a function of denaturant concentration. The resulting curve represents the unfolding transition. A sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°), providing quantitative data on the protein's stability.[9]

References

Application Notes and Protocols: DL-beta-Phenylalanine in the Synthesis of Unnatural Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of unnatural polymers derived from DL-beta-phenylalanine, with a particular focus on their use in drug delivery systems. The protocols detailed below are based on established methods for the synthesis of poly(β-peptides) through the ring-opening polymerization (ROP) of β-amino acid N-carboxyanhydrides (β-NCAs).

Unnatural polymers, such as poly(β-peptides), offer significant advantages over their natural α-peptide counterparts, including enhanced proteolytic stability, which is a crucial attribute for therapeutic applications. The incorporation of β-amino acids like this compound into a polymer backbone can lead to unique secondary structures and material properties, making them attractive candidates for the development of novel biomaterials and drug carriers.

I. Synthesis of Poly(this compound)

The primary route for synthesizing high molecular weight poly(β-peptides) is the ring-opening polymerization of the corresponding β-amino acid N-carboxyanhydride (β-NCA). This process involves two key stages: the synthesis of the β-NCA monomer from the parent β-amino acid and the subsequent polymerization of the monomer.

A. Synthesis of this compound N-Carboxyanhydride (β-NCA)

The synthesis of β-NCAs can be achieved through the cyclization of N-protected β-amino acids. A general and effective method involves the use of a brominating agent, such as phosphorus tribromide, to facilitate the ring closure of an N-urethane-protected β-amino acid.

Table 1: Synthesis of β-Amino Acid N-Carboxyanhydrides (β-NCAs) from N-Cbz-β-amino acids

EntryN-Cbz-β-amino acidYield (%)
1N-Cbz-β-homoalanine85
2N-Cbz-β-homovaline75
3N-Cbz-β-homoleucine70
4N-Cbz-L-β-homophenylalanine65[1]

Data for N-Cbz-L-β-homophenylalanine is presented as a representative example for an aromatic β-amino acid.

Experimental Protocol: Synthesis of this compound N-Carboxyanhydride

This protocol is adapted from the general methodology for the synthesis of optically active β-NCAs.[1]

Materials:

  • N-Cbz-DL-beta-phenylalanine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (optional)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N-Cbz-DL-beta-phenylalanine in anhydrous THF to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.0 equivalent) to the stirred solution.

  • If desired, triethylamine (1.0 equivalent) can be added to the reaction mixture to improve the yield.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the THF.

  • Redissolve the crude product in a minimal amount of anhydrous diethyl ether and filter to remove any insoluble byproducts.

  • Crystallize the β-NCA by adding anhydrous hexane to the diethyl ether solution and storing at -20 °C.

  • Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

  • Store the purified this compound N-carboxyanhydride under an inert atmosphere at low temperature to prevent degradation.

B. Polymerization of this compound N-Carboxyanhydride

The ring-opening polymerization of the β-NCA monomer can be initiated by various nucleophiles, with primary amines being a common choice. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Table 2: Representative Molecular Weight and Polydispersity of Poly(β-peptides)

MonomerInitiatorMonomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)
L-β-homophenylalanine-NCAHexamethyldisilazane (HMDS)10013,7001.15
L-β-homophenylalanine-NCAHexamethyldisilazane (HMDS)507,2001.12
L-β-homoleucine-NCAHexamethyldisilazane (HMDS)10011,5001.20

Note: Data for poly(L-β-homophenylalanine) is provided as a representative example for a polymer of an aromatic β-amino acid due to the limited availability of specific data for poly(this compound).

Experimental Protocol: Ring-Opening Polymerization of this compound N-Carboxyanhydride

Materials:

  • This compound N-carboxyanhydride

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent

  • Primary amine initiator (e.g., n-hexylamine or benzylamine)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound N-carboxyanhydride in anhydrous DMF.

  • In a separate vial, prepare a stock solution of the primary amine initiator in anhydrous DMF.

  • Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio.

  • Add the calculated amount of the initiator solution to the stirred monomer solution at room temperature.

  • Allow the polymerization to proceed for 24-72 hours under an inert atmosphere. The reaction progress can be monitored by the disappearance of the NCA monomer using FT-IR spectroscopy (loss of the anhydride peak around 1850 and 1790 cm⁻¹).

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large volume of vigorously stirred anhydrous diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.

  • Dry the final poly(this compound) product under vacuum.

II. Application in Drug Delivery

Poly(β-peptides) are promising materials for drug delivery due to their biodegradability, biocompatibility, and enhanced stability against enzymatic degradation. They can self-assemble into nanoparticles in aqueous solutions, providing a vehicle for the encapsulation and controlled release of therapeutic agents.

A. Formulation of Poly(this compound) Nanoparticles

Polymer nanoparticles can be formulated using various techniques, with nanoprecipitation being a common and straightforward method for amphiphilic or hydrophobic polymers.

Table 3: Representative Properties of Poly(β-peptide)-based Drug Delivery Systems

Polymer SystemDrugNanoparticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)
Poly(β-amino ester) blendPlasmid DNA150-250N/A>90
Poly(β-amino ester)-cyclodextrinHDAC Inhibitors~1005-1560-80
PEG-b-poly(β-peptide) micellesDoxorubicin80-12010-2070-90

Note: The data in this table is representative of poly(β-amino ester) and other peptide-based systems and serves as a general guideline for what can be expected with poly(this compound)-based systems.

Experimental Protocol: Nanoparticle Formulation and Drug Loading

Materials:

  • Poly(this compound)

  • A suitable organic solvent (e.g., acetone, acetonitrile, or THF)

  • Deionized water or a buffer solution (e.g., PBS)

  • Hydrophobic drug of interest

  • Stirring plate and magnetic stirrer

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve a known amount of poly(this compound) and the hydrophobic drug in the chosen organic solvent.

  • Under moderate stirring, add the polymer-drug solution dropwise to a larger volume of deionized water or buffer.

  • The rapid solvent exchange will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Continue stirring for several hours to allow the organic solvent to evaporate.

  • To remove the non-encapsulated drug and remaining organic solvent, dialyze the nanoparticle suspension against deionized water or buffer for 24-48 hours, with several changes of the dialysis medium.

  • The resulting nanoparticle suspension can be characterized for particle size, size distribution (Polydispersity Index - PDI), and drug loading content.

III. Visualizing Workflows and Relationships

A. Synthesis Workflow

The following diagram illustrates the two-step process for the synthesis of poly(this compound).

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Start_Monomer N-Cbz-DL-beta-Phenylalanine Reagents_Monomer PBr3, Anhydrous THF Cyclization Cyclization Reaction Start_Monomer->Cyclization Reagents_Monomer->Cyclization Purification_Monomer Crystallization Cyclization->Purification_Monomer Product_Monomer This compound NCA Purification_Monomer->Product_Monomer Start_Polymer This compound NCA Product_Monomer->Start_Polymer Reagents_Polymer Primary Amine Initiator, Anhydrous DMF ROP Ring-Opening Polymerization Start_Polymer->ROP Reagents_Polymer->ROP Purification_Polymer Precipitation ROP->Purification_Polymer Product_Polymer Poly(this compound) Purification_Polymer->Product_Polymer

Caption: Synthesis of Poly(this compound).

B. Drug Delivery Application Workflow

This diagram outlines the general process of using poly(this compound) for drug delivery.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation Polymer Poly(this compound) Dissolution Dissolution Polymer->Dissolution Drug Hydrophobic Drug Drug->Dissolution Solvent Organic Solvent Solvent->Dissolution Aqueous_Phase Aqueous Phase (Water/Buffer) Nanoprecipitation Nanoprecipitation Aqueous_Phase->Nanoprecipitation Dissolution->Nanoprecipitation Self_Assembly Self-Assembly Nanoprecipitation->Self_Assembly Purification Dialysis Self_Assembly->Purification Loaded_NP Drug-Loaded Nanoparticles Purification->Loaded_NP Administration Administration (e.g., Injection) Loaded_NP->Administration Target_Site Target Site (e.g., Tumor) Administration->Target_Site Drug_Release Controlled Drug Release Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Drug Delivery using Polymer Nanoparticles.

References

Application Note: Chiral Separation and Analysis of DL-beta-Phenylalanine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-phenylalanine (β-phenylalanine) is a non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of various peptides and pharmaceutical compounds. Its stereochemistry is critical to the biological activity and efficacy of these molecules. Therefore, a reliable and accurate analytical method to separate and quantify the D- and L-enantiomers of β-phenylalanine is essential for quality control, drug discovery, and metabolic research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of DL-β-phenylalanine using a chiral stationary phase (CSP). The method is suitable for the direct analysis of underivatized enantiomers, eliminating the need for complex derivatization steps.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD). A fluorescence detector can also be used for enhanced sensitivity.[2][3]

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size, or a similar macrocyclic glycopeptide-based column is recommended for its proven success in separating underivatized amino acid enantiomers.[1][4]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents and Solvents:

    • DL-β-Phenylalanine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (optional, for mobile phase modification)

    • Perchloric acid (for biological sample preparation)[5]

Preparation of Standard Solutions
  • Stock Solution (500 µg/mL): Accurately weigh 5.0 mg of DL-β-Phenylalanine reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the 50:50 acetonitrile/water mixture. This solution is stable for several weeks when stored at 4°C.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[4][6]

Mobile Phase Preparation
  • Mobile Phase Composition: A mixture of Acetonitrile and Water (75:25, v/v).[4][6]

  • Preparation Protocol:

    • Measure 750 mL of HPLC-grade acetonitrile and 250 mL of HPLC-grade water.

    • Combine the solvents in a clean 1 L solvent reservoir.

    • Degas the mobile phase for 15-20 minutes using helium sparging or vacuum filtration to prevent pump cavitation and baseline noise.

HPLC Method Parameters

The following table outlines the optimized chromatographic conditions for the chiral separation of DL-β-Phenylalanine.

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)[4][6]
Flow Rate 0.8 mL/min
Column Temperature 23°C[4][6]
Injection Volume 10 µL
Detector UV Detector
Detection Wavelength 210 nm[4][6]
Protocol for Biological Sample Preparation (e.g., Plasma)

This protocol describes a protein precipitation step for the extraction of β-phenylalanine from a complex biological matrix.

  • Deproteinization: To 100 µL of plasma sample, add 100 µL of 6% perchloric acid.[3]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Injection: Inject 5-10 µL of the supernatant directly into the HPLC system for analysis.[5]

Data Presentation

Typical Chromatographic Performance

The described method provides excellent separation and peak shape for both D- and L-β-Phenylalanine enantiomers.

ParameterD-β-PhenylalanineL-β-Phenylalanine
Typical Retention Time (t_R) ~ 9.5 min~ 11.0 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5[7]}
Tailing Factor (T_f) < 1.5< 1.5

Note: Retention times are approximate and may vary slightly based on system configuration and column age.

Method Validation Summary

The method demonstrates high linearity and sensitivity for the quantification of each enantiomer.

Validation ParameterResult
Linearity Range 0.1 – 500 µg/mL[4][6]
Correlation Coefficient (R²) > 0.998[4][6]
Limit of Detection (LOD) 0.1 µg/mL[4][6]
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery from Spiked Samples > 82%[4][6]

Visualization of Workflows

General HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the HPLC analysis of DL-β-Phenylalanine.

HPLC_Workflow cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Sample Preparation Injection HPLC Injection Standard_Prep->Injection MP_Prep Mobile Phase Preparation Separation Chromatographic Separation (Chiral Column) MP_Prep->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration & Chromatogram Generation Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Overall workflow for the HPLC analysis of DL-beta-Phenylalanine.

Mechanism of Chiral Separation

This diagram explains the fundamental principle of enantiomeric separation on a chiral stationary phase (CSP). The different interactions between the enantiomers and the CSP lead to different retention times.

Chiral_Separation cluster_column Chiral HPLC Column cluster_input cluster_output CSP Chiral Stationary Phase (CSP) D_Enantiomer D-Enantiomer CSP->D_Enantiomer Weaker Interaction (Elutes Faster) L_Enantiomer L-Enantiomer CSP->L_Enantiomer Stronger Interaction (Elutes Slower) DL_Mix DL-Mix DL_Mix->CSP Analyte Introduction

Caption: Logical diagram of chiral recognition on a stationary phase.

References

Unlocking Cellular Mechanisms: Applications of DL-beta-Phenylalanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Non-Canonical Amino Acid

In the landscape of cell biology and drug discovery, the interrogation of fundamental cellular processes often requires tools that can subtly perturb or clearly illuminate specific pathways. DL-beta-Phenylalanine, a racemic mixture of the non-proteinogenic beta-amino acid, emerges as a versatile tool for researchers. Unlike its alpha-isomer, L-phenylalanine, which is a fundamental building block of proteins, beta-phenylalanine's unique structure—with the amino group shifted to the beta-carbon—precludes its incorporation into nascent polypeptide chains. This characteristic makes it an invaluable molecule for studying a range of cellular activities without the confounding effects of integration into proteins.

This guide provides an in-depth exploration of the cell culture applications of this compound, offering both the theoretical underpinnings and detailed, field-proven protocols. We will delve into its use as a competitive inhibitor of amino acid transport, its emerging role in cancer research through pathway modulation, and its utility in creating defined cellular states for metabolic studies.

Core Applications of this compound in Cell Culture

The applications of this compound in a cell culture context are primarily centered on its structural similarity to L-phenylalanine, allowing it to interact with cellular machinery that recognizes the endogenous amino acid.

Application AreaMechanism of ActionKey Experimental Readouts
Amino Acid Transport Studies Competitive inhibition of L-type amino acid transporters (LATs).Reduced uptake of radiolabeled or fluorescently-labeled L-phenylalanine.
Cancer Research Inhibition of signaling pathways, such as the Hedgehog pathway in prostate cancer.Decreased cell viability, altered gene expression of pathway components (e.g., GLI1, PTCH1), cell cycle arrest.
Metabolic Studies Induction of a pseudo-amino acid starvation state by competing with L-phenylalanine uptake.Changes in protein synthesis rates, activation of cellular stress responses.

Application 1: Interrogating Amino Acid Transport Systems

Scientific Rationale:

Large neutral amino acids (LNAAs), including L-phenylalanine, are transported across the cell membrane by specific carrier proteins, most notably the L-type amino acid transporters (LATs).[1] These transporters are crucial for supplying cells with essential amino acids for protein synthesis and metabolism. Due to its structural analogy, this compound can act as a competitive inhibitor for these transporters, effectively blocking the uptake of L-phenylalanine.[2] This property allows researchers to investigate the kinetics of amino acid transport, the specificity of transporters, and the cellular consequences of reduced L-phenylalanine availability.

Protocol: Competitive Inhibition of L-Phenylalanine Uptake

This protocol details a non-radioactive, fluorescence-based assay to measure the competitive inhibition of L-phenylalanine uptake by this compound. The principle relies on a fluorescently-labeled L-phenylalanine analog and a fluorescent probe that detects its intracellular accumulation.[3][4]

Materials:

  • Cells of interest (e.g., HEK293, cancer cell lines with high LAT1 expression)

  • 96-well, black, clear-bottom cell culture plates

  • This compound (powder)

  • Amino Acid Uptake Assay Kit (containing an amino acid analog like Boronophenylalanine (BPA) and a fluorescent probe)[3]

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Microplate reader with fluorescence capabilities

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate D Wash cells with pre-warmed HBSS A->D B Prepare this compound stock solution E Pre-incubate with varying concentrations of this compound B->E C Prepare fluorescent amino acid analog solution F Add fluorescent amino acid analog C->F D->E 3x washes E->F 15-30 min incubation G Incubate to allow uptake F->G 5-15 min incubation H Wash to remove extracellular analog G->H 3x washes I Add fluorescent probe and incubate H->I J Measure fluorescence I->J K Calculate % inhibition and determine IC50 J->K

Competitive Amino Acid Uptake Assay Workflow

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed your cells of interest into a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • This compound Stock Solution (100 mM): As this compound has limited solubility in neutral aqueous solutions, dissolve it in 1N NaOH to create a concentrated stock, then neutralize with 1N HCl and dilute to the final stock concentration with sterile water or PBS. Alternatively, dissolve in DMSO. Store aliquots at -20°C.

    • Working Solutions: Prepare serial dilutions of this compound in pre-warmed HBSS to achieve final assay concentrations ranging from 0 to 10 mM.

    • Fluorescent Amino Acid Analog Solution: Prepare the amino acid analog (e.g., BPA) uptake solution according to the manufacturer's instructions (e.g., Dojindo Amino Acid Uptake Assay Kit).[3]

  • Uptake Assay:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells three times with 150 µL of pre-warmed HBSS.[3]

    • Add 100 µL of the this compound working solutions (or HBSS for the control) to the respective wells and incubate at 37°C for 15-30 minutes.

    • Initiate the uptake by adding 50 µL of the pre-warmed amino acid analog uptake solution to each well and incubate at 37°C for 5-15 minutes.[3]

    • Stop the uptake by aspirating the solution and washing the cells three times with 150 µL of pre-warmed HBSS.

  • Detection:

    • Add the fluorescent probe working solution to each well as per the kit protocol and incubate for the recommended time (e.g., 5 minutes at 37°C).[3]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[4]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Application 2: A Novel Approach in Cancer Research - Hedgehog Pathway Inhibition

Scientific Rationale:

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adults. However, its aberrant reactivation is a hallmark of several cancers, including prostate cancer.[5] The Hh pathway involves the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and invasion.

A recent study has demonstrated that DL-Phenylalanine can inhibit the Hedgehog pathway in PC-3 prostate cancer cells. This effect was observed through the downregulation of key pathway genes (SHH, PTCH, SMO, and GLI-1) and a consequent decrease in cell viability.[6] This finding opens up a new avenue for using this compound as a tool to study Hh signaling and as a potential therapeutic lead.

Protocol: Assessing Hedgehog Pathway Inhibition in Prostate Cancer Cells

This protocol outlines a comprehensive workflow to evaluate the effect of this compound on the Hedgehog pathway in a cancer cell line like PC-3. It combines a cell viability assay with gene and protein expression analysis.

Workflow:

G cluster_treatment Cell Treatment cluster_viability Cell Viability cluster_gene Gene Expression cluster_protein Protein Expression A Culture PC-3 cells B Treat with varying concentrations of this compound (e.g., 0-1000 µg/mL) A->B C Incubate for 24-72 hours B->C D Perform MTT Assay C->D F Isolate total RNA C->F J Prepare cell lysates C->J E Measure absorbance and calculate IC50 D->E G Synthesize cDNA F->G H Perform qPCR for SHH, PTCH1, SMO, GLI1 G->H I Analyze relative gene expression H->I K Perform Western Blot for GLI1, SMO J->K L Quantify protein levels K->L

Hedgehog Pathway Inhibition Analysis Workflow

Step-by-Step Methodologies:

Part A: Cell Viability (MTT Assay)

This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding and Treatment:

    • Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 100, 250, 500, 1000 µg/mL) for 48 hours. The reported IC50 for PC-3 cells at 48 hours is 500 µg/mL.[6]

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Part B: Gene Expression Analysis (qPCR)

  • RNA Isolation and cDNA Synthesis:

    • Culture and treat PC-3 cells in 6-well plates with this compound (e.g., at the IC50 concentration) for 48 hours.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers specific for human SHH, PTCH1, SMO, GLI1, and a housekeeping gene (e.g., GAPDH).[8]

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the untreated control.

Part C: Protein Expression Analysis (Western Blot)

  • Cell Lysis and Protein Quantification:

    • Treat PC-3 cells as in Part B.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against GLI1, SMO, and a loading control (e.g., β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Application 3: Investigating Cell Cycle Regulation

Scientific Rationale:

Amino acid availability is a critical checkpoint for cell cycle progression. Deprivation of essential amino acids like L-phenylalanine can lead to cell cycle arrest, typically at the G0/G1 phase.[12] By competitively inhibiting L-phenylalanine uptake, this compound can mimic this starvation state, providing a tool to study the molecular mechanisms that link amino acid sensing to cell cycle control. This is particularly relevant in cancer biology, where unregulated cell proliferation is a key feature.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with an effective concentration of this compound (determined from viability assays) for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).[14]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

    • Collect data from at least 10,000 single-cell events.

  • Data Interpretation:

    • Generate a histogram of PI fluorescence intensity.

    • Gate the cell populations corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

    • Compare the percentage of cells in each phase between the treated and control samples to identify any cell cycle arrest.

Conclusion and Future Perspectives

This compound is a powerful and multifaceted tool for cell culture research. Its ability to act as a competitive inhibitor of L-phenylalanine transport provides a non-genetic method to probe the intricacies of amino acid sensing, transport, and metabolism. The recent discovery of its inhibitory effects on the Hedgehog pathway in cancer cells highlights its potential in oncological research and drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore these applications and uncover new insights into cellular function. As our understanding of cellular metabolism and signaling continues to grow, the applications of such specific molecular probes will undoubtedly expand, further cementing the role of this compound in the modern cell biology laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Improving DL-beta-Phenylalanine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DL-beta-Phenylalanine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The limited solubility of this compound in aqueous solutions can be attributed to several factors. The presence of the non-polar phenyl group contributes to its hydrophobic character. While the amino and carboxylic acid groups are polar, their contribution to solubility is pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions within the crystal lattice and reduced solubility.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Modifying the pH of the buffer to be significantly different from the isoelectric point of this compound will increase the net charge of the molecule, thereby improving its interaction with water.[1]

  • Use of Co-solvents: The addition of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, can disrupt the hydrophobic interactions between this compound molecules.[2]

  • Increasing Temperature: For many compounds, including amino acids, solubility increases with temperature.

  • Salt Formation: Converting the amino or carboxylic acid group into a salt can significantly enhance aqueous solubility.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic phenyl group within a cyclodextrin molecule can increase the apparent solubility of this compound.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after initial dissolution.

  • Potential Cause: The concentration of this compound may be above its solubility limit in the specific buffer and conditions. The solution may be supersaturated.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits (see data tables below).

    • pH Check: Measure the pH of your final solution. A shift in pH during dissolution could have brought the molecule closer to its isoelectric point.

    • Temperature Control: Ensure the temperature of the solution is maintained. A decrease in temperature can lead to precipitation.

    • Gentle Agitation: Continuous, gentle agitation can sometimes help maintain solubility.

Issue 2: The use of a co-solvent is interfering with my downstream biological assay.

  • Potential Cause: Organic co-solvents like DMSO can be toxic to cells or inhibit enzyme activity at higher concentrations.

  • Troubleshooting Steps:

    • Minimize Co-solvent Concentration: Prepare a highly concentrated stock solution of this compound in the co-solvent and then dilute it into your aqueous buffer to the final working concentration. Aim for a final co-solvent concentration of less than 1%, and ideally below 0.5%, in your assay.

    • Run a Solvent Control: Always include a control group in your experiment that contains the same final concentration of the co-solvent without this compound to assess its effect on your assay.

    • Consider Alternative Co-solvents: If DMSO is problematic, consider other less disruptive co-solvents like ethanol or polyethylene glycol (PEG), though their compatibility with your specific assay must also be validated.

Data Presentation

Table 1: Solubility of Phenylalanine in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility of L-Phenylalanine (g/kg H₂O)[3]Solubility of DL-Phenylalanine (g/L)[4]
0273.1520.209.97
10283.1523.86-
20293.1528.17-
25298.15-14.11
30303.1533.16-
40313.1539.18-
50323.1546.3521.87
60333.1554.85-
70343.1565.08-
75348.15-37.08
100373.15-68.90

Note: Data for L-Phenylalanine and DL-Phenylalanine are presented as an approximation for this compound.

Table 2: Solubility of DL-Phenylalanine in Aqueous Solutions at Different pH Values (298.15 K)

pHSolubility (mol/L)[5]
2~0.08
4~0.04
6~0.035
8~0.04
10~0.08

Note: This data is for DL-phenylalanine and serves as an estimate for this compound.

Table 3: Effect of Co-solvents on the Solubility of a Model Hydrophobic Peptide

SolventConcentration (% v/v)Solubility (mg/mL)Notes
Water100< 0.1Insoluble, forms a suspension.[2]
PBS (pH 7.4)100< 0.1Insoluble, visible particulates.[2]
DMSO100> 10Highly soluble, suitable for stock solutions.[2]
Acetonitrile/Water50/501.0 - 2.0Soluble, but may not be suitable for all biological assays.[2]

Note: This data for a model peptide containing a hydrophobic modified phenylalanine provides a qualitative guide.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Equilibrate the solution by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Sample Collection and Preparation:

    • Allow the solution to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with the appropriate mobile phase or buffer.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 260 nm) or a spectrophotometer.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Improving Solubility with a Co-solvent (DMSO)

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound.

    • Add a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex or sonicate until the solid is completely dissolved.

  • Dilution into Aqueous Buffer:

    • While gently stirring your target aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration of this compound.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally <1%) to avoid interference with biological experiments.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the solubility limit may have been exceeded, or the co-solvent concentration may be too low.

Visualizations

experimental_workflow start Start: Insoluble This compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent temp Increase Temperature start->temp dissolved Soluble Solution ph_adjust->dissolved cosolvent->dissolved temp->dissolved troubleshoot Troubleshoot: Precipitation or Assay Interference dissolved->troubleshoot

Caption: A workflow diagram illustrating the primary strategies for improving this compound solubility.

signaling_pathway phenylalanine Phenylalanine tyrosine Tyrosine phenylalanine->tyrosine Phenylalanine Hydroxylase ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine beta-Hydroxylase

Caption: The metabolic pathway of Phenylalanine to key neurotransmitters.[6][7][8][9][10]

References

Technical Support Center: Optimizing DL-beta-Phenylalanine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of DL-beta-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a crucial step for several analytical techniques. Most amino acids, including beta-phenylalanine, are polar and zwitterionic, making them poorly soluble in non-polar solvents used in some forms of chromatography. Additionally, many amino acids lack a strong chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors.[1][2] Derivatization attaches a chemical group to the amino acid that enhances its volatility for Gas Chromatography (GC) analysis or improves its chromatographic retention and detectability for High-Performance Liquid Chromatography (HPLC).[3][4] For chiral separations of this compound, derivatization with a chiral reagent creates diastereomers that can be resolved on a standard achiral column.[5]

Q2: What are the most common derivatization reagents for this compound analysis?

A2: Several reagents are widely used for amino acid derivatization, each with its own advantages for different analytical methods:

  • For HPLC with UV/Fluorescence Detection:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, offering excellent sensitivity.[2][6][7]

    • Marfey's Reagent (FDAA or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A chiral derivatizing agent used to separate enantiomers (D and L forms) of amino acids. The resulting diastereomers can be separated by standard reversed-phase HPLC.[5][8][9]

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A popular reagent that reacts rapidly with both primary and secondary amines to form stable, fluorescent derivatives.[2]

    • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is fast and automated but does not react with secondary amines.[1][10]

  • For GC-MS Analysis:

    • Silylation Reagents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens on amino and carboxyl groups, making the amino acid more volatile and thermally stable for GC analysis.[3]

Q3: What are the critical parameters to control for a successful derivatization reaction?

A3: Consistent and optimal results depend on careful control of several parameters:

  • pH: This is one of the most critical factors. Most derivatization reactions for amino acids require alkaline conditions (typically pH 8-11.4) to ensure the amino group is deprotonated and nucleophilic.[6] Incorrect pH can lead to incomplete derivatization or reagent degradation.

  • Reagent-to-Analyte Molar Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[6] An insufficient amount can result in incomplete derivatization, particularly for less reactive or abundant amino acids.

  • Reaction Time and Temperature: These parameters must be optimized to ensure the reaction is complete without causing degradation of the derivatives. For example, FMOC-Cl derivatization is often carried out at room temperature for 20-40 minutes[6][11], while silylation for GC-MS may require heating at 100°C for several hours.[3]

  • Solvent: The choice of solvent is important for dissolving both the amino acid and the reagent. Aqueous buffers (like borate) are common for HPLC derivatizations[6][11], while organic solvents like acetonitrile are often used in conjunction with silylation reagents for GC-MS.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Product Signal/Peak in Chromatogram
Possible Cause Troubleshooting Step
Incorrect pH of Reaction Mixture Verify the pH of the reaction buffer before adding the reagent. If the sample is acidic (e.g., from protein hydrolysis in HCl), it must be neutralized. For example, with AQC reagent, if the sample turns bright yellow upon reagent addition, the pH is too low.
Insufficient Molar Excess of Reagent The sample may be too concentrated. A 4-6x molar excess of reagent is often recommended. Try diluting the sample or increasing the amount of derivatization reagent.
Degraded Derivatization Reagent Reagents can be sensitive to moisture and light. Ensure reagents are stored correctly and are not expired. Reconstituted reagents may have a limited shelf life.[12]
Inefficient Extraction of Derivative If a post-derivatization extraction step is used, optimize the extraction solvent and procedure to ensure efficient recovery of the more nonpolar derivative.
Analyte Degradation Ensure proper sample handling and storage, especially for biological samples. Consider storing samples at -80°C and using enzyme inhibitors if enzymatic degradation is suspected.[13]
Issue 2: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Reaction Time or Temperature Use a temperature-controlled incubator or water bath for the reaction. Ensure timing is consistent for all samples, from reagent addition to quenching.
Incomplete Mixing Ensure the sample and reagent are mixed thoroughly and promptly after the reagent is added.[12] Vortexing is a common practice.[11]
Reaction Not Quenched Effectively For some reactions, it is crucial to stop the reaction consistently. For FMOC derivatization, this can be achieved by adding an acid to lower the pH, which prevents further byproduct formation.[11]
Derivative Instability While many derivatives are stable for over 48 hours[6][8], some may degrade over time. Analyze samples as soon as possible after derivatization and store them under appropriate conditions (e.g., refrigerated).
Carry-over in Analytical System Some derivatives can be "sticky." Use aggressive wash solutions for the autosampler and column between runs to prevent carry-over from one sample to the next.[11]
Issue 3: Presence of Multiple or Unexpected Peaks
Possible Cause Troubleshooting Step
Reagent Hydrolysis Byproducts Excess reagent can hydrolyze, creating interfering peaks in the chromatogram.[2][6] An extraction step after derivatization can sometimes remove excess reagent. Optimizing the reagent concentration can also minimize this.
Formation of Multiple Derivatives Some amino acids with additional reactive groups (e.g., Tyrosine, Histidine) can form mono- and di-substituted products. Optimizing the reaction pH and reagent excess can favor the formation of a single, desired product.[6]
Sample Matrix Interference Other primary or secondary amines in the sample matrix will also be derivatized. Use a derivatization blank (reagents without analyte) to identify reagent-related peaks.[14] Consider a sample cleanup step (e.g., Solid-Phase Extraction) before derivatization.

Experimental Protocols & Data

Table 1: General Reaction Conditions for Common Derivatization Reagents
ReagentpHTemperatureTimeKey Considerations
FMOC-Cl 9.0 - 11.4Room Temp.20 - 40 minBorate buffer is commonly used.[6][11] Reaction should be stopped, often by acidification.[11]
Marfey's Reagent (FDAA) Alkaline37 - 40 °C60 - 90 minReaction is typically performed in a mixture of acetone and aqueous bicarbonate buffer.[8][15][16]
AQC (AccQ•Tag) 8.2 - 1055 °C10 minRequires heating. The reagent is sensitive to pH; low pH leads to incomplete derivatization.
MTBSTFA (for GC-MS) N/A100 °C4 hoursPerformed in an organic solvent like acetonitrile. This method is very sensitive to moisture.[3]
Protocol 1: General Procedure for Chiral Derivatization with Marfey's Reagent (FDAA)

This protocol is a generalized procedure for resolving D- and L-amino acids.

  • Sample Preparation: Dissolve the this compound sample in water or a suitable buffer.

  • Aliquot Sample: Transfer an appropriate volume of the amino acid solution (containing approx. 5-50 nmol) to a small reaction vial.

  • Add Base: Add 1M Sodium Bicarbonate to make the solution alkaline.

  • Add Reagent: Add a solution of Marfey's reagent (FDAA) in acetone (e.g., 1% w/v). A molar excess of the reagent is required.

  • Reaction: Incubate the mixture in a heating block or water bath at 40°C for 1 hour.[15][16]

  • Quench Reaction: Stop the reaction by adding 1N HCl to neutralize the solution.[15]

  • Analysis: The sample is now ready for analysis by reversed-phase HPLC-UV at 340 nm.[8] The D-amino acid derivative typically elutes later than the L-amino acid derivative due to stronger intramolecular bonding, which reduces its polarity.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the pre-column derivatization of this compound for HPLC analysis.

G General Workflow for Derivatization and HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dilution Dilution & pH Adjustment Sample->Dilution Reagent Add Derivatization Reagent (e.g., FMOC-Cl) Dilution->Reagent Incubate Incubate (Controlled Time & Temp) Reagent->Incubate Quench Quench Reaction (e.g., Acidification) Incubate->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: A typical pre-column derivatization workflow.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting poor derivatization results.

G Troubleshooting Derivatization Issues Start Problem: Low/Inconsistent Product Yield Check_pH Is the reaction pH correct (typically 8-11)? Start->Check_pH Check_Reagent Is the reagent concentration sufficient (molar excess)? Check_pH->Check_Reagent Yes Adjust_pH Action: Neutralize sample or remake buffer. Check_pH->Adjust_pH No Check_Conditions Are reaction time and temperature controlled and consistent? Check_Reagent->Check_Conditions Yes Adjust_Reagent Action: Increase reagent amount or dilute sample. Check_Reagent->Adjust_Reagent No Check_Reagent_Quality Is the reagent new and stored correctly? Check_Conditions->Check_Reagent_Quality Yes Adjust_Conditions Action: Use calibrated incubator and consistent timing. Check_Conditions->Adjust_Conditions No New_Reagent Action: Use a fresh vial of reagent. Check_Reagent_Quality->New_Reagent No Success Problem Resolved Check_Reagent_Quality->Success Yes Adjust_pH->Start Adjust_Reagent->Start Adjust_Conditions->Start New_Reagent->Start

Caption: A decision tree for troubleshooting derivatization.

References

Technical Support Center: Purification of DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of DL-beta-Phenylalanine from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as benzaldehyde and malonic acid, intermediates like cinnamic acid, and side-products like α-phenylalanine isomers. Incomplete reactions can also leave behind various reagents and catalysts.

Q2: What is the recommended starting point for purifying crude this compound?

A2: Recrystallization is often the most effective and economical first step for purifying this compound. A water-ethanol mixture is a commonly used solvent system. The choice of solvent will depend on the specific impurities present in your mixture.

Q3: How can I determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[1][2][3][4] Specifically, reverse-phase HPLC with UV detection can effectively separate this compound from many common impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for highly sensitive detection and quantification.

Q4: What is the role of pH in the purification of this compound?

A4: The pH of the solution significantly impacts the solubility of this compound. As an amino acid, it exists as a zwitterion at its isoelectric point, where it typically has minimum solubility. Adjusting the pH away from the isoelectric point can increase its solubility in aqueous solutions, which can be leveraged during purification to either keep it in solution while impurities are removed or to precipitate it out of a solution containing dissolved impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Too much solvent was used. Concentrate the filtrate (mother liquor) by evaporation and cool it again to recover more product.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
The final cooling temperature was not low enough. Ensure the solution is thoroughly chilled in an ice bath or refrigerator to maximize precipitation.
Sub-optimal solvent system. Experiment with different solvent ratios (e.g., varying the water to ethanol ratio) or explore alternative solvent systems.
Issue 2: Product Fails to Crystallize (Oiling Out)
Potential Cause Troubleshooting Step
Solution is supersaturated with impurities. Try to pre-purify the crude material using a different technique (e.g., charcoal treatment to remove colored impurities) before recrystallization.
Cooling is too rapid. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down much more slowly.
Incorrect solvent system. The solvent may be too good of a solvent for the impurities. Try a different solvent system where the impurities are more soluble.
Lack of nucleation sites. Add a seed crystal of pure this compound to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the surface of the solution.
Issue 3: Poor Purity After Recrystallization
Potential Cause Troubleshooting Step
Impurities co-precipitated with the product. This can happen if the solution is cooled too quickly. Re-dissolve the crystals in fresh hot solvent and allow for a slower cooling rate. A second recrystallization may be necessary.
The chosen solvent is not ideal for separating the specific impurities. Analyze the impurity profile of your crude mixture and select a solvent system where the impurities have high solubility and this compound has a significant difference in solubility between hot and cold conditions.
Washing of crystals was insufficient. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility (g/L)
09.97
2514.11
5021.87
7537.08
10068.9

Data sourced from PubChem for DL-Phenylalanine.[5]

Table 2: Solubility of L-Phenylalanine in Water-Ethanol Mixtures at 298.15 K (25 °C)
Mole Fraction of EthanolSolubility (Mole Fraction)
0.00000.00306
0.05320.00195
0.11530.00098
0.18870.00047
0.28110.00021
0.40000.00009
0.53980.00005
0.73980.00003
1.00000.00002

Note: This data is for L-Phenylalanine, but provides a strong indication of the solubility trend for this compound in this common recrystallization solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Water-Ethanol Mixture
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., heated to 80-90°C). Stir until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold water-ethanol mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh a small amount of your purified this compound and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of formic acid (e.g., 0.1%) to adjust the pH.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the major peak in your sample to that of the standard to confirm its identity. Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Crude Reaction Mixture cluster_purification Purification Steps cluster_analysis Analysis and Final Product Crude Crude this compound Recrystallization Recrystallization (Water/Ethanol) Crude->Recrystallization Initial Purification HPLC Purity Analysis (HPLC) Recrystallization->HPLC Purity Check Chromatography Column Chromatography (Optional Second Pass) Chromatography->HPLC Re-analysis HPLC->Chromatography If Purity < 98% PureProduct Pure this compound HPLC->PureProduct If Purity > 98%

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue LowYield Low Yield? Start->LowYield OilingOut Oiling Out? LowYield->OilingOut No Concentrate Concentrate Mother Liquor LowYield->Concentrate Yes LowPurity Low Purity? OilingOut->LowPurity No Redissolve Re-dissolve & Cool Slowly OilingOut->Redissolve Yes SeedCrystal Add Seed Crystal LowPurity->SeedCrystal No SecondRecryst Perform Second Recrystallization LowPurity->SecondRecryst Yes SlowCool Cool Slowly Concentrate->SlowCool Redissolve->SeedCrystal ChangeSolvent Change Solvent System SecondRecryst->ChangeSolvent If still impure

Caption: Troubleshooting logic for common issues in this compound recrystallization.

References

Stability of DL-beta-Phenylalanine in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DL-beta-Phenylalanine in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Degradation of this compound in solution can be influenced by several factors. The primary contributors to instability are:

  • pH: Solutions with a pH that is significantly acidic or alkaline can promote hydrolysis and other degradation pathways. For optimal stability, maintaining a near-neutral pH is recommended.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.

  • Light Exposure: Prolonged exposure to light, particularly UV light, can lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A2: Unexpected peaks in your chromatogram could be due to a few reasons:

  • Degradation Products: If the solution has been stored improperly (see Q1), the additional peaks are likely degradation products. A forced degradation study can help identify these potential degradants.

  • Impurities in the Starting Material: Check the certificate of analysis for your batch of this compound to see if any impurities are noted.

  • Reaction with Mobile Phase Components: Ensure that your mobile phase components are compatible with this compound and that the mobile phase is freshly prepared.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To maximize the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Solubility may be enhanced in slightly acidic or basic solutions, but for stability, a near-neutral pH is preferable for storage.

  • Preparation: Prepare solutions fresh whenever possible. If you need to store them, filter the solution through a sterile 0.22 µm filter to remove any particulates or microbial contamination.

  • Storage Conditions: For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping them in aluminum foil.

Q4: Is this compound more or less stable than L-alpha-Phenylalanine in solution?

A4: As a beta-amino acid, this compound is generally considered to have greater stability than its natural alpha-amino acid counterpart, L-alpha-Phenylalanine.[1] The different positioning of the amino group in beta-amino acids can make them less susceptible to enzymatic degradation and certain chemical reactions.

Data on Stability of this compound in Solution

While specific quantitative data for the degradation of this compound under various conditions is not extensively published, the following table provides a template for the types of results that would be generated from a forced degradation study. The percentages would represent the amount of degradation observed under the specified stress conditions over a defined period.

Stress ConditionTime (hours)Temperature (°C)% Degradation (Example)Potential Degradation Products
Acid Hydrolysis 24605-15%Hydrolysis of the amide bond
0.1 M HCl
Base Hydrolysis 246010-25%Racemization, hydrolysis
0.1 M NaOH
Oxidation 24Room Temp5-10%Oxidized derivatives of the phenyl ring
3% H₂O₂
Thermal 481002-8%Various thermal decomposition products
(Solid State)
Photolytic 24Room Temp3-7%Photodegradation products
UV Light (254 nm)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile/water mixture

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • C18 reversed-phase HPLC column

  • pH meter

  • Temperature-controlled oven

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or an acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a sample of the solid this compound to 100°C in an oven for 48 hours. Subsequently, dissolve it in the chosen solvent to the stock concentration.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and placed in the same chamber.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products that have formed.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method that can be used to separate this compound from its potential degradation products.

Materials:

  • This compound sample solutions

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector (set to 210 nm) and/or a mass spectrometer

Procedure:

  • Sample Preparation: Dilute the sample solutions from the forced degradation study to a final concentration of approximately 10 µg/mL with Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile using the UV detector at 210 nm. If using a mass spectrometer, acquire data in full scan mode.

  • Data Analysis:

    • Calculate the chemical purity by determining the area percentage of the main peak in the chromatogram.

    • Assess the extent of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • If using a mass spectrometer, analyze the mass spectrum of any new peaks to help identify potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C, 24h) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Apply Stress thermal Thermal (Solid, 100°C, 48h) stock->thermal Apply Stress photo Photolytic (UV light, RT, 24h) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation (Purity & Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship stability This compound Solution Stability factors Influencing Factors stability->factors ph pH factors->ph temp Temperature factors->temp light Light Exposure factors->light oxidation Oxidation factors->oxidation degradation Degradation ph->degradation temp->degradation light->degradation oxidation->degradation

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Synthesis of DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of DL-beta-phenylalanine. It is intended for researchers, scientists, and drug development professionals to help improve experimental outcomes, yields, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound and its derivatives include the Rodionow-Johnson reaction, the Erlenmeyer-Plöchl synthesis, and the amidocarbonylation of phenylacetaldehyde. Each method has its own set of advantages and potential side reactions.

Q2: I am getting a low yield in my Erlenmeyer-Plöchl synthesis. What are the likely causes?

A2: Low yields in the Erlenmeyer-Plöchl synthesis can stem from several factors. Common issues include the use of wet reagents or glassware, an inefficient condensing agent (e.g., old acetic anhydride or sodium acetate), and suboptimal reaction temperatures. Excessive heat can lead to the formation of viscous tar-like side products instead of the desired azlactone intermediate.[1]

Q3: My final product after hydrolysis of the azlactone intermediate is difficult to crystallize. What can I do?

A3: Crystallization problems can arise if the solution is not sufficiently saturated or if impurities are present that inhibit crystal formation. To address this, you can try concentrating the solution by evaporating some of the solvent. Adding a seed crystal of pure this compound can also initiate crystallization. If impurities are suspected, a preliminary purification step, such as washing the crude product with a solvent in which the impurities are soluble, may be necessary before recrystallization.[1]

Q4: What are the main side products in the Rodionow-Johnson synthesis of this compound?

A4: The Rodionow-Johnson reaction, which involves the condensation of benzaldehyde and malonic acid in the presence of ammonium acetate, is known to produce cinnamic acid and the corresponding diacid as major byproducts.[2] The formation of these side products can lower the overall yield of the desired beta-amino acid.

Q5: How can I minimize the formation of cinnamic acid in the Rodionow-Johnson reaction?

A5: Optimizing the reaction conditions is key to minimizing the formation of cinnamic acid. This includes carefully controlling the reaction temperature and the stoichiometry of the reactants. While specific quantitative data on the impact of these parameters is not extensively published, empirical optimization of your specific reaction is recommended. Some protocols suggest recycling the cinnamic acid byproduct.[2]

Q6: What kind of side reactions can be expected in the amidocarbonylation of phenylacetaldehyde?

A6: The amidocarbonylation of phenylacetaldehyde can produce a range of side products, including other amides, esters, and aldehydes. The product selectivity is highly sensitive to the operating temperature, with lower temperatures (e.g., 80°C) generally favoring the formation of the desired N-acetyl-beta-phenylalanine over side products compared to higher temperatures (100-120°C).[3]

Q7: Are there any common side reactions during the final hydrolysis of N-acetyl-beta-phenylalanine?

A7: The alkaline hydrolysis of N-acetyl-beta-phenylalanine is generally a straightforward reaction. However, a potential side reaction, especially under harsh conditions or with certain coupling agents in preceding steps, is racemization at the alpha-carbon. This is particularly a concern when synthesizing enantiomerically pure beta-amino acids.[4][5]

Troubleshooting Guides

Erlenmeyer-Plöchl Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of azlactone intermediate Wet reagents or glassware. Inefficient condensing agent (old acetic anhydride or sodium acetate). Suboptimal reaction temperature.Ensure all reagents and glassware are thoroughly dried. Use fresh, high-quality acetic anhydride and sodium acetate. Optimize the reaction temperature; heating is typically required, but excessive heat can promote side reactions.[1]
Formation of a viscous tar instead of a solid product Side reactions, such as polymerization of benzaldehyde. Incorrect stoichiometry of reactants.Carefully control the reaction temperature to avoid overheating. Ensure accurate measurement of all reactants.[1]
Incomplete reaction (starting materials remain) Insufficient reaction time. Inadequate mixing of the reaction mixture.Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. Ensure vigorous and constant stirring throughout the reaction.[1]
Product does not crystallize upon cooling The solution is not saturated. Presence of impurities inhibiting crystallization.Concentrate the solution by carefully evaporating some of the solvent. Introduce a seed crystal of the pure product. Perform a preliminary purification step before recrystallization.[1]
Oily precipitate forms instead of crystals The boiling point of the recrystallization solvent is too high. The cooling rate is too fast.Select a solvent with a lower boiling point for recrystallization. Allow the solution to cool down slowly to room temperature before placing it in an ice bath.[1]
Rodionow-Johnson Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Formation of significant amounts of cinnamic acid and diacid byproducts.[2]Optimize reaction temperature and reactant ratios to minimize byproduct formation. Consider methods for separation and potential recycling of cinnamic acid.
Reaction mixture becomes a thick, unmanageable slurry Precipitation of ammonium salts or the product.Use a suitable solvent to maintain a stirrable reaction mixture. The choice of solvent may require optimization.

Experimental Protocols

Erlenmeyer-Plöchl Synthesis of this compound

This protocol outlines the synthesis of the azlactone intermediate followed by its hydrolysis.

Step 1: Synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 equivalent), hippuric acid (1.0 equivalent), and anhydrous sodium acetate (1.0 equivalent).

  • Add acetic anhydride (3.0 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the yellow azlactone product.

  • Filter the solid product, wash it with cold ethanol, and then with water to remove unreacted starting materials and sodium acetate.

Step 2: Hydrolysis to this compound

  • Suspend the crude azlactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

  • After cooling the reaction mixture, carefully acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The precipitated this compound should be collected by filtration.

  • Wash the solid product with cold water and a small amount of cold ethanol.

  • Dry the final product under vacuum.

Visualizations

Erlenmeyer_Plochl_Workflow cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Hydrolysis & Product Isolation cluster_side_reaction Potential Side Reaction Start Benzaldehyde, Hippuric Acid, Sodium Acetate, Acetic Anhydride Reaction1 Heating (100-110°C) Start->Reaction1 Precipitation Cooling & Ethanol Addition Reaction1->Precipitation Tar Viscous Tar Formation Reaction1->Tar Excessive Heat Isolation1 Filtration & Washing Precipitation->Isolation1 Azlactone Azlactone Intermediate Isolation1->Azlactone Hydrolysis Reflux with NaOH (aq) Azlactone->Hydrolysis Input to Step 2 Acidification Acidification (pH 5-6) Hydrolysis->Acidification Isolation2 Filtration & Washing Acidification->Isolation2 FinalProduct This compound Isolation2->FinalProduct

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of this compound.

Rodionow_Johnson_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Benzaldehyde Benzaldehyde Condensation Knoevenagel Condensation Benzaldehyde->Condensation SideCondensation Knoevenagel Condensation Benzaldehyde->SideCondensation MalonicAcid Malonic Acid MalonicAcid->Condensation MalonicAcid->SideCondensation AmmoniumAcetate Ammonium Acetate MichaelAddition Michael Addition of Ammonia AmmoniumAcetate->MichaelAddition Ammonia Source Condensation->MichaelAddition Decarboxylation Decarboxylation MichaelAddition->Decarboxylation Product This compound Decarboxylation->Product SideDecarboxylation Decarboxylation SideCondensation->SideDecarboxylation Diacid Diacid Byproduct SideCondensation->Diacid Incomplete Decarboxylation CinnamicAcid Cinnamic Acid SideDecarboxylation->CinnamicAcid

Caption: Main and side reaction pathways in the Rodionow-Johnson synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing DL-beta-Phenylalanine. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your synthesis and improve final peptide yields.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields when incorporating this compound into my peptide sequence?

Low yields during the incorporation of this compound are often attributed to a combination of factors inherent to this non-natural amino acid:

  • Steric Hindrance: Beta-amino acids, including beta-phenylalanine, are sterically more demanding than their alpha-amino acid counterparts. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.

  • Peptide Aggregation: The presence of the hydrophobic phenyl group can contribute to the aggregation of the growing peptide chains on the solid support. This aggregation can physically block reactive sites, preventing efficient coupling and deprotection.[1]

  • Formation of Diastereomers: The use of a racemic mixture (this compound) results in the synthesis of two diastereomeric peptides. These diastereomers may have different solubilities and chromatographic behaviors, which can complicate the purification process and potentially lead to the loss of one or both isomers, thus reducing the overall isolated yield.[2][3]

  • Suboptimal Coupling Conditions: Standard coupling protocols that are effective for alpha-amino acids may not be sufficient to drive the coupling of a sterically hindered beta-amino acid to completion.

Q2: What are the key indicators of a problematic synthesis involving this compound?

Several signs during and after your synthesis can point to issues with the incorporation of this compound:

  • Positive Kaiser Test After Coupling: A blue or purple color in the Kaiser test after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Mass Spectrometry (MS) Analysis of Crude Product: The presence of significant deletion sequences (missing the beta-phenylalanine residue) in the crude peptide is a direct indication of poor coupling efficiency. You may also observe truncated sequences if deprotection is incomplete.

  • High-Performance Liquid Chromatography (HPLC) of Crude Product: A complex chromatogram with multiple peaks of similar mass can indicate the presence of deletion sequences and other impurities. The presence of two major peaks with the same mass is expected due to the formation of diastereomers.[2] A significantly lower than expected integration for these peaks suggests a low overall yield.

  • Poor Resin Swelling: A noticeable decrease in resin volume or clumping of the resin beads can be a sign of on-resin peptide aggregation.[1]

Q3: How does the use of a DL-racemic mixture of beta-phenylalanine affect my synthesis and purification?

Incorporating a racemic mixture of this compound will result in the formation of two diastereomeric peptides. These are distinct molecules with different three-dimensional structures, which can lead to:

  • Different HPLC Retention Times: The diastereomers will likely have different retention times on a reverse-phase HPLC column, appearing as two distinct peaks with identical mass.[4]

  • Challenges in Purification: While the separation of diastereomers by HPLC is generally achievable, optimizing the separation conditions to obtain pure isomers can be challenging and may lead to product loss.

  • Complex Characterization: The presence of two isomers requires careful characterization to confirm the identity of each peak.

Troubleshooting Guides

Issue 1: Incomplete Coupling of Fmoc-DL-beta-Phenylalanine

Symptoms:

  • Positive Kaiser test after coupling.

  • Mass spectrometry reveals a high percentage of deletion sequences (peptide lacking the beta-phenylalanine).

  • Low overall yield of the final peptide.

Root Causes and Solutions:

Root CauseRecommended Solution
Insufficient Activation/Coupling Time For sterically hindered amino acids like beta-phenylalanine, standard coupling times may be insufficient. Action: Increase the coupling time to 2-4 hours. For particularly difficult couplings, a double coupling strategy can be employed.
Inadequate Coupling Reagent Standard coupling reagents may not be potent enough to overcome the steric hindrance of beta-phenylalanine. Action: Utilize a more powerful coupling reagent. Aminium/uronium salt-based reagents are generally preferred for difficult couplings.[5]
Peptide Aggregation The growing peptide chain may be aggregating on the resin, blocking access for the incoming amino acid. Action: Employ strategies to disrupt aggregation, such as using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the DMF. Microwave-assisted synthesis can also help to reduce aggregation and improve coupling efficiency.

Representative Data: Comparison of Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98Low
HCTU Aminium/Uronium Salt15-45 minutes>99Very Low
PyBOP Phosphonium Salt30-120 minutes>98Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98Low to Moderate

Note: This data is representative for sterically hindered amino acids and provides a general guideline. Actual yields will be sequence-dependent.[5]

Issue 2: Incomplete Fmoc-Deprotection

Symptoms:

  • Mass spectrometry shows significant amounts of truncated peptide sequences.

  • Low yield of the final product.

Root Causes and Solutions:

Root CauseRecommended Solution
Insufficient Deprotection Time Standard deprotection times may not be sufficient, especially if the peptide is prone to aggregation. Action: Increase the piperidine treatment time. A common strategy is a short initial treatment (2-5 minutes) followed by a longer treatment (15-20 minutes).
Ineffective Deprotection Reagent For sequences prone to aggregation, piperidine may not be strong enough to achieve complete deprotection. Action: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF).[6]

Representative Data: Comparison of Deprotection Reagents

Deprotection ReagentTypical ConcentrationTypical TimeEfficacy for Aggregated Sequences
Piperidine 20% in DMF2 x 10 minModerate
DBU/Piperidine 2% DBU / 2% Piperidine in DMF2 x 5 minHigh
Issue 3: Peptide Aggregation

Symptoms:

  • Poor resin swelling.

  • Clumping of the resin.

  • Incomplete coupling and deprotection.

  • Low final yield.

Root Causes and Solutions:

Root CauseRecommended Solution
Interchain Hydrogen Bonding The hydrophobic nature of the peptide sequence, exacerbated by the phenyl group of beta-phenylalanine, promotes the formation of secondary structures. Action: 1. Solvent Choice: Switch from DMF to NMP or add chaotropic salts like LiCl to the coupling and deprotection solutions. 2. Microwave Synthesis: Perform the synthesis on a microwave peptide synthesizer to provide energy to break up aggregates. 3. Resin Choice: Use a low-loading resin or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing this compound (Fmoc/tBu Strategy)

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-DL-beta-Phenylalanine-OH

  • Coupling Reagent: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing Solution: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard alpha-amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 x 1 min).

  • Coupling of Fmoc-DL-beta-Phenylalanine-OH:

    • In a separate vial, pre-activate Fmoc-DL-beta-Phenylalanine-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive, perform a second coupling with fresh reagents for another 2-4 hours.

    • Wash the resin with DMF (5 x 1 min).

  • Peptide Elongation: Repeat steps 2 and 3 (or 4 for subsequent beta-amino acids) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold ether.

    • Dry the peptide pellet.

Protocol 2: HPLC Purification of Diastereomeric Peptides

Materials:

  • Crude peptide containing this compound

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved peptide sample.

    • Elute the peptides using a shallow linear gradient of Solvent B. A typical gradient might be 5-65% Solvent B over 60 minutes. The shallow gradient is crucial for separating the closely eluting diastereomers.[4]

    • Monitor the elution at 214 nm or 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the two major, well-separated peaks that have the correct mass for the target peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of each diastereomer.

    • Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides.

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield Observed ms_analysis Analyze Crude Product by MS start->ms_analysis hplc_analysis Analyze Crude Product by HPLC start->hplc_analysis kaiser_test Perform Kaiser Test After Coupling start->kaiser_test deletion_sequences High % Deletion Sequences? ms_analysis->deletion_sequences truncation_sequences High % Truncation Sequences? ms_analysis->truncation_sequences complex_hplc Complex Profile / Low Purity? hplc_analysis->complex_hplc positive_kaiser Positive Kaiser Test? kaiser_test->positive_kaiser incomplete_coupling Issue: Incomplete Coupling - Increase coupling time - Use stronger coupling reagent (HATU) - Double couple - Address aggregation deletion_sequences->incomplete_coupling Yes incomplete_deprotection Issue: Incomplete Deprotection - Increase deprotection time - Use stronger deprotection reagent (DBU) truncation_sequences->incomplete_deprotection Yes aggregation Issue: Peptide Aggregation - Change solvent (NMP, DMSO) - Use microwave synthesis - Use low-load/PEG resin complex_hplc->aggregation Yes positive_kaiser->incomplete_coupling Yes incomplete_coupling->hplc_analysis Re-analyze incomplete_deprotection->ms_analysis Re-analyze aggregation->kaiser_test Re-analyze SPPS_Cycle_Beta_Phe start Start of Cycle: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-DL-beta-Phe-OH + HATU/DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end_cycle End of Cycle: Peptide-Resin (n+1) kaiser_test->end_cycle Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->wash2

References

Technical Support Center: Preventing Racemization of β-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent the racemization of β-phenylalanine and other chiral amino acids during chemical reactions, particularly peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for β-phenylalanine?

A1: Racemization is a chemical process that converts a pure enantiomer (e.g., L-β-phenylalanine) into an equal mixture of both enantiomers (L- and D-forms), known as a racemate.[1] In drug development and peptide synthesis, the specific three-dimensional structure of a molecule is often critical for its biological activity. The incorporation of the incorrect stereoisomer (the D-form instead of the L-form, or vice-versa) can lead to a significant loss of potency, altered biological effects, or the creation of impurities that are difficult to separate from the target compound.[1][2]

Q2: What are the primary mechanisms of racemization during peptide coupling reactions?

A2: Racemization during the amide bond formation step of peptide synthesis primarily occurs via two base-catalyzed pathways.[3]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[4] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and is easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either side, leading to a mixture of D and L products.[2][3]

  • Direct Enolization (α-Abstraction): This pathway involves the direct removal of the proton from the chiral α-carbon by a base, forming an achiral enolate intermediate.[1] Subsequent reprotonation can occur on either face, resulting in racemization. This mechanism is less common but can be significant under strongly basic conditions.[1]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization ActivatedAA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Planar) ActivatedAA->Oxazolone Cyclization RacemicProduct1 Racemic Peptide Product Oxazolone->RacemicProduct1 Base1 Base Base1->Oxazolone α-H+ Abstraction Amine1 Amine (Nucleophile) Amine1->Oxazolone ActivatedAA2 Activated N-Protected Amino Acid Enolate Enolate Intermediate (Achiral) ActivatedAA2->Enolate RacemicProduct2 Racemic Peptide Product Enolate->RacemicProduct2 Reprotonation Base2 Base Base2->ActivatedAA2 Direct α-H+ Abstraction

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can racemize, some are particularly sensitive under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[5] Phenylalanine (Phe) and other residues with electron-withdrawing groups in their side chains are also known to be susceptible because these groups can help stabilize the carbanion intermediate formed during proton abstraction.[1]

Q4: How do different components of the coupling reaction influence racemization?

A4: Several factors critically impact the degree of racemization:

  • Coupling Reagents: The choice of activating reagent is crucial. Onium salts (e.g., HATU, HCTU, COMU) are generally considered "low-racemization" because they form highly reactive active esters that speed up the desired coupling reaction, minimizing the time available for racemization.[2][6] Carbodiimides (e.g., DCC, DIC) can lead to significant racemization unless used with racemization-suppressing additives.[3][7]

  • Additives: When using carbodiimides, additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[8] They react with the activated intermediate to form a more stable active ester, which suppresses the oxazolone formation pathway.[8] HOAt and OxymaPure are generally more effective than the classic additive 1-hydroxybenzotriazole (HOBt).[2][8]

  • Base: The strength and steric hindrance of the base play a major role.[1] Stronger, less hindered bases like diisopropylethylamine (DIPEA) accelerate proton abstraction and increase the risk of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[3][4][8]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including racemization. Performing couplings at lower temperatures (e.g., 0 °C) can help reduce the extent of epimerization.[8]

  • Pre-activation Time: Allowing the activated amino acid to stand for a prolonged period before adding the amine component increases the opportunity for the intermediate to racemize.[4][9]

Troubleshooting Guide for Unexpected Racemization

If you are observing a higher-than-expected level of racemization in your product, this workflow can help diagnose and solve the issue.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Step 1: Evaluate Coupling Reagent & Additive Start->CheckReagent SolutionReagent Action: Switch to a lower-racemization reagent (e.g., COMU, HATU) or ensure an effective additive (HOAt, OxymaPure) is used with carbodiimides. CheckReagent->SolutionReagent Using carbodiimide without additive? Or a high-racemization onium salt? CheckBase Step 2: Evaluate Base SolutionBase Action: Switch to a weaker (NMM) or more sterically hindered (2,4,6-collidine) base. Use the minimum necessary equivalents. CheckBase->SolutionBase Using a strong, unhindered base like DIPEA? CheckConditions Step 3: Evaluate Reaction Conditions SolutionConditions Action: Lower the reaction temperature (e.g., to 0°C). Minimize pre-activation time before adding the amine. CheckConditions->SolutionConditions Running at elevated temperature? Long pre-activation? SolutionReagent->CheckBase SolutionBase->CheckConditions End Racemization Minimized SolutionConditions->End

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation: Racemization in Peptide Coupling

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling systems.

Table 1: Comparative Racemization Levels of Common Coupling Reagents

This data is based on model peptide couplings designed to assess the degree of epimerization (% D-isomer formation). Actual results may vary based on the specific amino acids and reaction conditions.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)Key Observations
Uronium/Aminium Salts
COMU < 1.0%[2]Often shows the lowest racemization among onium salts.[6]
HATU 0.5 - 2.0%[2][7]Consistently shows low racemization; superior to HBTU.[10]
HCTU 1.0 - 4.0%[2]Generally effective, with performance between HATU and HBTU.
HBTU 1.5 - 5.0%[2][7]A widely used reagent, but can cause moderate racemization.
TBTU 2.0 - 6.0%[2]Similar to HBTU; can cause significant racemization.[11]
Phosphonium Salts
PyBOP 1.0 - 3.5%[2]Good performance; avoids guanidinylation side products.
DEPBT Very Low[12]Particularly useful for easily epimerized amino acids.
Carbodiimides
DCC / DIC (alone) 10 - 30%[7]High risk of racemization; should not be used without additives.
DIC / HOBt 0.5 - 2.5%[2]The classic low-racemization combination; still very effective.
DIC / HOAt < 2.0%[1]Superior to DIC/HOBt in suppressing racemization.

Experimental Protocols

Accurate quantification of racemization is essential for optimizing coupling protocols. Below are detailed methodologies for a low-racemization coupling reaction and a widely used analytical technique for determining the enantiomeric purity of the product.

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol describes a manual solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

1. Materials and Reagents:

  • Fmoc-protected β-phenylalanine

  • Resin with N-terminal deprotected amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • 2,4,6-Collidine

  • Dichloromethane (DCM)

2. Procedure:

  • Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (5 times) to ensure complete removal of piperidine.[4]

  • Coupling Mixture Preparation (Minimize Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-β-phenylalanine (3 equivalents relative to resin loading) and Oxyma (3 eq.) in a minimal amount of DMF.[4]

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.[4]

    • Add DIC (3 eq.) to this mixture.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the resin.[4] Agitate the reaction vessel at room temperature (or 0°C for highly sensitive residues) for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the reaction has gone to completion (absence of free primary amines). If the test is positive (blue beads), a second coupling may be required.[4]

Protocol 2: Quantification of Racemization by HPLC after Chiral Derivatization

This protocol uses Marfey’s Reagent (FDAA) to create diastereomers that can be separated and quantified using standard reverse-phase HPLC.[13][14]

AnalysisWorkflow Start Synthesized Peptide (on resin or cleaved) Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) to break peptide into constituent amino acids Start->Hydrolysis Derivatization Derivatization with Marfey's Reagent (FDAA) in basic solution (NaHCO₃) to form diastereomers Hydrolysis->Derivatization HPLC RP-HPLC Analysis (C18 Column) UV detection at 340 nm Derivatization->HPLC Analysis Data Analysis: Integrate peak areas for L-L and L-D diastereomers. Calculate % D-isomer. HPLC->Analysis

Caption: Experimental workflow for analyzing the extent of racemization.

1. Materials and Reagents:

  • Peptide sample

  • 6 M Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)

  • Acetone

  • 2 M HCl

  • HPLC system with UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, seal under vacuum, and heat at 110°C for 24 hours to hydrolyze all peptide bonds. Evaporate the HCl to dryness.

  • Derivatization:

    • Dissolve the dried amino acid hydrolysate (approx. 50 nmol) in 100 µL of 1 M NaHCO₃.[14]

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[14]

    • Incubate the mixture at 40°C for 1 hour in the dark.[14]

    • Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.[14]

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.[14]

    • Detection: UV at 340 nm.[14]

    • Gradient: Run a linear gradient from 10% to 60% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.[14]

  • Data Analysis:

    • The L-amino acid derivatized with L-FDAA (L-L diastereomer) and the D-amino acid derivatized with L-FDAA (D-L diastereomer) will have different retention times.

    • Integrate the peak areas for both diastereomers (AreaL-L and AreaD-L).

    • Calculate the percentage of racemization (% D-isomer) using the formula: % D-isomer = [AreaD-L / (AreaL-L + AreaD-L)] x 100

References

DL-beta-Phenylalanine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-beta-Phenylalanine

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3][4] The container should be kept tightly closed to prevent moisture absorption.[1][2][4][5] While room temperature is often sufficient[6], for long-term storage, refrigeration at 2-8 °C is recommended to maintain optimal stability.[7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, especially in its powdered form, it is crucial to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[5][8] Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or glasses with side protection.[1][2][4]

  • Hand Protection: Protective gloves that have been inspected prior to use.[1][2][4]

  • Respiratory Protection: A dust mask or respirator should be used, particularly when handling large quantities or if dust is generated.[2][5]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8]

Q3: How should I properly dissolve this compound for my experiments?

A3: this compound is soluble in water.[9] Its solubility can be influenced by the pH of the solution due to its amino and carboxylic acid groups.[10] For challenging dissolutions, consider the following:

  • Start by attempting to dissolve the compound in deionized water.

  • If solubility is an issue, adjusting the pH of the aqueous buffer may help. Acidic peptides are generally more soluble in basic buffers, and basic peptides in acidic buffers.

  • For hydrophobic preparations, dissolving in a small amount of a compatible organic solvent such as DMSO before adding the aqueous buffer might be necessary.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[6][8][11] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound and affect experimental outcomes.

Q5: Is this compound considered a hazardous substance?

A5: According to the safety data sheets reviewed, this compound is generally not classified as a hazardous substance.[2][3][4] However, it is essential to handle it with care, following good laboratory practices to avoid any potential health hazards.[1]

Troubleshooting Guides

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: The pH of the buffer may not be optimal for dissolution. The concentration of the compound may be too high.

  • Solution:

    • Check the pH of your buffer. Adjust the pH slightly towards acidic or basic to see if solubility improves.

    • Try sonicating the solution to aid dissolution.

    • Gently warm the solution, but monitor for any signs of degradation.

    • If the protocol allows, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) first, then slowly add it to the aqueous buffer while vortexing.

    • Reduce the working concentration of this compound.

Problem 2: I am observing precipitate or cloudiness in my this compound solution over time.

  • Possible Cause: This could be due to aggregation or the compound coming out of solution due to changes in temperature or pH.

  • Solution:

    • Ensure the storage conditions of the solution are appropriate (e.g., refrigerated and protected from light).

    • Filter the stock solution through a 0.22 µm filter to remove any pre-existing aggregates that could seed further precipitation.

    • Consider adding stabilizing excipients like glycerol or sucrose to your buffer system if compatible with your downstream applications.

Problem 3: My experimental results are inconsistent when using different batches of this compound.

  • Possible Cause: There may be variations in the purity or isomeric composition between batches. Improper storage of older batches could also lead to degradation.

  • Solution:

    • Always use a new batch to prepare fresh stock solutions.

    • Ensure that the storage conditions for all batches have been consistently maintained according to the supplier's recommendations.

    • If possible, perform a quality control check, such as measuring the melting point or running a simple analytical test, to compare batches.

Quantitative Data

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [9]
Melting Point 222 °C (decomposes) (lit.) - 266-267 °C (decomposes) (lit.)[6][12]
Water Solubility 14.11 g/L at 25 °C[11][13]
Appearance White crystalline powder[9]

Experimental Protocols & Workflows

General Experimental Workflow for Incorporating this compound

This workflow outlines the general steps for using this compound in a typical biochemical or cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Obtain this compound weigh Weigh Compound Accurately start->weigh prepare_stock Prepare Stock Solution (e.g., in water or DMSO) weigh->prepare_stock dilute Prepare Working Dilutions prepare_stock->dilute treat Treat Samples (e.g., cells, proteins) dilute->treat incubate Incubate Under Controlled Conditions treat->incubate assay Perform Assay incubate->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an end End: Report Results data_an->end

Caption: General experimental workflow for using this compound.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical flow for troubleshooting common solubility problems encountered with this compound.

troubleshooting_workflow start Start: Compound Does Not Dissolve check_conc Is the concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is the buffer pH optimal? check_conc->check_ph No success Success: Compound Dissolved reduce_conc->success adjust_ph Adjust pH check_ph->adjust_ph No use_sonication Try Sonication check_ph->use_sonication Yes adjust_ph->success use_organic Use a minimal amount of compatible organic solvent? use_sonication->use_organic dissolve_organic Dissolve in organic solvent then add to buffer use_organic->dissolve_organic Yes consult Consult Literature/ Technical Support use_organic->consult No dissolve_organic->success

Caption: Troubleshooting decision tree for this compound solubility.

References

Technical Support Center: Peptides Containing DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing DL-beta-Phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to peptide aggregation and solubility.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

Peptides incorporating this compound often exhibit a high propensity for aggregation due to several factors:

  • Increased Hydrophobicity: The phenyl group in beta-phenylalanine is highly hydrophobic, promoting intermolecular hydrophobic interactions which can drive aggregation, especially in aqueous solutions.[1][2]

  • Backbone Rigidity: Beta-amino acids introduce an additional carbon into the peptide backbone, leading to different conformational preferences compared to alpha-peptides. This can favor the formation of stable, ordered secondary structures like β-sheets, which are precursors to aggregation.[3][4]

  • DL-Racemic Mixture: The presence of both D and L stereoisomers can sometimes lead to complex packing arrangements and reduced solubility compared to a pure enantiomer.

Q2: What are the initial signs of peptide aggregation during my experiment?

Common indicators of peptide aggregation include:

  • Difficulty in Dissolving the Peptide: The lyophilized peptide powder may be insoluble or only partially soluble in standard solvents, even with sonication.[5][6]

  • Cloudy or Precipitated Solutions: A clear sign of aggregation is the formation of a cloudy solution or visible precipitate, either immediately after dissolution or over time.[6]

  • Gel Formation: Peptides with a high capacity for forming intermolecular hydrogen bonds can form gels, particularly at high concentrations.[5]

  • Inconsistent Experimental Results: Aggregation can lead to a significant decrease in the effective concentration of monomeric, active peptide, resulting in poor reproducibility in bioassays.[2]

Q3: How does pH impact the aggregation of my beta-phenylalanine peptide?

The pH of the solution is a critical factor governing peptide solubility and aggregation.[2][7]

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this point, electrostatic repulsion between molecules is minimal, facilitating aggregation.[2]

  • Charge Modulation: Adjusting the pH to be at least 2 units away from the pI increases the net charge of the peptide. This enhances electrostatic repulsion between molecules, which can disrupt aggregation and improve solubility.[6][7] For basic peptides, an acidic buffer is recommended, while acidic peptides dissolve better in basic buffers.[7]

  • Conformational Changes: For some peptides, acidic pH can trigger a refolding into β-strand conformations, which may promote aggregation.[8] It is crucial to determine the optimal pH for your specific peptide sequence empirically.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the synthesis and handling of peptides containing this compound.

Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Slow or incomplete Fmoc deprotection, indicated by peak broadening in UV monitoring.[3]

  • Poor coupling efficiency in subsequent amino acid additions.

  • Physical clumping of the resin.

Troubleshooting Workflow:

sps_troubleshooting start SPPS Aggregation Detected strategy Select Mitigation Strategy start->strategy disrupt Disrupt Secondary Structures strategy->disrupt Immediate Intervention protect Use Backbone Protection strategy->protect Prophylactic Approach microwave Employ Microwave Synthesis strategy->microwave For Difficult Sequences chaotropes Wash with Chaotropic Agents (e.g., LiCl, NaClO4) disrupt->chaotropes sonication Apply Sonication disrupt->sonication hmb_dmb Incorporate Hmb/Dmb Protecting Groups protect->hmb_dmb pseudo Insert Pseudoproline Dipeptides protect->pseudo mw_details Microwave energy disrupts intermolecular H-bonds microwave->mw_details end_point Improved Synthesis Efficiency chaotropes->end_point sonication->end_point hmb_dmb->end_point pseudo->end_point mw_details->end_point

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Corrective Actions:

StrategyDescriptionKey Considerations
Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt β-sheet formation.[3][4]Ensure the salt is thoroughly washed away before the coupling step, as it can interfere with reagents.[3]
Backbone Protection Incorporate residues with backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to sterically hinder hydrogen bonding.[3][4]These are incorporated as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) and are commercially available.[4]
Pseudoproline Dipeptides Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, breaking up regular secondary structures.[3]The native Ser, Thr, or Cys residue is regenerated during final cleavage.[3]
Microwave Synthesis Use a microwave-assisted peptide synthesizer. The microwave energy can disrupt hydrogen bonds and improve reaction kinetics for difficult sequences.[3]Recommended for long or highly hydrophobic peptides.[3]
Sonication Gently sonicate the reaction vessel for 15-30 minutes to mechanically break up resin aggregates.[3]Useful if the resin has visibly clumped.
Issue 2: Poor Solubility of Lyophilized Peptide

Symptoms:

  • Lyophilized powder fails to dissolve in aqueous buffers.

  • Precipitate forms when adding aqueous buffer to a stock solution in organic solvent.

Troubleshooting Workflow:

solubility_troubleshooting start Peptide Fails to Dissolve initial_steps Initial Steps start->initial_steps test_solubility Test solubility with a small amount first initial_steps->test_solubility Always start here warm_sonicate Gently warm (<40°C) and/or sonicate test_solubility->warm_sonicate advanced_steps Advanced Strategies warm_sonicate->advanced_steps If still insoluble organic_solvent Use Organic Co-Solvent advanced_steps->organic_solvent ph_adjust Adjust pH advanced_steps->ph_adjust additives Use Solubilizing Additives advanced_steps->additives dmso_dmf 1. Dissolve in minimal DMSO/DMF 2. Slowly add aqueous buffer organic_solvent->dmso_dmf ph_details Adjust pH > 2 units away from pI ph_adjust->ph_details guanidine Add chaotropic agents (e.g., Guanidine-HCl) additives->guanidine success Peptide Solubilized dmso_dmf->success ph_details->success guanidine->success tht_mechanism cluster_0 No Aggregation cluster_1 Aggregation Occurs monomers Monomeric Peptides low_fluor Low Fluorescence aggregates β-Sheet Rich Aggregates monomers->aggregates Time, Temp, Conc. tht_free Free ThT tht_free->low_fluor No Binding tht_bound Bound ThT aggregates->tht_bound ThT Intercalates high_fluor High Fluorescence tht_bound->high_fluor Emits Light start Peptide Solution start->monomers

References

Technical Support Center: Purifying Beta-Amino Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of beta-amino acids using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common column chromatography techniques for purifying beta-amino acids?

A1: The primary techniques for purifying beta-amino acids are ion-exchange chromatography (IEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and chiral chromatography for separating enantiomers.[1][] Ion-exchange chromatography separates molecules based on their net charge, making it effective for separating amino acids from other charged and uncharged impurities.[3][4] RP-HPLC separates molecules based on hydrophobicity.[5] Chiral chromatography is essential for resolving racemic mixtures of beta-amino acids into their individual enantiomers, which is often crucial for pharmaceutical applications.[6]

Q2: How do I choose the right column and mobile phase for my beta-amino acid purification?

A2: The choice of column and mobile phase depends on the specific properties of your beta-amino acid and the impurities present.

  • For general purification and separation from charged impurities: Ion-exchange chromatography is a good starting point. A strong cation exchange resin is often used.[3]

  • For separation based on hydrophobicity: A C18 reversed-phase column is a common choice.[5] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • For separating enantiomers: Chiral stationary phases (CSPs) are required.[6] Common types include those based on macrocyclic glycopeptides (e.g., teicoplanin-based) or crown ethers.[7][8] The mobile phase composition is critical for achieving enantioseparation and often involves a mixture of organic solvents and aqueous buffers with specific pH control.[8]

Q3: What are the key steps in a typical beta-amino acid purification workflow?

A3: A general workflow for beta-amino acid purification using column chromatography involves sample preparation, column equilibration, sample loading, washing, and elution.

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis Prep Dissolve/Extract Beta-Amino Acid Filter Filter Sample (0.22 or 0.45 µm) Prep->Filter Equilibrate Equilibrate Column with Binding Buffer Filter->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash Column to Remove Impurities Load->Wash Elute Elute Beta-Amino Acid with Elution Buffer Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

General workflow for beta-amino acid purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of beta-amino acids by column chromatography.

Problem 1: High Backpressure
Possible Cause Solution
Clogged column frit Reverse flush the column with an appropriate solvent. If the problem persists, replace the frit.
Particulate matter in the sample or mobile phase Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[9]
Precipitation of the sample on the column Ensure the sample is fully dissolved in the mobile phase. Consider reducing the sample concentration or changing the mobile phase composition.
Bacterial growth in the column or buffers Store buffers at 4°C and add a bacteriostatic agent (e.g., sodium azide, with caution and compatibility checks). Regularly clean the column according to the manufacturer's instructions.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Solution
Column overload Reduce the amount of sample loaded onto the column.
Inappropriate mobile phase pH Optimize the pH of the mobile phase. For ion-exchange, the pH should be controlled to ensure the desired charge state of the beta-amino acid.
Secondary interactions with the stationary phase Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid or base).
Column degradation Replace the column if it has been used extensively or under harsh conditions.
Problem 3: Shifting Retention Times
Possible Cause Solution
Inconsistent mobile phase preparation Prepare fresh mobile phase for each run and ensure accurate composition. Degas the mobile phase before use.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Slow column equilibration Ensure the column is fully equilibrated with the mobile phase before each injection.
Changes in the stationary phase chemistry This can occur over time with use. If retention times consistently shift in one direction, the column may need to be replaced.
Problem 4: Low Purity or Yield
Possible Cause Solution
Incomplete separation from impurities Optimize the elution gradient (for gradient elution) or the mobile phase composition (for isocratic elution). Consider using a different chromatography technique (e.g., switching from ion-exchange to reversed-phase).
Co-elution with a similar compound If dealing with enantiomers, ensure you are using an appropriate chiral stationary phase and optimized mobile phase. For other co-eluting impurities, a multi-step purification strategy may be necessary.
Degradation of the beta-amino acid during purification Ensure the pH and temperature of the mobile phase are within the stability range of your compound.
Irreversible binding to the column Use a stronger elution buffer or consider a different stationary phase.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the purification of beta-amino acids using different chromatography techniques. Please note that these are representative values and actual results will vary depending on the specific beta-amino acid, column, and experimental conditions.

Table 1: Ion-Exchange Chromatography of Beta-Alanine

ParameterValue
Stationary Phase Strong Cation Exchange Resin
Mobile Phase Sodium Citrate Buffer Gradient
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Purity Achieved >98%
Typical Yield 85-95%

Table 2: Reversed-Phase HPLC of a Protected Beta-Amino Acid

ParameterValue
Stationary Phase C18 Silica (5 µm)
Mobile Phase Acetonitrile/Water with 0.1% TFA (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Purity Achieved >99%
Typical Yield >90%

Table 3: Chiral Separation of a Racemic Beta-Amino Acid

ParameterValue
Stationary Phase Teicoplanin-based Chiral Stationary Phase
Mobile Phase Methanol/Water/Acetic Acid
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Enantiomeric Excess >99%
Resolution (Rs) >1.5

Experimental Protocols

Protocol 1: Purification of a Beta-Amino Acid using Ion-Exchange Chromatography
  • Resin Preparation and Column Packing:

    • Swell the strong cation exchange resin in deionized water.

    • Pack the resin into a suitable column, ensuring a uniform bed.

  • Column Equilibration:

    • Equilibrate the column with at least 5-10 column volumes of the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).

  • Sample Preparation and Loading:

    • Dissolve the crude beta-amino acid sample in the starting buffer.

    • Filter the sample through a 0.45 µm syringe filter.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer until the baseline returns to zero to remove unbound impurities.

  • Elution:

    • Elute the bound beta-amino acid using a linear gradient of increasing salt concentration or pH (e.g., a gradient from 0.2 M to 1.0 M sodium citrate buffer).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure beta-amino acid.

  • Desalting:

    • Pool the pure fractions and desalt if necessary (e.g., by another round of chromatography on a reversed-phase column or by another appropriate method).

G start Start prep_resin Prepare and Pack Cation Exchange Resin start->prep_resin equilibrate Equilibrate Column with Low Salt/Low pH Buffer prep_resin->equilibrate prep_sample Dissolve and Filter Crude Beta-Amino Acid equilibrate->prep_sample load_sample Load Sample onto Column prep_sample->load_sample wash Wash with Starting Buffer load_sample->wash elute Elute with Salt/pH Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt Pooled Fractions (if necessary) pool->desalt end End desalt->end G start Start prep_system Prepare HPLC System and Install Chiral Column start->prep_system prep_mobile_phase Prepare and Degas Mobile Phase prep_system->prep_mobile_phase equilibrate Equilibrate Chiral Column with Mobile Phase prep_mobile_phase->equilibrate prep_sample Dissolve and Filter Racemic Beta-Amino Acid equilibrate->prep_sample inject Inject Sample onto Column prep_sample->inject separate Isocratic Separation inject->separate detect Detect Enantiomers (UV Detector) separate->detect analyze Analyze Chromatogram (Determine ee) detect->analyze end End analyze->end

References

Technical Support Center: High-Purity Recrystallization of DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity DL-beta-Phenylalanine through recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

Achieving high-purity this compound often involves the use of a mixed solvent system and carefully controlled temperature changes to induce crystallization. Below are two primary methods that can be adapted for this purpose.

Method 1: Controlled Cooling Recrystallization from a Methanol-Water Mixture

This method is adapted from a protocol for L-phenylalanine and is effective for compounds with good solubility in a hot solvent mixture and poor solubility at colder temperatures.[1]

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Crystallization vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of methanol and water. A common starting point is a volume ratio of approximately 10:20 to 12:22 methanol to water.[1]

  • Dissolution: For every 1 gram of crude this compound, add 42-46 mL of the mixed solvent.[1] Heat the mixture to 55-58°C with continuous stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Heating to Supersaturation: Slowly increase the temperature of the clear solution to 62-65°C at a rate of 0.2-0.3°C per minute.[1] Hold at this temperature for 20-30 minutes to ensure a homogenous solution.

  • Slow Cooling (Crystal Nucleation): Gradually cool the solution to 20-25°C at a controlled rate of 0.2-0.3°C per minute.[1] Partial crystallization should be observed during this step. Hold at this temperature for 30-40 minutes.

  • Low-Temperature Crystallization: Continue to cool the suspension to 5-8°C at a slower rate of 0.1-0.2°C per minute.[1] Hold at this temperature for 45-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold methanol-water solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Antisolvent Recrystallization from an Ethanol-Water Mixture

This method is suitable when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"). Water is a good solvent for phenylalanine, while ethanol can act as an antisolvent.[2][3]

Materials:

  • Crude this compound

  • Ethanol (ACS grade or higher)

  • Deionized Water

  • Crystallization vessel with stirring

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Antisolvent Addition: While the solution is hot, slowly add ethanol dropwise with vigorous stirring until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Redissolution: Add a few drops of hot water to redissolve the initial precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following tables summarize key quantitative parameters for the recrystallization of phenylalanine, primarily based on data for L-phenylalanine which can be used as a starting point for optimizing the recrystallization of this compound.

Table 1: Solvent Systems and Ratios

ParameterMethod 1 (Methanol-Water)Method 2 (Ethanol-Water)
Solvent System Methanol and WaterEthanol and Water
Solvent Ratio (v/v) 10:18:20 to 12:20:22 (Methanol:Water)[1]To be determined experimentally
Crude Product to Solvent Ratio (w/v) 1:42 to 1:46[1]Minimal hot water, then ethanol added to turbidity

Table 2: Temperature and Cooling Rate Parameters (Method 1)

ParameterValueReference
Initial Dissolution Temperature 55-58°C[1]
Supersaturation Temperature 62-65°C[1]
Initial Cooling Rate 0.2-0.3°C/min[1]
Final Cooling Rate 0.1-0.2°C/min[1]
Final Crystallization Temperature 5-8°C[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why did my product oil out instead of forming crystals?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solid in that solvent system, or when the cooling is too rapid.

Troubleshooting Steps:

  • Reduce Cooling Rate: Slower cooling allows molecules more time to orient themselves into a crystal lattice.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil and attempt recrystallization again.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent ratios or a completely different solvent system.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Q2: The yield of my recrystallized product is very low. What can I do to improve it?

A2: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during transfer.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure Complete Crystallization: Allow sufficient time at the lowest temperature for crystallization to complete. Placing the crystallization vessel in an ice bath can help maximize the yield.

  • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the solute and induce further crystallization.

  • Optimize pH: The solubility of amino acids is highly dependent on pH. Adjusting the pH to the isoelectric point of this compound will minimize its solubility in the aqueous phase and can improve yield.

Q3: How can I be sure I am crystallizing the desired polymorph?

A3: Phenylalanine is known to exist in different crystalline forms, such as anhydrous and monohydrate forms.[4] The stable form can depend on temperature and the solvent system.

Troubleshooting Steps:

  • Control Temperature: For L-phenylalanine, the anhydrous form is more stable above 37°C in aqueous systems.[4] Similar temperature dependencies may exist for this compound.

  • Use Seed Crystals: Seeding the solution with crystals of the desired polymorph can promote its formation.[4]

  • Characterize the Product: Use analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the crystal form of your product.

Q4: My final product is still not pure enough. What are my options?

A4: If a single recrystallization does not achieve the desired purity, several options are available.

Troubleshooting Steps:

  • Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help remove them.

  • Chromatography: For very high purity requirements, column chromatography may be necessary.

Visualizations

Experimental Workflow: Controlled Cooling Recrystallization

controlled_cooling_workflow cluster_dissolution Dissolution cluster_supersaturation Supersaturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent Mixture (55-58°C) heat Heat to 62-65°C dissolve->heat 0.2-0.3°C/min cool1 Slow Cool to 20-25°C heat->cool1 0.2-0.3°C/min cool2 Cool to 5-8°C cool1->cool2 0.1-0.2°C/min filter Filter & Wash cool2->filter dry Dry Under Vacuum filter->dry

Caption: Workflow for controlled cooling recrystallization of this compound.

Troubleshooting Logic: Oily Product Formation

oiling_out_troubleshooting cluster_solutions Potential Solutions start Oily Product Forms solution1 Reduce Cooling Rate start->solution1 solution2 Add More Hot Solvent start->solution2 solution3 Change Solvent System start->solution3 solution4 Scratch Flask / Add Seed Crystals start->solution4

Caption: Decision tree for troubleshooting the formation of an oily product.

References

Impact of pH on DL-beta-Phenylalanine stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability and reactivity of DL-beta-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

The solubility of phenylalanine and its derivatives is significantly influenced by pH. Due to the presence of a polar amino group (-NH2) and a carboxylic acid group (-COOH), its ionization state changes with pH.[1] Generally, solubility is lowest near the isoelectric point (pI) where the molecule exists predominantly as a neutral zwitterion and increases in acidic or alkaline solutions. In alkaline conditions, the carboxylic acid group is deprotonated, forming an anionic species that is more soluble in aqueous media.[1][2] Conversely, in acidic conditions, the amino group is protonated, forming a more soluble cationic species.

Q2: What are the primary degradation pathways for this compound related to pH?

The primary pH-dependent degradation pathways include:

  • Hydrolysis: Under strongly acidic or alkaline conditions, peptide-like bonds or ester groups (if present in a derivative) can be hydrolyzed.[3] For the free amino acid, extreme pH and high temperatures can promote other degradative reactions.

  • Racemization: The conversion of one enantiomer (D or L) to the other, leading to a racemic mixture, can be accelerated at certain pH values, particularly when exposed to high temperatures. Studies on the related compound aspartame (L-aspartyl-L-phenylalanine methyl ester) show that racemization of the phenylalanine residue is significantly faster at pH 6.8 than at pH 4.0 when heated.[4][5]

  • Aggregation: Self-assembly into aggregates or fibrils is a known characteristic of phenylalanine, driven by hydrophobic and electrostatic interactions.[6][7] This process is highly dependent on pH, which alters the charge state of the molecule and thus the intermolecular forces governing aggregation.[7][8][9] For instance, the fluorescence intensity of L-phenylalanine assemblies, an indicator of aggregation, was observed to decrease approximately 9-fold as the pH was lowered from 11.5 to 3.[7]

Q3: Can pH influence the reactivity of this compound in enzymatic reactions?

Yes, pH is a critical parameter for enzymatic reactions involving phenylalanine. For example, the enzyme Phenylalanine hydroxylase (PAH), which converts L-phenylalanine to tyrosine, has an optimal pH that depends on the cofactor used and the activation state of the enzyme.[10][11] The native enzyme's activity with its natural cofactor is optimal at a pH of about 8.5, but this shifts to 7.0 upon activation.[10] While this applies to the alpha-isomer, it illustrates the principle that pH dictates the ionization state of both the substrate and the enzyme's active site, profoundly affecting binding and catalytic activity.

Troubleshooting Guide

Issue 1: My this compound sample has precipitated out of solution.

Potential Cause Recommended Solution
pH is near the Isoelectric Point (pI): Solubility is minimal at the pI.Adjust the pH of the solution. Lowering the pH (e.g., to <4) or raising it (e.g., to >8) will increase the net charge on the molecule, enhancing its solubility in aqueous buffers.[1][2]
High Concentration: The concentration may exceed the solubility limit at the current pH and temperature.First, try adjusting the pH. If the issue persists, dilute the sample or gently warm the solution (if thermally stable) to increase solubility. Refer to solubility data for guidance.[12]
Aggregation: The molecule may be self-assembling and precipitating.[6][8]In addition to pH adjustment, consider modifying the ionic strength of the buffer. For some proteins and peptides, aggregation can be modulated by salt concentration.[8] Perform experiments to determine the optimal buffer conditions.

Issue 2: I am observing unexpected peaks during HPLC analysis of my stability study.

Potential Cause Recommended Solution
Degradation Products: The new peaks are likely degradants formed under the stress condition (e.g., acid/base hydrolysis, oxidation).[13][14]This is an expected outcome of a forced degradation study. The goal is to separate these peaks from the parent compound.[14] Optimize your HPLC method (e.g., gradient, mobile phase pH, column type) to achieve baseline separation.[15]
Racemization: If using a chiral column, a new peak could be the other enantiomer formed via racemization.Confirm this by running a standard of the pure opposite enantiomer, if available. Analyze the sample on a non-chiral column to see if the peaks co-elute. Studies on related compounds show racemization is pH and temperature-dependent.[4][5]
Oxidation: The sample may have been exposed to oxidative conditions.The hydroxylation of phenylalanine can occur in the presence of oxidants, leading to new products.[16] Ensure experiments are conducted with high-purity solvents and consider purging with nitrogen or argon if oxidation is suspected.

Quantitative Data Summary

The following tables summarize quantitative data related to the pH-dependent properties of phenylalanine. Note that much of the available literature focuses on the more common alpha-isomer.

Table 1: Solubility of Phenylalanine in Water (Data primarily for DL- or L-α-Phenylalanine as a proxy)

pH RangeFormGeneral Solubility TrendReference
< 2.5CationicHigh[2]
2.5 - 9.2ZwitterionicLow (minimal at pI ~5.5)[2][12]
> 9.2AnionicHigh (increases with pH)[1][2]

Table 2: Racemization Half-Life of Phenylalanine in Aspartame at 100°C (Illustrative example from a related dipeptide ester)

pHHalf-Life (hours)CommentsReference
4.01200Racemization occurs in the intact aspartame molecule.[4][5]
6.823Racemization is significantly faster and occurs in the diketopiperazine decomposition product.[4][5]

Visualizations

Caption: pH-dependent ionization states of β-Phenylalanine.

forced_degradation_workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of DL-β-Phenylalanine acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Aliquot neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Aliquot sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling neutral->sampling quench Quench Reaction (Neutralize pH) sampling->quench analysis Analyze via Stability- Indicating Method (e.g., HPLC) quench->analysis data Quantify Parent Compound & Degradation Products analysis->data

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under acidic, alkaline, and neutral pH conditions. The goal is to generate 10-30% degradation to identify potential degradants and validate a stability-indicating analytical method.[13]

1. Materials and Reagents:

  • This compound

  • Type I Purified Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • HPLC-grade Acetonitrile and water

  • Appropriate buffers for HPLC mobile phase (e.g., phosphate or acetate)

  • Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

  • Temperature-controlled oven or water bath

  • Validated HPLC method capable of separating the parent compound from potential impurities.[14]

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in purified water to create a stock solution of a suitable concentration (e.g., 1 mg/mL).

3. Stress Sample Preparation:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl in a suitable container to achieve a final acid concentration of 0.1 M.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution with purified water.

  • Control Sample: Prepare a control sample by diluting the stock solution with the initial mobile phase of the analytical method and store it at a condition where it is known to be stable (e.g., 2-8°C).

4. Stressing Conditions:

  • Place the prepared acid, base, and neutral samples into a temperature-controlled environment (e.g., 60°C or 80°C).[17]

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). The exact times may need to be adjusted based on the lability of the compound.

5. Sample Analysis:

  • Immediately after withdrawal, quench the reaction by neutralizing the aliquot. For the acidic sample, add an equimolar amount of NaOH. For the alkaline sample, add an equimolar amount of HCl.

  • Dilute the quenched sample to the target concentration for the analytical method using the mobile phase.

  • Analyze the control, time-zero, and stressed samples using the validated stability-indicating HPLC method.[18]

6. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

  • Determine the percentage of major degradation products formed.

  • Evaluate the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

Protocol 2: Determination of pH-Dependent Solubility

This protocol describes a shake-flask method to determine the solubility of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers that will not interfere with the chosen analytical method.

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.22 µm)

  • Analytical method to quantify the concentration of dissolved this compound (e.g., UV-Vis spectrophotometry or HPLC).

2. Experimental Procedure:

  • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

  • Add a fixed volume of each buffer solution to the corresponding vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved solids.

  • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Measure the concentration of this compound in the diluted filtrate.

  • Measure the final pH of the saturated solution in each vial to confirm the equilibrium pH.

3. Data Analysis:

  • Calculate the solubility at each pH by multiplying the measured concentration by the dilution factor.

  • Plot the solubility (e.g., in mg/mL or mM) as a function of the final equilibrium pH.

References

Validation & Comparative

A Comparative Analysis of Alpha- vs. Beta-Phenylalanine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, the substitution of natural α-amino acids with their β-isomers has garnered significant attention. This guide provides a detailed comparative analysis of peptides containing α-phenylalanine versus its homolog, β-phenylalanine, offering insights into their synthesis, structural characteristics, stability, and biological implications.

Structural and Conformational Differences

The fundamental distinction between α- and β-phenylalanine lies in the position of the amino group on the alkyl chain relative to the carboxyl group. In α-phenylalanine, the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), whereas in β-phenylalanine, it is attached to the β-carbon (the second carbon from the carboxyl group). This seemingly subtle shift in the backbone has profound consequences for the peptide's local and global conformation.

Incorporation of β-amino acids, including β-phenylalanine, introduces an additional carbon atom into the peptide backbone, leading to increased flexibility and the ability to adopt novel secondary structures not accessible to α-peptides. While α-peptides predominantly form well-defined structures like α-helices and β-sheets, peptides containing β-amino acids can fold into various helical structures (such as 14-helices and 12-helices) and stable turns. This expanded conformational landscape can be leveraged to design peptidomimetics with tailored three-dimensional arrangements for specific molecular targets.

Data Presentation: A Quantitative Comparison

Direct head-to-head quantitative comparisons of peptides differing only by an α- to β-phenylalanine substitution are not abundantly available in the literature. However, based on the well-established principles of β-amino acid chemistry, the following tables present hypothetical yet realistic data to illustrate the expected differences in key performance parameters.

Table 1: Proteolytic Stability Comparison

Peptide SequenceModificationProteaseHalf-life (t½) in minutesReference
Ac-Lys-α-Phe -Leu-NH₂None (all L-amino acids)Trypsin15Hypothetical
Ac-Lys-β-Phe -Leu-NH₂β-phenylalanine substitutionTrypsin> 240Hypothetical
Ac-Gly-α-Phe -Gly-NH₂None (all L-amino acids)Chymotrypsin30Hypothetical
Ac-Gly-β-Phe -Gly-NH₂β-phenylalanine substitutionChymotrypsin> 360Hypothetical

Note: The enhanced stability of β-phenylalanine-containing peptides is attributed to the altered peptide bond structure, which is a poor substrate for common proteases.

Table 2: Receptor Binding Affinity Comparison

Peptide AnalogTarget ReceptorBinding Affinity (Ki) in nMFold ChangeReference
[D-Ala², α-Phe ⁴]-Enkephalinδ-Opioid Receptor5.2-Hypothetical
[D-Ala², β-Phe ⁴]-Enkephalinδ-Opioid Receptor15.8~3-fold decreaseHypothetical

Note: The change in binding affinity is highly dependent on the specific receptor and the role of the phenylalanine residue in the binding pharmacophore. The altered conformation induced by β-phenylalanine may either enhance or diminish binding.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both α- and β-phenylalanine-containing peptides can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage after final residue Repeat->Fmoc_Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for peptide synthesis.

Protocol for a single coupling cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (either Fmoc-α-Phe-OH or Fmoc-β-Phe-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Workflow for In Vitro Proteolytic Stability Assay:

Stability_Assay_Workflow Incubation Incubate Peptide with Protease Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction (e.g., acid) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Peak Area of Intact Peptide Analysis->Quantification Half_Life Calculate Half-life (t½) Quantification->Half_Life

Workflow for proteolytic stability assay.

Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of the α- and β-phenylalanine-containing peptides in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation:

    • Add the peptide solution to the enzyme solution at a specific ratio (e.g., 100:1 substrate to enzyme by weight).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched samples by RP-HPLC. Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Quantification: Monitor the disappearance of the peak corresponding to the intact peptide at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) of the peptide.[1][2]

Signaling Pathways

The biological activity of peptides is often mediated through their interaction with cell surface receptors, such as G-protein coupled receptors (GPCRs), or by modulating intracellular signaling pathways like the mTOR pathway. The incorporation of β-phenylalanine can influence these interactions in several ways:

  • Altered Receptor Binding: The modified conformation of a β-phenylalanine-containing peptide can lead to altered binding affinity and selectivity for its target receptor. This can result in either agonistic or antagonistic activity, depending on the specific conformational changes and receptor interactions.

  • Prolonged Signal Activation: Due to their enhanced proteolytic stability, β-phenylalanine-containing peptides can have a longer residence time at the receptor site, leading to prolonged downstream signaling.

Generalized GPCR Signaling Pathway:

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide (α-Phe or β-Phe) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Generalized GPCR signaling pathway.

Generalized mTOR Signaling Pathway:

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor / Peptide Signal Receptor Receptor Growth_Factor->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Generalized mTOR signaling pathway.

Conclusion

The substitution of α-phenylalanine with β-phenylalanine in peptides offers a powerful strategy to enhance proteolytic stability and modulate conformational properties. This guide has provided an overview of the key differences between these two building blocks, along with detailed experimental protocols for their synthesis and evaluation. While direct quantitative comparisons are still emerging in the literature, the principles outlined here provide a solid foundation for researchers to explore the potential of β-phenylalanine in the design of novel and improved peptide-based therapeutics. The ability to fine-tune peptide structure and function through the incorporation of β-amino acids opens up exciting avenues for addressing the challenges of peptide drug development.

References

A Comparative Guide to D-β-Phenylalanine versus L-β-Phenylalanine in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and enzyme kinetics, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of D-β-phenylalanine and L-β-phenylalanine as potential enzyme inhibitors. While direct comparative studies on the enzyme inhibitory activities of D- and L-β-phenylalanine are not extensively documented in publicly available literature, this guide synthesizes information on the stereospecific inhibition by related phenylalanine derivatives to infer potential differences and guide future research. We will delve into the established principles of stereospecific enzyme inhibition, propose a robust experimental framework for their comparison, and present hypothetical data to illustrate the expected outcomes.

The Critical Role of Stereochemistry in Enzyme Inhibition

Enzymes, with their chiral active sites, often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. The three-dimensional arrangement of functional groups in an inhibitor molecule dictates its ability to bind to the enzyme's active site and, consequently, its inhibitory potency. Even subtle changes in stereochemistry, such as the difference between D and L enantiomers, can lead to significant variations in binding affinity and mode of inhibition.

For instance, studies on derivatives of the related α-amino acid, phenylalanine, have demonstrated this principle. In the case of N-(hydroxyaminocarbonyl)phenylalanine inhibiting carboxypeptidase A, the D-isomer was found to be a more potent inhibitor than the L-isomer[1][2][3]. This highlights that the D-configuration can, in some cases, provide a more favorable orientation for interaction with the enzyme's active site. Conversely, L-phenylalanine has been shown to inhibit the chymotrypsin-like activity of the proteasome[1]. These findings underscore the necessity of evaluating each stereoisomer of a potential inhibitor independently.

β-amino acids, such as β-phenylalanine, are of particular interest in drug development as they are generally more resistant to degradation by proteolytic enzymes compared to their α-amino acid counterparts[4]. This enhanced stability can lead to improved pharmacokinetic profiles for drug candidates.

Hypothetical Comparative Data: D-β-Phenylalanine vs. L-β-Phenylalanine

To illustrate the potential differences in enzyme inhibitory activity, the following table presents hypothetical quantitative data for the inhibition of two key enzymes: Carboxypeptidase A and the 20S Proteasome. This data is not based on published experimental results for D- and L-β-phenylalanine but is constructed to reflect the types of outcomes that could be expected from a comparative study.

Target EnzymeInhibitorIC50 (µM)Ki (µM)Inhibition Type
Carboxypeptidase A D-β-Phenylalanine5025Competitive
L-β-Phenylalanine> 500-Weak to no inhibition
20S Proteasome (β5 subunit) D-β-Phenylalanine200120Non-competitive
L-β-Phenylalanine8045Non-competitive

This table contains hypothetical data for illustrative purposes.

Experimental Protocols for Comparative Enzyme Inhibition Assays

A rigorous experimental design is crucial for accurately comparing the inhibitory potential of D- and L-β-phenylalanine. Below are detailed methodologies for assessing their effects on Carboxypeptidase A and the 20S Proteasome.

Carboxypeptidase A Inhibition Assay

Objective: To determine and compare the IC50 and Ki values of D-β-phenylalanine and L-β-phenylalanine against bovine pancreatic Carboxypeptidase A (CPA).

Materials:

  • Bovine Pancreatic Carboxypeptidase A (lyophilized powder)

  • Hippuryl-L-phenylalanine (substrate)

  • D-β-Phenylalanine

  • L-β-Phenylalanine

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CPA in cold Tris-HCl buffer.

    • Prepare stock solutions of D- and L-β-phenylalanine in DMSO.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of varying concentrations of the inhibitors (D- or L-β-phenylalanine) to the assay wells. For the control wells, add 20 µL of DMSO.

    • Add 160 µL of the CPA solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 254 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.

    • To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

20S Proteasome Inhibition Assay

Objective: To determine and compare the IC50 values of D-β-phenylalanine and L-β-phenylalanine against the chymotrypsin-like activity of the human 20S proteasome.

Materials:

  • Human 20S Proteasome

  • Suc-LLVY-AMC (fluorogenic substrate for chymotrypsin-like activity)

  • D-β-Phenylalanine

  • L-β-Phenylalanine

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • DMSO

  • Black 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 20S proteasome in assay buffer.

    • Prepare stock solutions of D- and L-β-phenylalanine in DMSO.

    • Prepare a stock solution of Suc-LLVY-AMC in DMSO.

  • Assay Protocol:

    • In a black 96-well plate, add 2 µL of varying concentrations of the inhibitors to the assay wells. Add 2 µL of DMSO to the control wells.

    • Add 98 µL of the 20S proteasome solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the Suc-LLVY-AMC substrate solution.

    • Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes using a fluorometric plate reader.

  • Data Analysis:

    • Determine the reaction rates from the linear phase of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.

Visualizing the Concepts

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

Stereospecific_Inhibition cluster_Enzyme Enzyme Active Site (Chiral) cluster_Inhibitors Inhibitor Stereoisomers Enzyme Binding Pocket 1 Binding Pocket 2 Catalytic Residue L_Inhibitor L-β-Phenylalanine L_Inhibitor->Enzyme:f1 Good Fit (Strong Inhibition) D_Inhibitor D-β-Phenylalanine D_Inhibitor->Enzyme:f0 Poor Fit (Weak Inhibition)

Caption: Stereospecific binding of inhibitors to an enzyme's active site.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Inhibitors (D- and L-β-Phenylalanine) and Controls into Plate A->B C Pre-incubate with Enzyme B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (Spectrophotometry/Fluorometry) D->E F Data Analysis (Calculate IC50/Ki) E->F

Caption: General workflow for a comparative enzyme inhibition assay.

Conclusion

While direct experimental data comparing the inhibitory effects of D-β-phenylalanine and L-β-phenylalanine is scarce, the principles of stereospecific enzyme-inhibitor interactions strongly suggest that their activities are likely to differ significantly. The greater stability of β-amino acids makes them attractive scaffolds for inhibitor design. The provided experimental protocols offer a robust framework for conducting a head-to-head comparison of these enantiomers. Such studies are essential to fully elucidate their potential as specific and potent enzyme inhibitors, paving the way for the development of novel therapeutics. Researchers are encouraged to perform these comparative analyses to contribute valuable data to the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to Validating the Incorporation of DL-beta-Phenylalanine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide sequences is a critical step in creating novel therapeutics with enhanced properties. The inclusion of β-amino acids, such as DL-β-Phenylalanine, can induce specific secondary structures and increase resistance to proteolytic degradation.[1][2] However, validating the successful incorporation, exact position, and stereochemistry of these non-canonical residues presents unique analytical challenges.[3][4] This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental protocols and data.

The primary challenges in validating the incorporation of DL-β-Phenylalanine stem from three key properties:

  • Unnatural Residue: It is not one of the 20 proteinogenic amino acids, requiring specialized analytical methods.

  • β-Amino Acid Backbone: The presence of an extra carbon in the peptide backbone alters its chemical properties and can impede traditional sequencing methods like Edman degradation.[5]

  • Stereoisomeric Mixture (DL-): The use of a racemic mixture necessitates methods capable of separating and identifying the resulting diastereomeric peptides.[6]

This guide compares Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) as primary validation tools, while also discussing the limitations of Edman Degradation.

Comparison of Analytical Techniques

The validation of a peptide containing DL-β-Phenylalanine requires a multi-faceted approach. While Mass Spectrometry is essential for confirming the mass and sequence, Chiral HPLC is indispensable for resolving the stereoisomers, and NMR provides the ultimate structural confirmation.

Technique Information Provided Key Strengths Key Limitations for DL-β-Phe
Mass Spectrometry (MS/MS) Molecular Weight Confirmation, Amino Acid Sequence.[7]High sensitivity, high throughput, can handle complex mixtures, and is not impeded by blocked N-termini.[8][9]Cannot differentiate between stereoisomers (D vs. L). Fragmentation patterns may be altered by the β-amino acid backbone, requiring careful interpretation.[10]
NMR Spectroscopy 3D Structure, Conformation, Positional Confirmation of β-Phe.[11][12]Provides detailed atomic-level structural information in solution, confirming the precise location and environment of the unnatural residue.[12][13]Lower throughput, requires larger sample amounts (milligram scale), and data analysis can be complex.[12]
Chiral HPLC Separation and Quantification of Diastereomers (Peptides with D-β-Phe vs. L-β-Phe).[14]The definitive method for resolving stereoisomers.[6][15] Provides quantitative information on the ratio of incorporated D- and L-isomers.Provides no sequence or structural information. Requires method development to find a suitable chiral stationary phase.[16]
Edman Degradation N-terminal Amino Acid Sequence.[5]Well-established for sequencing natural α-peptides.[17]Not suitable. The chemical mechanism requires an α-amino acid to form a key intermediate; sequencing stops when a β-amino acid is encountered.[4][5]

Experimental Protocols & Data

Mass Spectrometry (MS) for Sequence Confirmation

Mass spectrometry is the first step to verify that an amino acid of the correct mass has been incorporated. High-resolution MS can confirm the peptide's molecular weight, while tandem MS (MS/MS) is used for sequencing.[18]

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10 pmol/µL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with liquid chromatography (LC-MS).[19]

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS1 Full Scan: Acquire a full scan to find the precursor ion of the peptide. The measured mass should correspond to the theoretical mass of the peptide containing β-Phenylalanine.

  • MS/MS Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[20]

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions). The mass difference between adjacent fragment ions will reveal the amino acid sequence. Note that the fragmentation around the β-Phenylalanine residue may differ from standard patterns.[10]

Expected Data:

For a hypothetical peptide Ac-Gly-Ala-(β-Phe)-Val-Leu-NH2, the expected mass and key fragment ions would be analyzed.

Parameter Expected Result Interpretation
Theoretical Mass [M+H]⁺ 618.38 DaConfirms the overall mass is correct.
Observed Mass [M+H]⁺ 618.39 DaSuccessful incorporation of a residue with the mass of β-Phe.
Key MS/MS Fragment y₃ ionMass indicates the sequence Val-Leu-NH2.
Key MS/MS Fragment b₃ ionMass indicates the sequence Ac-Gly-Ala-(β-Phe).

Note: The mass of β-Phenylalanine (C9H11NO2) is 165.19 Da, identical to its α-counterpart, so mass alone does not confirm its β-nature. The fragmentation pattern and retention time difference are key indicators.

Chiral HPLC for Stereoisomer Separation

Since DL-β-Phenylalanine was used, the final product is a mixture of two diastereomers: one containing D-β-Phenylalanine and one containing L-β-Phenylalanine. Chiral HPLC is required to separate and quantify them.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide (e.g., teicoplanin-based) or Cinchona alkaloid-based columns are often effective for separating peptide stereoisomers.[6][14]

  • Mobile Phase Optimization: Develop a mobile phase method. This typically involves a mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer with a chiral selector-dependent additive.

  • Sample Analysis: Dissolve the peptide in the mobile phase and inject it onto the chiral column.

  • Detection: Use UV detection at a wavelength where the peptide bond or aromatic side chain absorbs (e.g., 214 nm or 254 nm).

  • Quantification: Integrate the peak areas of the two separated diastereomers to determine their relative abundance.

Expected Data:

Diastereomer Retention Time (min) Peak Area (%)
Peptide with L-β-Phe15.251.5
Peptide with D-β-Phe17.848.5

Note: The elution order depends on the specific chiral stationary phase and mobile phase used.

NMR Spectroscopy for Structural Confirmation

2D NMR experiments can definitively confirm the incorporation and exact location of the β-amino acid by observing unique chemical shifts and correlations caused by the altered backbone structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of individual amino acid residues. The β-Phenylalanine will show a distinct pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities between protons, which helps in sequential assignment and 3D structure determination.

  • Data Analysis:

    • Identify the unique spin system of β-Phenylalanine, characterized by correlations between the amide proton, the α-proton, the two β-protons, and the aromatic protons.

    • Use sequential NOE connectivities (dαN, dNN) to walk along the peptide backbone and confirm the position of the β-Phenylalanine residue relative to its neighbors.

Visualizations

Validation_Workflow Overall Validation Workflow for Peptides with DL-beta-Phenylalanine cluster_synthesis Synthesis & Purification cluster_validation Validation Stages cluster_results Confirmation Synthesis Peptide Synthesis with DL-beta-Phe Purification Initial Purification (Standard RP-HPLC) Synthesis->Purification MassSpec Mass Spectrometry (LC-MS/MS) Purification->MassSpec Step 1 ChiralHPLC Chiral HPLC Purification->ChiralHPLC Step 2 NMR NMR Spectroscopy (TOCSY/NOESY) Purification->NMR Step 3 (Optional, for structural detail) MassConfirm Correct Mass & Sequence MassSpec->MassConfirm StereoConfirm Diastereomer Ratio (D vs. L) ChiralHPLC->StereoConfirm StructureConfirm Positional & Structural Confirmation NMR->StructureConfirm Final Validated Product MassConfirm->Final StereoConfirm->Final StructureConfirm->Final

Caption: A typical workflow for the comprehensive validation of a peptide containing this compound.

Logical_Relationships Analytical Solutions for this compound Challenges cluster_challenges Challenges cluster_solutions Solutions Unnatural Unnatural Mass & Sequence MS_Sol Mass Spectrometry Unnatural->MS_Sol Verifies Mass & Sequence Beta Altered Backbone (β-linkage) Beta->MS_Sol Confirms sequence despite altered fragmentation NMR_Sol NMR Spectroscopy Beta->NMR_Sol Confirms structure & position Edman_Fail Edman Degradation (Fails) Beta->Edman_Fail Causes failure Stereo Stereoisomers (D and L forms) Chiral_Sol Chiral HPLC Stereo->Chiral_Sol Separates & Quantifies

Caption: Logical map of analytical challenges and their corresponding instrumental solutions.

References

The Case for DL-beta-Phenylalanine as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific experimentation, the integrity of results hinges on the careful selection of controls. For researchers investigating the biological effects of L-beta-phenylalanine and its derivatives, its stereoisomer, D-beta-phenylalanine, or the racemic mixture, DL-beta-phenylalanine, often serves as an ideal negative control. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers in employing this compound effectively.

Understanding Stereoisomers in Biological Systems

The biological activity of molecules is often highly dependent on their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other (like a left and right hand), can exhibit vastly different, and sometimes opposite, effects in a biological system. This is because enzymes, receptors, and other biological targets are themselves chiral and will preferentially interact with one enantiomer over the other.

It is this principle of stereospecificity that establishes the rationale for using one enantiomer as a negative control for its active counterpart. If the L-enantiomer of a compound elicits a biological response while the D-enantiomer or the DL-racemic mixture shows no or significantly reduced activity, it provides strong evidence that the observed effect is specific to the L-enantiomer's interaction with its biological target.

Experimental Evidence: D-Phenylalanine as a Comparative Control

A key example illustrating the differential effects of phenylalanine enantiomers comes from a randomized, double-blind, placebo-controlled crossover study in humans. This study investigated the effects of oral ingestion of 10g of L-phenylalanine versus D-phenylalanine on gastroenteropancreatic hormone release.

Key Findings:

  • L-phenylalanine significantly increased insulin and glucagon concentrations compared to both placebo and D-phenylalanine.[1]

  • D-phenylalanine showed no significant effect on insulin or glucagon release, mirroring the results of the placebo.[1]

This study provides clear quantitative evidence that in the context of gastroenteropancreatic hormone secretion, D-phenylalanine is biologically inactive and serves as an excellent negative control to demonstrate the specific action of L-phenylalanine.

Table 1: Comparison of L- and D-Phenylalanine Effects on Hormone Release

HormoneL-Phenylalanine (10g)D-Phenylalanine (10g)Placebo
Insulin Significant IncreaseNo Significant EffectNo Significant Effect
Glucagon Significant IncreaseNo Significant EffectNo Significant Effect

Data summarized from a randomized crossover study.[1]

This compound in Other Biological Assays

While the above study focuses on alpha-phenylalanine, the principle extends to beta-phenylalanine. The use of D- or DL-forms as negative controls is a common practice in various experimental settings to demonstrate the stereospecificity of an observed effect. For instance, in studies of enzyme inhibition or receptor binding, comparing the activity of the L-enantiomer to the DL-racemic mixture can elucidate the specific contribution of the L-form.

Experimental Protocols

To effectively use this compound as a negative control, it is crucial to include it as a separate experimental arm alongside the active compound (L-beta-phenylalanine) and a vehicle control (the solvent in which the compounds are dissolved).

General Experimental Workflow for an In Vitro Assay:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Prepare Cell Culture Treat_L Treat cells with L-beta-Phenylalanine Cells->Treat_L Treat_DL Treat cells with This compound (Negative Control) Cells->Treat_DL Treat_Vehicle Treat cells with Vehicle (Vehicle Control) Cells->Treat_Vehicle Compounds Prepare Compound Solutions (L-beta-Phe, DL-beta-Phe, Vehicle) Compounds->Treat_L Compounds->Treat_DL Compounds->Treat_Vehicle Incubate Incubate for Defined Period Treat_L->Incubate Treat_DL->Incubate Treat_Vehicle->Incubate Assay Perform Biological Assay (e.g., measure enzyme activity, gene expression) Incubate->Assay Data Analyze and Compare Results Assay->Data

Caption: General workflow for using this compound as a negative control.

Alternatives to this compound

While this compound is a robust negative control, researchers may consider other alternatives depending on the specific experimental context.

Table 2: Alternative Negative Controls

ControlRationaleConsiderations
Vehicle Control Essential baseline to control for effects of the solvent.Does not control for non-specific effects of the molecule itself.
Structurally Similar but Inactive Molecule Can help to demonstrate that the observed effect is not due to general chemical properties.Finding a truly inactive and structurally similar molecule can be challenging.
Unrelated Compound Can be used to show that the assay is not prone to non-specific activation or inhibition.Does not provide information about the stereospecificity of the active compound.

Signaling Pathway Context

The importance of using a stereoisomer as a negative control is particularly evident when investigating signaling pathways. For example, if L-beta-phenylalanine is hypothesized to bind to a specific receptor and initiate a downstream signaling cascade, the lack of activation by this compound would strongly support a specific receptor-ligand interaction.

signaling_pathway L_Phe L-beta-Phenylalanine Receptor Specific Receptor L_Phe->Receptor Binds DL_Phe This compound (Negative Control) DL_Phe->Receptor Does not bind Signal Downstream Signaling Cascade Receptor->Signal Activates Response Cellular Response Signal->Response

Caption: Role of this compound in validating a specific signaling pathway.

Conclusion

The use of this compound as a negative control is a scientifically sound and crucial practice for researchers working with L-beta-phenylalanine and its analogs. By demonstrating the stereospecificity of the observed biological effects, researchers can significantly strengthen the validity and impact of their findings. The experimental evidence and protocols provided in this guide offer a framework for the effective implementation of this essential control in future studies.

References

A Comparative Analysis of DL-beta-Phenylalanine and Other Non-Natural Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, non-natural amino acids (UAAs) represent a powerful tool for medicinal chemists and researchers.[1] By expanding beyond the canonical 20 amino acids, UAAs offer the potential to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, selectivity, and therapeutic efficacy.[2][3][4] This guide provides a comparative overview of DL-beta-phenylalanine against other non-natural amino acids, focusing on their differential effects, supported by experimental data and detailed methodologies.

Introduction to this compound and Non-Natural Amino Acids

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[5] Structurally, it is an isomer of the natural amino acid phenylalanine, with the amino group attached to the beta-carbon instead of the alpha-carbon of the propanoic acid backbone. This seemingly subtle shift has profound implications for its chemical and biological properties.

Non-natural amino acids are broadly categorized based on their structural modifications, which can include alterations to the side chain, the stereochemistry (e.g., D-amino acids), or the backbone (e.g., beta-amino acids).[6] These modifications can lead to a variety of advantageous properties in drug candidates, such as:

  • Enhanced Proteolytic Stability: The altered peptide backbone introduced by beta-amino acids can render peptides more resistant to degradation by proteases.[7]

  • Improved Pharmacokinetic Profiles: Modifications can influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Biological Activities: UAAs can confer unique biological activities not observed with their natural counterparts.[4]

This guide will explore these differences through the lens of specific biological effects and the experimental protocols used to measure them.

Comparative Biological Effects

While direct, head-to-head comparative studies of this compound with a wide range of other non-natural amino acids are not extensively available in the public literature, we can infer its potential properties and compare them to other well-studied analogs based on existing research.

Enzyme Inhibition

Non-natural amino acids are often designed as enzyme inhibitors due to their ability to mimic natural substrates and interact with enzyme active sites.

One illustrative example of how stereochemistry and structure affect enzyme interaction comes from studies on phenylalanine hydroxylase (PAH) , the enzyme responsible for converting L-phenylalanine to L-tyrosine. While not a direct comparison involving this compound, the study of different isomers and analogs of phenylalanine provides a framework for understanding potential comparative effects.

In a study comparing the activation of phenylalanine hydroxylase by various amino acids and phenylalanine analogs, it was found that D-phenylalanine could activate the enzyme to a similar extent as L-phenylalanine, albeit at a higher concentration.[8] Other non-natural amino acids like L-norleucine and L-methionine also showed significant activation.[8] This demonstrates that even subtle changes in stereochemistry or side chain structure can significantly impact enzyme interaction.

Another study investigated the inhibitory properties of beta-2-thienyl-DL-alanine on rat phenylalanine hydroxylase. This non-natural amino acid was found to be a competitive inhibitor of the enzyme.[9][10]

Table 1: Comparative Activation of Phenylalanine Hydroxylase by Phenylalanine Analogs and Other Amino Acids [8]

CompoundConcentration for PreincubationRelative Activation (%)
L-Phenylalanine1 mM100
D-Phenylalanine10 mM~100
(S)-2-amino-3-phenyl-1-propanol10 mM~100
L-Norleucine50 mM~100
L-Methionine50 mM~100
L-4-aminophenylalanine10 mM~50
L-Leucine50 mM~30
L-Isoleucine50 mM~20
3-Phenylpropionate50 mM~10
Antimicrobial Activity

Peptides containing non-natural amino acids have shown promise as novel antimicrobial agents. The incorporation of these residues can enhance the lytic activity against bacterial membranes and increase resistance to bacterial proteases.

For instance, studies on the antimicrobial peptide Aurein 1.2 have shown that phenylalanine residues play a crucial role in its initial binding to the bacterial membrane, acting as anchors.[11] Replacing these with other amino acids can significantly impact the peptide's antimicrobial efficacy. While this study does not directly involve beta-phenylalanine, it highlights the importance of the phenyl side chain in antimicrobial activity.

Furthermore, a study comparing two 13-mer peptides derived from snake venom, differing only by a leucine to phenylalanine substitution, found that the phenylalanine-containing peptide was generally more active against a panel of tumor cells and bacteria.[12] This suggests that the aromatic side chain of phenylalanine contributes significantly to the biological activity in this context.

Receptor Binding and Signaling

The specific structure of amino acid side chains is critical for the interaction of peptides and small molecules with their target receptors. Non-natural amino acids can be used to probe these interactions and develop more potent and selective ligands.

A study on the µ-opioid receptor-specific peptide endomorphin-2, which contains two consecutive phenylalanine residues, demonstrated that the aromaticity of the phenyl groups is a key determinant for receptor binding.[3] Substitution of these residues with other amino acids significantly altered the binding affinity.

Furthermore, L-phenylalanine has been shown to act as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), enhancing its sensitivity to calcium.[13] This highlights a specific signaling pathway that can be influenced by phenylalanine and its analogs.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate the effects of non-natural amino acids.

Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a non-natural amino acid against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (this compound and other non-natural amino acids) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of the enzyme, substrate, and test compounds at known concentrations.

  • Serial Dilutions: Perform serial dilutions of the test compounds to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle solvent).

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Measure Activity: Stop the reaction (if necessary) and measure the enzyme activity using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of non-natural amino acids.[16]

Materials:

  • Adherent cell line cultured in appropriate medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Peptide Stability Assay

This protocol provides a general method for assessing the stability of peptides containing non-natural amino acids in the presence of proteases or in biological fluids.[17]

Materials:

  • Peptides (with and without non-natural amino acid incorporation)

  • Protease solution (e.g., trypsin, chymotrypsin) or biological fluid (e.g., plasma, serum)

  • Reaction buffer

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Incubation: Incubate the test peptides at a known concentration with the protease solution or biological fluid at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic degradation by adding a quenching solution to the aliquots.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t1/2) of the peptide can be calculated from the degradation curve.

Visualizations

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesize Non-Natural Amino Acids Enzyme Enzyme Inhibition Assay (IC50 Determination) Synthesis->Enzyme Test Compounds Cell Cell-Based Assays (e.g., MTT, Antimicrobial) Synthesis->Cell Test Compounds Stability Peptide Stability Assay (Proteolytic Degradation) Synthesis->Stability Test Compounds Data Quantitative Data Analysis Enzyme->Data Cell->Data Stability->Data Comparison Comparative Efficacy and Stability Profile Data->Comparison CaSR_Pathway cluster_membrane Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates Phe L-Phenylalanine (Allosteric Modulator) Phe->CaSR enhances sensitivity Ca Extracellular Ca²⁺ Ca->CaSR PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca_intra Intracellular Ca²⁺ Release ER->Ca_intra peptide_stability cluster_alpha Alpha-Peptide cluster_beta Beta-Peptide A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 Protease_A Protease Protease_A->A2 Cleavage Site B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 Protease_B Protease Protease_B->B2 Resistant Title Incorporation of a beta-amino acid (box) alters the peptide backbone, leading to increased resistance to proteolytic cleavage compared to a standard alpha-peptide (circle).

References

Confirming the Identity of DL-beta-Phenylalanine: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity and chiral purity of compounds like DL-beta-Phenylalanine is paramount. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of various MS-based methods and other analytical techniques for the analysis of this compound, supported by experimental data and detailed protocols.

Introduction to Chiral Analysis of beta-Phenylalanine

Beta-phenylalanine is a non-proteinogenic amino acid with a chiral center, existing as D- and L-enantiomers. The biological activity of these enantiomers can differ significantly, making their accurate identification and quantification critical in pharmaceutical development and metabolomics research. Mass spectrometry, often coupled with chromatographic or electrophoretic separation techniques, provides robust methodologies for this chiral analysis. The primary approaches involve either using a chiral stationary phase to separate the enantiomers before they enter the mass spectrometer or derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Mass Spectrometry Methods: A Head-to-Head Comparison

The three most common mass spectrometry-based techniques for the chiral analysis of amino acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). Each method offers a unique set of advantages and limitations in terms of sensitivity, speed, and sample preparation complexity.

Quantitative Data Summary

The following table summarizes key performance metrics for the different mass spectrometry methods in the analysis of this compound and similar amino acids.[1][2][3][4][5]

ParameterLC-MS/MSGC-MSCE-MS
Limit of Detection (LOD) 0.2 - 3.2 nM[1][5]1.2 µmol/L[4]5 nM - 0.08 µg/mL[3]
Limit of Quantification (LOQ) 0.8 - 1.95 µM[1][5]1.6 µmol/L[4]9.09 nM - 10 µg/mL[3]
Linearity Range 1 - 500 µM[5]Not specified0.08 - 10 µg/mL[3]
Resolution of Enantiomers (Rs) > 1.5 (with chiral column or derivatization)> 2.4 (with chiral column)[1]4.78 - 9.84[6]
Precision (%RSD) 0.70 - 3.87% (Intra-day)[1]< 15%< 3.5%[6]
Sample Preparation Protein precipitation, potential derivatizationDerivatization requiredDirect injection, buffer exchange
Analysis Time 5 - 20 minutes15 - 30 minutes< 10 minutes[3]

Experimental Workflows and Protocols

To provide a practical understanding of these methods, the following sections detail the experimental workflows and protocols for each technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of amino acids.[][8] For chiral analysis of beta-phenylalanine, either a chiral column is used to separate the enantiomers, or a chiral derivatizing agent is employed to form diastereomers that can be separated on a standard reversed-phase column.[9][10]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Derivatization Chiral Derivatization (Optional, e.g., with Marfey's Reagent) Precipitation->Derivatization LC Chiral or RP-HPLC Separation Derivatization->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 400 µL of acetonitrile containing an internal standard (e.g., ¹³C₆-L-Phenylalanine).[11]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC System.[10]

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.[5]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]

    • Gradient: 0-1 min (5% B), 1-10 min (5-50% B), 10-12 min (50-95% B), 12-14 min (95% B), 14-15 min (95-5% B), 15-20 min (5% B).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • beta-Phenylalanine: Precursor ion (m/z 166.1) -> Product ion (m/z 120.1)

      • ¹³C₆-L-Phenylalanine: Precursor ion (m/z 172.1) -> Product ion (m/z 126.1)[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For amino acids like beta-phenylalanine, derivatization is mandatory to increase their volatility and thermal stability.[12] Chiral separation can be achieved using a chiral GC column.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solid Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Chiral GC Separation Derivatization->GC MS Mass Spectrometry (EI, Scan/SIM mode) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation and Derivatization:

    • Extract amino acids from 100 µL of sample using a solid-phase extraction (SPE) cartridge.

    • Elute the amino acids and dry the eluate under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.[12]

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC.

    • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm, 0.16 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5977A MSD.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized beta-phenylalanine.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an attractive alternative that offers high separation efficiency and low sample consumption.[3] Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).

CEMS_Workflow cluster_prep Sample Preparation cluster_analysis CE-MS Analysis cluster_data Data Processing Sample Biological Sample Dilution Dilution in BGE Sample->Dilution CE Capillary Electrophoresis (with Chiral Selector) Dilution->CE MS Mass Spectrometry (ESI+, Scan mode) CE->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for CE-MS analysis of this compound.

  • Sample Preparation:

    • Dilute the sample 1:10 with the background electrolyte (BGE).

    • Centrifuge to remove any particulates.

  • CE-MS Conditions:

    • CE System: Agilent 7100 Capillary Electrophoresis System.

    • Capillary: Fused-silica capillary (50 µm i.d., 80 cm total length).

    • Background Electrolyte (BGE): 25 mM ammonium acetate buffer (pH 4.0) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.

    • Separation Voltage: 25 kV.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Mass Spectrometer: Agilent 6230 TOF MS.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Sheath Liquid: 50:50 Isopropanol:Water with 0.1% formic acid at a flow rate of 4 µL/min.

    • Scan Range: m/z 100-300.

Alternative Methods for Confirmation

While mass spectrometry offers unparalleled sensitivity and specificity, other methods can also be employed for the confirmation of this compound identity, particularly when coupled with chiral separation techniques.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

This is a widely accessible technique that can provide reliable quantification. For chiral analysis, a chiral HPLC column is necessary. Derivatization with a fluorescent tag can significantly enhance sensitivity.

  • Advantages: Lower cost of instrumentation compared to MS, robust and reproducible.

  • Disadvantages: Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and can be used for chiral analysis with the addition of chiral solvating or derivatizing agents.

  • Advantages: Non-destructive, provides unambiguous structural confirmation.

  • Disadvantages: Lower sensitivity compared to MS and HPLC, requires higher sample concentrations.

Conclusion

The choice of analytical method for the confirmation of this compound identity depends on the specific requirements of the study.

  • LC-MS/MS stands out as the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and robustness.[][13]

  • GC-MS is a reliable and well-established technique, particularly for volatile metabolites, but the mandatory derivatization step adds complexity to sample preparation.

  • CE-MS offers high separation efficiency and is ideal for small sample volumes, making it a powerful tool in metabolomics research.

For routine analysis, HPLC with UV or fluorescence detection can be a cost-effective alternative, while NMR spectroscopy provides invaluable structural information for definitive identification. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to ensure the accurate and reliable characterization of this compound in their samples.

References

A Researcher's Guide to Designing Control Experiments for Studying DL-beta-Phenylalanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and conducting control experiments to investigate the effects of DL-beta-Phenylalanine in a cell culture setting. We offer a comparative analysis of this compound against its alpha-isomer and individual stereoisomers, complete with detailed experimental protocols and data presentation formats. This document aims to equip researchers with the necessary tools to objectively assess the cellular impact of this compound.

Introduction to this compound and the Importance of Controls

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. Its structure is similar to the essential amino acid phenylalanine, but with the amino group attached to the beta-carbon instead of the alpha-carbon. This structural difference can lead to unique biological activities. Preliminary studies suggest that this compound may impact cell viability and specific signaling pathways, such as the Hedgehog pathway in prostate cancer cells.[1]

To rigorously study the effects of this compound, a well-controlled experimental design is paramount. This includes comparing its activity to structurally similar molecules to understand the specific contributions of the beta-amino group and stereochemistry. This guide focuses on a comparative study involving this compound and the following alternatives:

  • DL-alpha-Phenylalanine: The proteinogenic counterpart, to assess the significance of the amino group's position.

  • D-beta-Phenylalanine and L-beta-Phenylalanine: The individual stereoisomers, to determine if the observed effects are stereospecific.

Experimental Design and Workflow

A logical workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and its alternatives on a cancer cell line (e.g., PC-3 prostate cancer cells).

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Interpretation and Reporting A 1. Cell Line Procurement and Authentication (e.g., PC-3 cells) B 2. Cell Seeding and Acclimatization A->B C 3. Compound Preparation (DL-β-Phe, D-β-Phe, L-β-Phe, DL-α-Phe) B->C D 4. Cell Treatment (Dose-response and time-course) C->D E 5. Cell Viability Assay (MTT Assay) D->E F 6. Apoptosis Assay (Annexin V/PI Staining) D->F G 7. Protein Extraction D->G H 8. Western Blot Analysis (Hedgehog & MAPK/ERK Pathways) G->H I 9. Data Quantification and Statistical Analysis H->I J 10. Comparative Analysis of Compound Effects I->J K 11. Conclusion and Future Directions J->K

Caption: Experimental workflow for comparative analysis.

Comparative Data Summary

The following tables present a hypothetical summary of quantitative data from the proposed experiments. This format allows for a clear and direct comparison of the effects of this compound and its alternatives.

Table 1: Comparative Cell Viability (IC50 Values in µM after 48h Treatment)

Cell LineThis compoundD-beta-PhenylalanineL-beta-PhenylalanineDL-alpha-Phenylalanine
PC-3500>1000450>2000
HEK-293>2000>2000>2000>2000

Table 2: Comparative Apoptosis Induction (% Apoptotic Cells at IC50 Concentration after 48h)

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)
PC-3Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound25.3 ± 2.115.8 ± 1.9
D-beta-Phenylalanine5.2 ± 0.83.1 ± 0.6
L-beta-Phenylalanine28.9 ± 2.518.2 ± 2.0
DL-alpha-Phenylalanine4.5 ± 0.72.8 ± 0.4

Table 3: Comparative Effects on Signaling Pathway Protein Expression (Fold Change vs. Vehicle Control)

Target ProteinThis compoundD-beta-PhenylalanineL-beta-PhenylalanineDL-alpha-Phenylalanine
Hedgehog Pathway
SHH0.951.020.931.05
PTCH11.521.101.650.98
SMO0.450.950.401.01
GLI10.300.980.251.03
MAPK/ERK Pathway
p-MEK1/21.851.051.951.10
p-ERK1/22.101.122.251.15

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound and its alternatives for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C in a humidified atmosphere.[1][2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound (determined from the MTT assay) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of cell suspension.[4][5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[5]

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression levels of specific proteins involved in the Hedgehog and MAPK/ERK signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the IC50 concentration of each compound for the optimal time point and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., SHH, PTCH1, SMO, GLI1, p-MEK, p-ERK, and loading controls like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothetical points of intervention of this compound within the Hedgehog and MAPK/ERK signaling pathways based on the hypothetical data.

G cluster_Hedgehog Hedgehog Signaling Pathway SHH SHH PTCH1 PTCH1 SHH->PTCH1 inhibits SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI->TargetGenes promotes DL_beta_Phe This compound DL_beta_Phe->SMO inhibition

Caption: Hypothetical inhibition of the Hedgehog pathway.

G cluster_MAPK_ERK MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation DL_beta_Phe This compound DL_beta_Phe->MEK activation

Caption: Hypothetical activation of the MAPK/ERK pathway.

Conclusion

This guide provides a structured approach for the comparative analysis of this compound in a cell culture model. By including its alpha-isomer and individual stereoisomers as controls, researchers can delineate the specific structure-activity relationships. The provided protocols for assessing cell viability, apoptosis, and key signaling pathways, along with the templates for data presentation, offer a robust framework for a thorough investigation. The hypothetical data and pathway diagrams serve as an illustrative example of how to interpret and visualize the potential outcomes of such a study. Rigorous adherence to these controlled experimental designs will yield high-quality, reproducible data crucial for advancing our understanding of the biological effects of this compound and its potential as a therapeutic agent.

References

Quantitative Analysis of DL-beta-Phenylalanine in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DL-beta-phenylalanine enantiomers in biological matrices is crucial for understanding its physiological roles, pharmacokinetic profiles, and potential as a therapeutic agent or biomarker. This guide provides a comparative overview of the primary analytical methodologies for the quantitative analysis of D- and L-beta-phenylalanine in biological samples, supported by experimental data and detailed protocols.

Metabolic Fate of beta-Phenylalanine

Unlike the well-known metabolic pathway of alpha-phenylalanine, which is primarily converted to tyrosine by phenylalanine hydroxylase, beta-phenylalanine undergoes a different metabolic transformation. The key metabolic pathway for beta-phenylalanine involves its decarboxylation to form phenylethylamine. This reaction is catalyzed by the enzyme Aromatic Amino Acid Decarboxylase (AADC). Phenylethylamine is a trace amine that can act as a neuromodulator in the central nervous system.

This compound This compound Phenylethylamine Phenylethylamine This compound->Phenylethylamine Decarboxylation AADC AADC AADC->this compound

Caption: Metabolic conversion of beta-Phenylalanine to Phenylethylamine.

Comparative Analysis of Quantitative Methods

The two primary methods for the enantioselective quantification of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterLC-MS/MS with Chiral SeparationHPLC with Fluorescence Detection (with Chiral Derivatization)
Principle Separation of enantiomers on a chiral stationary phase followed by highly selective and sensitive detection using mass spectrometry.Derivatization of enantiomers with a fluorescent tag, followed by separation on a standard reverse-phase column and fluorescence detection.
Sample Preparation Protein precipitation followed by direct injection or solid-phase extraction.Protein precipitation, derivatization, and extraction of derivatives.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow to mid ng/mL range
Limit of Quantification (LOQ) Low ng/mL rangeMid to high ng/mL range
Linearity Wide dynamic range, typically several orders of magnitude.Good linearity over a narrower range compared to LC-MS/MS.
Accuracy (% Recovery) Typically >90%Typically 85-115%
Precision (%RSD) <15%<15%
Throughput High, amenable to automation.Moderate, derivatization step can be time-consuming.
Matrix Effects Can be significant but can be compensated for with isotopically labeled internal standards.Less susceptible to ion suppression/enhancement but can be affected by interfering fluorescent compounds.

Experimental Protocols

Below are detailed experimental protocols for the two main analytical methods.

LC-MS/MS with Chiral Separation

This method offers high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated beta-phenylalanine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Column: A chiral stationary phase column, such as one based on cyclodextrin or teicoplanin, is essential for the separation of D- and L-beta-phenylalanine.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water). The gradient and composition will need to be optimized for the specific column and analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. The specific precursor and product ion transitions for D- and L-beta-phenylalanine and the internal standard must be determined.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Precipitation Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chiral_Separation Chiral HPLC Separation Injection->Chiral_Separation MS_Detection Mass Spectrometry Detection (MRM) Chiral_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

HPLC with Fluorescence Detection

This method requires derivatization to introduce a fluorescent tag to the amino acids, enabling sensitive detection.

a) Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS protocol (steps 1-3).

  • Take a known aliquot of the supernatant and adjust the pH to be alkaline (e.g., pH 9-10) with a borate buffer.

  • Add a derivatizing agent such as o-phthaldialdehyde (OPA) along with a chiral thiol (e.g., N-acetyl-L-cysteine) or a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction by acidification (e.g., adding a small volume of acetic acid).

  • The derivatized sample is then ready for HPLC analysis.

b) Chromatographic Conditions

  • Chromatographic Column: A standard C18 reverse-phase column is typically used for the separation of the diastereomeric derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Fluorescence Detection: The excitation and emission wavelengths are set according to the specific fluorescent tag used. For OPA derivatives, typical excitation is around 340 nm and emission around 450 nm.

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-Fluorescence Analysis Sample Sample Precipitation Precipitation Sample->Precipitation pH_Adjust pH Adjustment Precipitation->pH_Adjust Derivatization Derivatization pH_Adjust->Derivatization Reaction_Stop Stop Reaction Derivatization->Reaction_Stop Injection Injection Reaction_Stop->Injection RP_Separation Reverse-Phase HPLC Separation Injection->RP_Separation Fluorescence_Detection Fluorescence Detection RP_Separation->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: General workflow for HPLC-Fluorescence analysis of this compound.

Conclusion

The choice between LC-MS/MS and HPLC with fluorescence detection for the quantitative analysis of this compound will depend on the specific research needs. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring the detection of very low concentrations or for complex matrices. HPLC with fluorescence detection, while being a robust and reliable technique, may be more suitable for applications where extremely high sensitivity is not the primary requirement and where cost and accessibility of instrumentation are considerations. Proper method validation is essential for ensuring the accuracy and reliability of the quantitative data obtained from either technique.

A Comparative Benchmarking of DL-beta-Phenylalanine Synthesis Methods for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of beta-amino acids is a critical cornerstone of novel therapeutic design. DL-beta-Phenylalanine, a key building block for various peptidomimetics and pharmaceuticals, can be synthesized through several established methods. This guide provides an objective comparison of the most common chemical and enzymatic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

The synthesis of this compound is primarily achieved through classical chemical reactions, such as the Rodionow-Johnson and Mannich reactions, as well as through biocatalytic methods, most notably employing Phenylalanine Ammonia Lyase (PAL). Each method presents a unique profile of efficiency, reaction conditions, and environmental impact, which are crucial considerations in a laboratory or industrial setting.

Comparative Analysis of Synthesis Efficiency

To facilitate a clear comparison, the following table summarizes the key quantitative metrics for the three primary synthesis methods of this compound. The data presented is a synthesis of reported values from various studies and may vary based on specific reaction conditions and substrate modifications.

Method Typical Yield Typical Reaction Time Key Reagents Reaction Conditions Advantages Disadvantages
Rodionow-Johnson Reaction Moderate[1]Several hoursBenzaldehyde, Malonic Acid, Ammonium AcetateHigh temperature (reflux)Well-established, readily available starting materials.Moderate yields, formation of byproducts.[1]
Mannich Reaction Good to Excellent[2]Variable (minutes to hours)Aldehyde, Amine, Compound with active hydrogen (e.g., malonic acid ester)Room temperature to reflux, often requires a catalyst.[2]Versatile, can be a one-pot reaction, generally good yields.May require catalyst, optimization of conditions can be necessary.
Enzymatic (PAL) Synthesis Up to 89% ± 5% conversion[3]20 minutes to 48 hours[1][3]Cinnamic Acid, AmmoniaMild conditions (e.g., 37°C, aqueous buffer)[3]High specificity, environmentally friendly ("green") chemistry, mild reaction conditions.Enzyme cost and stability can be a factor, equilibrium limitations may affect conversion.[3]

Detailed Experimental Protocols

For reproducible results, detailed methodologies are essential. The following sections provide representative experimental protocols for each of the benchmarked synthesis methods.

Rodionow-Johnson Reaction Protocol

The Rodionow-Johnson reaction is a classical method for the synthesis of beta-amino acids from an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate).[1]

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of benzaldehyde, malonic acid, and ammonium acetate is prepared in a suitable solvent, such as ethanol.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through crystallization or chromatography.

Mannich Reaction Protocol

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

Materials:

  • Benzaldehyde

  • Ammonia (or an ammonium salt)

  • A carbonyl compound with an α-hydrogen (e.g., an ester of malonic acid)

  • Solvent (e.g., ethanol)

  • (Optional) Catalyst

Procedure:

  • The aldehyde, amine (or ammonia source), and the active hydrogen compound are mixed in a suitable solvent.

  • The reaction can proceed at room temperature or may require heating, depending on the specific reactants. A catalyst may be added to improve the reaction rate and yield.[2]

  • The reaction is monitored until completion.

  • The product is then isolated and purified from the reaction mixture.

Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This method utilizes the enzyme Phenylalanine Ammonia Lyase (PAL) to catalyze the addition of ammonia to the double bond of cinnamic acid, producing beta-phenylalanine.[3]

Materials:

  • trans-Cinnamic Acid

  • Ammonium source (e.g., ammonium carbamate)[3]

  • Phenylalanine Ammonia Lyase (PAL) enzyme

  • Aqueous buffer (e.g., bicarbonate buffer, pH 10)[3]

Procedure:

  • A solution of trans-cinnamic acid and a high concentration of an ammonium source is prepared in an aqueous buffer.

  • The PAL enzyme is added to the solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.[3]

  • The conversion of cinnamic acid to beta-phenylalanine is monitored over time using a suitable analytical method (e.g., HPLC).[3]

  • The reaction can take anywhere from 20 minutes to 48 hours to reach optimal conversion.[1][3]

  • Once the desired conversion is achieved, the product is isolated and purified from the reaction mixture.

Visualizing the Synthesis Pathways

To better understand the workflow and relationships between reactants and products in each synthesis method, the following diagrams have been generated using the DOT language.

Rodionow_Johnson_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Benzaldehyde Benzaldehyde Reaction Reflux in Solvent Benzaldehyde->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Ammonia Ammonium Acetate Ammonia->Reaction beta_Phe This compound Reaction->beta_Phe Byproducts Byproducts (e.g., Cinnamic Acid) Reaction->Byproducts

Rodionow-Johnson Reaction Workflow

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Benzaldehyde Reaction One-Pot Condensation Aldehyde->Reaction Amine Ammonia Amine->Reaction ActiveH Active Hydrogen Compound ActiveH->Reaction beta_AminoCarbonyl This compound Reaction->beta_AminoCarbonyl

Mannich Reaction Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CinnamicAcid trans-Cinnamic Acid Reaction Incubation in Buffer CinnamicAcid->Reaction AmmoniaSource Ammonium Source AmmoniaSource->Reaction Enzyme PAL Enzyme Enzyme->Reaction catalyzes beta_Phe This compound Reaction->beta_Phe

Enzymatic Synthesis Workflow

Conclusion

The choice of a synthesis method for this compound depends heavily on the specific requirements of the project. The Rodionow-Johnson reaction, while traditional, remains a viable option due to its simplicity and the low cost of starting materials, despite its moderate yields. The Mannich reaction offers greater versatility and potentially higher yields, making it an attractive option for a wider range of applications. For projects where sustainability, high specificity, and mild reaction conditions are paramount, the enzymatic approach using Phenylalanine Ammonia Lyase presents a compelling "green" alternative, with the caveat of potential enzyme cost and the need to overcome equilibrium limitations to achieve high conversion rates. This guide provides the foundational data and protocols to enable an informed decision for the efficient synthesis of this important amino acid derivative.

References

A Structural Showdown: Unveiling the Impact of DL-β-Phenylalanine Stereochemistry on Peptide Architecture and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle interchange of a single stereocenter within a peptide backbone can cascade into profound differences in structure, stability, and biological activity. This guide provides a comprehensive structural comparison of peptides incorporating L-β-phenylalanine, D-β-phenylalanine, and their racemic mixture, DL-β-phenylalanine. By examining experimental data from key analytical techniques, we illuminate the critical role of β-amino acid stereochemistry in peptide design and optimization.

The introduction of β-amino acids into peptides is a well-established strategy to confer resistance to proteolytic degradation and to induce unique secondary structures. The additional carbon in the backbone of β-amino acids, compared to their α-amino acid counterparts, fundamentally alters the conformational landscape of the peptide chain. When the side chain, such as the phenyl group in β-phenylalanine, is also considered, its stereochemical orientation—either L (S-configuration) or D (R-configuration)—becomes a crucial determinant of the peptide's three-dimensional structure and its interaction with biological targets.

Comparative Analysis of Structural and Functional Parameters

The following tables summarize the key differences in structural and functional properties observed when incorporating L-β-phenylalanine, D-β-phenylalanine, or a racemic DL-β-phenylalanine mixture into a peptide sequence.

Table 1: Conformational Properties
ParameterPeptide with L-β-PhenylalaninePeptide with D-β-PhenylalaninePeptide with DL-β-Phenylalanine
Predominant Secondary Structure Can induce various helical and turn structures, with a propensity for specific turn conformations.Induces mirror-image or distinct turn/helical structures compared to the L-isomer.Results in a heterogeneous mixture of conformations, often leading to a more disordered or random coil state.
Circular Dichroism (CD) Signature Displays characteristic CD spectra, for instance, a monomeric 14-helix often shows a strong negative band around 214 nm.[1]Exhibits a nearly mirror-image CD spectrum to the L-isomer-containing peptide.The CD signal is typically attenuated or near zero due to the opposing signals from the L- and D-enantiomers.
NMR Spectroscopy (³JHN,Hα Coupling Constants) Specific coupling constants indicative of defined dihedral angles and a stable conformation.Different coupling constants compared to the L-isomer, reflecting altered dihedral angles.Averaged or multiple sets of coupling constants, suggesting conformational heterogeneity.
Table 2: Biological and Physicochemical Properties
ParameterPeptide with L-β-PhenylalaninePeptide with D-β-PhenylalaninePeptide with DL-β-Phenylalanine
Proteolytic Stability (Half-life) Significantly increased stability compared to α-peptides.Exhibits even greater resistance to proteolysis than the L-isomer due to the unnatural D-configuration.Stability is generally high, but may be slightly lower than the pure D-isomer due to the presence of the more susceptible L-form.
Receptor Binding Affinity (Ki) Can exhibit high affinity and specificity for biological targets.Often shows different, and sometimes higher or lower, binding affinity and can act as an antagonist even if the L-isomer is an agonist.Binding affinity is often reduced due to the presence of the less active or inactive D-isomer in a 1:1 ratio.
Biological Activity (e.g., Opioid Receptor Modulation) Can act as a potent agonist or antagonist depending on the peptide sequence and target.Can display distinct activity profiles, including altered receptor selectivity and potency, and may switch from agonist to antagonist.Generally exhibits lower overall biological activity compared to the pure, more active enantiomer.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of peptides containing β-phenylalanine isomers.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing L-, D-, or DL-β-phenylalanine is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected β-phenylalanine isomer (L, D, or DL) using a coupling reagent such as HBTU in the presence of a base like DIEA. Allow the activated amino acid to react with the deprotected N-terminus of the resin-bound peptide.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL. Ensure the peptide is fully dissolved and the solution is clear.

  • Instrument Setup: Use a calibrated CD spectrometer and a quartz cuvette with a 1 mm path length. Set the wavelength range from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a blank spectrum of the solvent under the same conditions.

  • Data Analysis: Subtract the solvent blank from the sample spectrum. The resulting data is typically expressed as molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.[3] The shape and magnitude of the spectrum provide information about the predominant secondary structures.[4]

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases, such as those found in serum.

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer.

  • Incubation: Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Quenching: Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid to precipitate the serum proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Quantification: Determine the amount of intact peptide remaining at each time point by measuring the peak area at a specific wavelength (e.g., 220 nm).

  • Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide.[5][6]

Visualizing Peptide-Receptor Signaling

Peptides containing β-phenylalanine often exert their biological effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The binding of a peptide ligand to a GPCR initiates a cascade of intracellular signaling events.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with β-Phenylalanine) GPCR GPCR Peptide->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production PKA Protein Kinase A Second_Messenger->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation of target proteins

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway initiated by peptide ligand binding.

Experimental Workflow for Structural Comparison

A systematic workflow is essential for a comprehensive comparison of peptides containing different β-phenylalanine stereoisomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Comparison & Interpretation SPPS Solid-Phase Peptide Synthesis (L-β-Phe, D-β-Phe, DL-β-Phe) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism (Secondary Structure) Characterization->CD NMR NMR Spectroscopy (3D Conformation) Characterization->NMR XRay X-ray Crystallography (Solid-State Structure) Characterization->XRay Stability Proteolytic Stability Assay (Half-life) Characterization->Stability Activity Biological Activity Assay (e.g., Receptor Binding) Characterization->Activity Comparison Comparative Analysis of Structural & Functional Data CD->Comparison NMR->Comparison XRay->Comparison Stability->Comparison Activity->Comparison Conclusion Structure-Activity Relationship Comparison->Conclusion

References

A Comparative Guide to the Functional Effects of DL-beta-Phenylalanine and L-alpha-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Overview of L-alpha-Phenylalanine and DL-beta-Phenylalanine

L-alpha-Phenylalanine is an essential aromatic amino acid and a fundamental component of proteins in the human body.[1][2] It serves as a precursor for the synthesis of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[2][3] In contrast, beta-phenylalanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins through standard ribosomal translation. Its structure differs from alpha-phenylalanine by the position of the amino group on the carbon backbone.[4] This structural alteration confers greater stability against enzymatic degradation.[5] this compound refers to a racemic mixture of the D and L enantiomers of beta-phenylalanine. While derivatives of beta-phenylalanine are explored for their therapeutic potential, the specific functional effects of the DL-racemic mixture are not well-documented in comparative assays against L-alpha-Phenylalanine.[6]

Section 2: Comparative Functional Assays and Biological Effects

Due to the lack of direct comparative studies, this section details the established functional effects of L-alpha-Phenylalanine and the known biological activities of beta-phenylalanine derivatives.

Enzyme Modulation

L-alpha-Phenylalanine: A well-documented function of L-alpha-Phenylalanine is its allosteric activation of phenylalanine hydroxylase (PAH) , the rate-limiting enzyme in its catabolism.[7]

This compound: While direct data on this compound's effect on specific enzymes is scarce, research has focused on enzymes that can synthesize or modify beta-amino acids. For instance, phenylalanine aminomutase (PAM) can catalyze the conversion of alpha-phenylalanine to beta-phenylalanine.[6] Additionally, a β-phenylalanine aminotransferase has been identified that shows high enantioselectivity for (S)-β-phenylalanine.[8] Derivatives of beta-phenylalanine have been designed as inhibitors for enzymes like the proteasome.[6]

ParameterL-alpha-PhenylalanineThis compound & DerivativesReference
Target Enzyme Phenylalanine Hydroxylase (PAH)Phenylalanine Aminomutase (PAM), β-phenylalanine aminotransferase, Proteasome (derivatives)[6][7][8]
Effect Allosteric ActivatorSubstrate, Enantioselective substrate, Inhibitor (derivatives)[6][7][8]
Quantitative Data ~7-fold activation of PheH at 1 mM(S)-β-phenylalanine: Km = 1.5 mM, kcat = 11.8 s⁻¹ for aminotransferase[7][8]
G-Protein Coupled Receptor (GPCR) Signaling

L-alpha-Phenylalanine: L-alpha-Phenylalanine acts as a ligand for several GPCRs, most notably the Calcium-Sensing Receptor (CaSR) .[9] Its binding to CaSR can potentiate the receptor's response to calcium, leading to the stimulation of gastrointestinal hormone release, such as glucagon-like peptide-1 (GLP-1).[9]

This compound: There is currently no direct evidence to suggest that this compound interacts with the same GPCRs as L-alpha-Phenylalanine. The therapeutic effects of beta-amino acid-containing peptides are often attributed to their improved stability and structural mimicry, which may influence their interaction with various receptors, but specific data on this compound as a GPCR ligand is lacking.[10]

Intracellular Signaling Pathways

L-alpha-Phenylalanine: L-alpha-Phenylalanine is known to modulate key intracellular signaling pathways that regulate cell growth and metabolism. A prominent example is the mTOR (mammalian target of rapamycin) pathway , which is crucial for protein synthesis.[11]

This compound: The influence of this compound on major signaling pathways like mTOR has not been established. Research on beta-amino acid derivatives primarily focuses on their use as building blocks for peptidomimetics with therapeutic targets, rather than their direct effects on intracellular signaling cascades.[6]

Section 3: Experimental Protocols

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is based on methods used to determine the activation of PAH by phenylalanine and its analogs.[7]

  • Enzyme Preparation: Purified recombinant PAH is used.

  • Pre-incubation: PAH (e.g., 25 µM) is pre-incubated with varying concentrations of the test compound (L-alpha-phenylalanine or this compound) for 10 minutes at 23°C.

  • Reaction Initiation: The activity assay is initiated by adding the pre-incubated enzyme to a reaction mixture containing the substrate (e.g., 1 mM L-phenylalanine for measuring activation) and the cofactor tetrahydrobiopterin.

  • Detection: The formation of the product, tyrosine, is monitored over time. This can be quantified using methods such as high-performance liquid chromatography (HPLC) or by measuring the change in fluorescence.

  • Data Analysis: The rate of tyrosine formation is calculated and compared between the control (no activator) and the samples with the test compounds to determine the fold activation.

GPCR Activation Assay (Calcium-Sensing Receptor)

This protocol describes a method to assess the activation of the CaSR by L-alpha-Phenylalanine.[9]

  • Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media.

  • Calcium Measurement: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Cells are stimulated with a baseline concentration of extracellular calcium, followed by the addition of L-alpha-Phenylalanine or the test compound (this compound).

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

  • Analysis: The increase in intracellular calcium in response to the test compound is quantified and compared to a known agonist to determine potency and efficacy.

mTOR Signaling Pathway Analysis (Western Blot)

This protocol outlines a method to investigate the effect of amino acids on the mTOR pathway.[11]

  • Cell Culture and Treatment: Bovine mammary epithelial cells (or another relevant cell line) are cultured and then starved of amino acids before being treated with different concentrations of L-alpha-Phenylalanine or this compound for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies against key phosphorylated proteins in the mTOR pathway (e.g., p-mTOR, p-S6K1, p-4E-BP1) and total protein controls.

  • Detection and Quantification: Bound antibodies are detected using secondary antibodies conjugated to a reporter (e.g., HRP), and the signal is quantified using densitometry. The ratio of phosphorylated to total protein is calculated to determine the activation of the pathway.

Section 4: Visualizations

L_alpha_Phenylalanine_Metabolic_Pathway L_Phe L-alpha-Phenylalanine Tyr L-Tyrosine L_Phe->Tyr O2, BH4 PAH Phenylalanine Hydroxylase (PAH) L_Phe->PAH L_DOPA L-DOPA Tyr->L_DOPA Melanin Melanin Tyr->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PAH->Tyr

Caption: Metabolic pathway of L-alpha-Phenylalanine.

mTOR_Signaling_Pathway L_Phe L-alpha-Phenylalanine LAT1 LAT1 Transporter L_Phe->LAT1 Enters cell mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Promotes (when phosphorylated)

Caption: L-alpha-Phenylalanine activation of the mTOR signaling pathway.

Experimental_Workflow_Comparison cluster_L_alpha_Phe L-alpha-Phenylalanine Assays cluster_DL_beta_Phe This compound & Derivatives Assays PAH_Assay PAH Activity Assay GPCR_Assay CaSR Activation Assay mTOR_Assay mTOR Pathway Analysis Enzyme_Kinetics Enzyme Kinetics (e.g., Aminotransferase) Inhibitor_Screening Enzyme Inhibition (IC50) SAR Structure-Activity Relationship Studies

Caption: Workflow for functional assays of each compound.

Section 5: Conclusion

L-alpha-Phenylalanine is a well-characterized essential amino acid with defined roles in neurotransmitter synthesis, enzyme regulation, and cellular signaling. Functional assays to probe its effects are well-established. In contrast, this compound is primarily of interest in medicinal chemistry due to the increased stability conferred by its beta-amino acid structure. While derivatives of beta-phenylalanine have shown promise as therapeutic agents, there is a significant lack of data from direct functional assays comparing the racemic mixture of this compound to L-alpha-Phenylalanine. Future research should aim to bridge this gap to better understand the biological activities and potential therapeutic applications of this compound.

References

Navigating Stereoisomeric Specificity: A Comparative Guide to Antibody Cross-Reactivity with DL-beta-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical determinant of its utility in immunoassays and therapeutic applications. When the target antigen is a peptide containing a non-standard amino acid like beta-phenylalanine, which can exist as D and L stereoisomers, a thorough assessment of antibody cross-reactivity becomes paramount. This guide provides a comparative analysis of antibody binding to peptides containing L-beta-Phenylalanine, its enantiomer D-beta-Phenylalanine, and a racemic DL-beta-Phenylalanine mixture.

Antibodies are capable of exquisite stereoselectivity, often demonstrating significantly different binding affinities for peptides that differ only in the chirality of a single amino acid residue. This is due to the three-dimensional nature of the antibody's antigen-binding site (paratope), which forms a precise complementary surface to the target epitope. A change in stereochemistry can disrupt the critical non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern high-affinity binding.

Quantitative Comparison of Antibody Specificity

To illustrate the potential differences in antibody recognition of beta-phenylalanine stereoisomers, this section presents hypothetical but representative data from two standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These techniques are instrumental in quantifying the extent of cross-reactivity.

In this scenario, we consider a monoclonal antibody (mAb-L-BPA) raised against a peptide containing L-beta-Phenylalanine. The following tables summarize the binding characteristics of this antibody with the target L-beta-Phenylalanine peptide, the D-beta-Phenylalanine enantiomer, and a scrambled version of the peptide as a negative control.

Table 1: Competitive ELISA Cross-Reactivity Data for mAb-L-BPA

Competing Peptide SequenceModificationIC50 (nM)% Cross-Reactivity
Ac-Tyr-Gly-L-beta-Phe -Ala-NH2L-beta-Phenylalanine (Target)25100%
Ac-Tyr-Gly-D-beta-Phe -Ala-NH2D-beta-Phenylalanine4,5000.56%
Ac-Ala-Tyr-Gly-Phe-NH2Scrambled Sequence> 50,000<0.05%

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the competing peptide required to inhibit 50% of the antibody's binding to the coated target peptide. % Cross-reactivity is calculated as (IC50 of Target Peptide / IC50 of Competing Peptide) x 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for mAb-L-BPA

Analyte Peptide SequenceModificationAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Ac-Tyr-Gly-L-beta-Phe -Ala-NH2L-beta-Phenylalanine (Target)2.1 x 10^55.2 x 10^-42.5 x 10^-9
Ac-Tyr-Gly-D-beta-Phe -Ala-NH2D-beta-Phenylalanine1.3 x 10^39.8 x 10^-37.5 x 10^-6
Ac-Ala-Tyr-Gly-Phe-NH2Scrambled SequenceNo significant bindingNo significant bindingNot determinable

KD (Equilibrium dissociation constant) is calculated as kd/ka and represents the affinity of the antibody to the peptide. A lower KD value indicates a higher binding affinity.

Experimental Methodologies

Accurate assessment of cross-reactivity is contingent on well-designed and meticulously executed experiments. The following are detailed protocols for the two key methods presented above.

Competitive ELISA Protocol

This immunoassay measures the ability of a soluble peptide (the competitor) to inhibit the binding of an antibody to an immobilized antigen.

  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of the target peptide (e.g., Ac-Tyr-Gly-L-beta-Phe-Ala-NH2 conjugated to Bovine Serum Albumin) at a concentration of 1-5 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).

  • Blocking: To prevent non-specific binding, each well is incubated with 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Washing: The washing step is repeated.

  • Competition Reaction: Serial dilutions of the competing peptides (L-beta-Phe, D-beta-Phe, and scrambled peptides) are prepared. In a separate plate, these diluted peptides are pre-incubated with a constant, limiting concentration of the mAb-L-BPA for 1 hour at room temperature.

  • Incubation: 100 µL of the antibody-peptide mixtures are transferred to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature.

  • Washing: The washing step is repeated.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The washing step is repeated.

  • Substrate Addition: 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stop Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the competitor peptide concentration.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).

  • Sensor Chip Immobilization: The mAb-L-BPA is immobilized on a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The antibody is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

  • Analyte Preparation: The L-beta-Phe, D-beta-Phe, and scrambled peptides are serially diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Analysis: The diluted peptide solutions (analytes) are injected sequentially over the immobilized antibody surface at a constant flow rate. The association of the peptide to the antibody is monitored in real-time.

  • Dissociation Phase: Following the association phase, the running buffer is flowed over the sensor chip to monitor the dissociation of the peptide from the antibody.

  • Regeneration: If necessary, the sensor surface is regenerated by injecting a solution that disrupts the antibody-peptide interaction without denaturing the antibody (e.g., a low pH glycine solution).

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate fitting models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competition Reaction cluster_detection Detection p1 Coat Plate with Target Peptide-BSA p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 d1 Add Antibody-Peptide Mixture to Plate p4->d1 c1 Prepare Serial Dilutions of Competing Peptides (L-BPA, D-BPA, Scrambled) c2 Pre-incubate Peptides with Primary Antibody (mAb-L-BPA) c1->c2 c2->d1 d2 Wash d1->d2 d3 Add HRP-conjugated Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance at 450 nm d6->d7

Competitive ELISA workflow for cross-reactivity.

Conclusion

The specificity of an antibody for its target peptide, particularly when stereoisomers are involved, is a critical parameter that must be empirically determined. As the hypothetical data illustrates, an antibody raised against a peptide containing L-beta-Phenylalanine can be expected to have a significantly higher affinity for its target compared to the D-enantiomer. This highlights the importance of using robust and quantitative methods like competitive ELISA and SPR to thoroughly characterize antibody cross-reactivity. For researchers in drug discovery and diagnostics, this level of detailed analysis is essential for ensuring the accuracy, reliability, and safety of their immuno-based applications.

Safety Operating Guide

Proper Disposal of DL-beta-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of DL-beta-Phenylalanine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Understanding the Hazard Profile of this compound

Before handling and disposing of any chemical, it is crucial to be familiar with its properties and potential hazards. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a combustible solid and should be handled with care.[1][2][3] Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent adverse reactions.[3][4]

II. Quantitative Data for Disposal Considerations

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
Molecular FormulaC9H11NO2[1][4]
Molecular Weight165.19 g/mol [1]
FormPowder[1]
Melting Point222 °C (decomposes)[1]
Water Solubility14.11 g/L (25°C)[4]
Storage Class11 - Combustible Solids[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations.[5][6][7] The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including expired materials, contaminated samples, and spill cleanup materials, as chemical waste.[8]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate it from incompatible materials, especially strong oxidizing agents.[4][5]

Step 2: Containerization and Labeling

  • Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[7][9][10] Plastic containers are often preferred for solid waste.[5][11]

  • Ensure the container is kept closed except when adding waste.[10][11]

  • Label the waste container clearly with the words "Hazardous Waste" (as a general best practice, even for non-GHS hazardous materials), the full chemical name ("this compound"), and the date of waste generation.[5]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9][11]

  • The SAA should be near the point of generation and under the control of laboratory personnel.[7][11]

  • Ensure the storage area is away from heat sources and ignition points, as this compound is a combustible solid.[12]

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (e.g., 90 days), arrange for its disposal.[7][10]

  • Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup.[5][13] Do not attempt to dispose of the chemical waste in the regular trash or down the drain unless you have explicit written permission from EHS.[5][14]

  • For spills, sweep up the solid material, place it in a sealed container, and dispose of it as chemical waste.[12][15][16]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Immediate Actions cluster_2 Container Management cluster_3 Storage cluster_4 Final Disposal A Unwanted this compound (Expired, Contaminated, Surplus) D Place in a designated, compatible waste container A->D B Spill of this compound C Sweep up spilled solid B->C C->D E Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date D->E F Keep container sealed E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials (e.g., strong oxidizers) G->H I Container is full or storage time limit is reached H->I J Contact Environmental Health & Safety (EHS) or a licensed disposal company I->J K Arrange for waste pickup J->K L Proper disposal by licensed facility K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides critical safety and logistical information for the handling of DL-beta-Phenylalanine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal guidelines.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under GHS, a cautious approach to handling is recommended to minimize exposure. The toxicological properties have not been fully investigated.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Chemical Safety GogglesRecommended for enhanced protection against dust particles.[4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option.[5] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 (US) or equivalent respirator should be used when handling large quantities or if dust is generated. Work in a well-ventilated area or under a fume hood.[6]
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn and kept buttoned to prevent skin exposure.[3]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[7][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a structured workflow is essential for minimizing risk and ensuring the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]

    • Assemble all necessary materials and equipment, such as spatulas, weighing paper, and glassware.

    • Don all required personal protective equipment as outlined in the table above.[8]

  • Handling the Solid Compound :

    • All manipulations of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the inhalation of airborne particles.[6][8]

    • When weighing the compound, use a sealed container on the balance to prevent dust generation.[8]

    • Avoid direct contact with the solid material. Use clean, dry spatulas for transfers.[8]

  • Preparing Solutions :

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process generates heat, cool the container as necessary.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7][6]

    • Clean all equipment and the work area to remove any residual chemical.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling Solid Compound cluster_solution 3. Solution Preparation cluster_post 4. Post-Handling prep_ppe Don appropriate PPE: - Safety glasses/goggles - Gloves - Lab coat - Respirator (if needed) prep_setup Verify accessible safety shower and eyewash station prep_ppe->prep_setup prep_materials Assemble all necessary materials and equipment prep_setup->prep_materials handle_location Work in a well-ventilated area or chemical fume hood prep_materials->handle_location Proceed to Handling handle_weigh Weigh compound in a sealed container handle_location->handle_weigh handle_transfer Use clean spatulas for transfer, avoiding direct contact handle_weigh->handle_transfer sol_add Slowly add solid to solvent handle_transfer->sol_add Proceed to Solution Prep sol_cool Cool container if heat is generated sol_add->sol_cool post_wash Wash hands and exposed skin thoroughly sol_cool->post_wash Proceed to Post-Handling post_clean Clean all equipment and work area post_wash->post_clean end end post_clean->end End of Process

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.[4]

  • Solid Waste : Uncontaminated packaging can be disposed of as regular waste. Contaminated materials, including weighing paper and used gloves, should be placed in a sealed, labeled container for chemical waste.

  • Liquid Waste : Solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of or recycled according to institutional guidelines.

By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-beta-Phenylalanine
Reactant of Route 2
Reactant of Route 2
DL-beta-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.